Tributylmethylammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tributyl(methyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILPUZVTYHGIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3085-79-8 (Parent) | |
| Record name | Tributylmethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044443 | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56375-79-2 | |
| Record name | Methyltributylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56375-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylmethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylmethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0B34ME3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tributylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt with significant applications in industrial and research settings. This document details its physicochemical and toxicological properties, outlines the standardized experimental methodologies for their determination, and illustrates its primary mechanism of action.
Core Properties of this compound
This compound, also known as Methyltributylammonium chloride, is a versatile quaternary ammonium compound. It is widely utilized as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in immiscible phases.[1][2][3] Its utility also extends to electrochemical applications and as a component in the formulation of ionic liquids.[1][4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties make it suitable for a range of applications, particularly in organic chemistry. It is commercially available both as a crystalline solid and as an aqueous solution, typically at a concentration of 75%.[5][6][7]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₃₀ClN | [5][6][8] |
| Molecular Weight | 235.84 g/mol | [5][6][8] |
| Appearance | Colorless to yellow viscous liquid or light yellow/beige crystals. | [5][6][9][10] |
| Melting Point | -33 °C to 108 °C (Varies significantly with purity and form) | [1][2][5][9][10] |
| Boiling Point | 152 °C | [4][5] |
| Density | 0.964 g/mL (or g/cm³) | [1][4][5] |
| Solubility in Water | Miscible / Soluble | [2][5] |
| Vapor Pressure | 7.9 mmHg at 25 °C | [9][11] |
| Refractive Index (n20/D) | 1.4682 - 1.47 | [2][4] |
Toxicological and Safety Profile
The toxicological and safety data for this compound are crucial for its handling and application in research and industrial settings. The compound is classified as a hazardous substance, and appropriate safety precautions must be observed.
| Hazard Classification | Description | Reference(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [8] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [8][12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [8][12] |
| Respiratory Irritation | May cause respiratory irritation. | [8][12] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | [8] |
GHS Hazard Statements: H302, H312, H315, H319, H335, H400[8]
Precautionary Statements: P261, P264, P271, P273, P280, P302 + P352, P305 + P351 + P338[7][12]
Experimental Protocols for Property Determination
The determination of the physicochemical properties of chemical substances like this compound is guided by standardized international protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, ensuring data reliability and comparability across different laboratories.[1][2][5][6][8]
General Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a chemical substance, based on the principles outlined in the OECD Guidelines.
Detailed Methodologies
-
Melting Point (OECD Guideline 102): This is typically determined using the capillary method, where a small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded. For ionic liquids like this compound, which can have a wide melting range, differential scanning calorimetry (DSC) may also be employed to obtain a more precise melting endotherm.
-
Boiling Point (OECD Guideline 103): The boiling point is determined by methods such as the ebulliometer method, which measures the boiling temperature at atmospheric pressure. Dynamic methods, where the vapor pressure is measured as a function of temperature, can also be used.
-
Density (OECD Guideline 109): The density of liquid forms is typically measured using a pycnometer, hydrometer, or an oscillating densitometer. These methods involve determining the mass of a known volume of the substance at a specific temperature.
-
Water Solubility (OECD Guideline 105): The flask method is a common technique where an excess of the substance is stirred in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined analytically. For highly soluble substances like this compound, a simple miscibility test may suffice.
-
Vapor Pressure (OECD Guideline 104): The vapor pressure can be measured using static methods, dynamic methods (ebulliometry), or effusion methods. The choice of method depends on the expected vapor pressure range of the substance.
Biological Activity and Signaling Pathways
Current scientific literature does not indicate that this compound is directly involved in specific biological signaling pathways in the manner of a signaling molecule or a targeted therapeutic agent. Its biological effects are primarily associated with its toxicological properties as a quaternary ammonium compound, which can cause irritation and cellular damage upon exposure.[8][12] It is used as a general biochemical reagent in some life science research applications.
Mechanism of Action in Phase-Transfer Catalysis
The primary and most significant application of this compound is as a phase-transfer catalyst. It facilitates the reaction between a reactant in an aqueous phase and a reactant in an organic phase by transporting the aqueous-phase reactant across the phase boundary.
The mechanism, often referred to as the Starks extraction mechanism, is illustrated in the following diagram:
Explanation of the Catalytic Cycle:
-
Ion Exchange: At the interface between the aqueous and organic phases, the Tributylmethylammonium cation (Q⁺) from the catalyst exchanges its chloride anion (Cl⁻) for the anionic reactant (Y⁻) from the aqueous phase.
-
Migration: The newly formed ion pair (Q⁺Y⁻) is lipophilic due to the butyl groups on the cation and migrates into the organic phase.
-
Reaction: In the organic phase, the anion (Y⁻) is now "naked" and highly reactive, as it is not strongly solvated. It attacks the organic substrate (RX), forming the product (RY) and releasing the leaving group anion (X⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) and migrates back to the interface to begin another catalytic cycle.
This process allows for efficient reaction between otherwise immiscible reactants under mild conditions, making this compound a valuable tool in organic synthesis.
References
- 1. search.library.brandeis.edu [search.library.brandeis.edu]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 7. sacheminc.com [sacheminc.com]
- 8. oecd.org [oecd.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfachemic.com [alfachemic.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Tributylmethylammonium Chloride: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium chloride (TMBAC), a quaternary ammonium compound, sees application in various industrial and research settings.[1] Understanding its safety profile and potential hazards is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides an in-depth overview of the safety, hazards, and toxicological properties of this compound, with a focus on data relevant to researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₃₀ClN | [1] |
| Molecular Weight | 235.84 g/mol | [1] |
| CAS Number | 56375-79-2 | [1] |
| Appearance | Crystals or colorless to orange viscous liquid | [2] |
| Melting Point | 95-99 °C | [1] |
| Boiling Point | 152 °C | [2] |
| Density | 0.964 g/mL at 25 °C | [2] |
| Vapor Pressure | 7.9 mmHg at 25 °C | [2] |
| Refractive Index | n20/D 1.4682 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [3] |
Toxicological Profile
The toxicological data for this compound indicates potential for harm upon acute exposure. A summary of available quantitative toxicological data is provided in Table 3.
Table 3: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 933 mg/kg | [4] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [4] |
Potential Mechanisms of Toxicity
While specific signaling pathways for this compound are not extensively elucidated in the literature, the toxicity of quaternary ammonium compounds (QACs) is generally attributed to several key mechanisms:
-
Cell Membrane Disruption: The cationic nature of QACs allows them to interact with and disrupt the negatively charged cell membranes, leading to increased permeability and potential cell death.[5][6][7]
-
Induction of Oxidative Stress: QACs can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components.[5]
-
Mitochondrial Dysfunction: Studies on related compounds suggest that QACs can impair mitochondrial function, affecting cellular energy metabolism.[8][9][10][11][12]
-
Curare-like Effects: Some quaternary ammonium compounds have been noted to have curare-like depolarizing properties, potentially leading to neuromuscular effects.[13]
A diagram illustrating these potential toxicity pathways is provided below.
Caption: Potential toxicity pathways of this compound.
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data. The following sections outline the protocols for acute oral and dermal toxicity, as well as skin and eye irritation studies, based on standardized guidelines.
Acute Oral Toxicity - Rat
-
Test Guideline: OECD Guideline 423 (Acute Toxic Class Method).[14][15]
-
Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum, except for a fasting period before dosing.[14]
-
Dosing Procedure:
-
Animals are fasted for at least 16 hours prior to administration of the test substance.[14]
-
The test substance is administered as a single oral dose by gavage.[14]
-
A starting dose (e.g., 300 mg/kg) is administered to a group of 3 female animals.[14]
-
Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down.[14]
-
-
Observations:
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[14]
Acute Dermal Toxicity - Rabbit
-
Test Guideline: OECD Guideline 402.
-
Species: New Zealand White rabbits.
-
Preparation of Animals:
-
Dosing Procedure:
-
The test substance is applied uniformly to the clipped skin at a dose of 2000 mg/kg body weight.
-
The application site is covered with a porous gauze patch and secured with non-irritating tape for 24 hours (semi-occlusive dressing).[13]
-
A collar is fitted to prevent ingestion of the test substance.[13]
-
-
Observations:
-
Pathology: All animals are euthanized at the end of the study and subjected to a gross necropsy.[13]
Skin Irritation - Rabbit
-
Test Guideline: OECD Guideline 404.[8]
-
Species: New Zealand White rabbits.[8]
-
Preparation of Animals: The fur is clipped from the dorsal area 24 hours before the test.
-
Dosing Procedure:
-
Observations:
A workflow for a typical in vivo skin irritation test is depicted below.
Caption: Workflow for an in vivo skin irritation study.
Eye Irritation
Due to ethical considerations, in vitro methods are now widely used to assess eye irritation potential.
-
Test Guideline: OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) Test Method).[16]
-
Test System: A three-dimensional reconstructed human cornea-like epithelial tissue model.[16]
-
Procedure:
-
Classification: The reduction in cell viability compared to negative controls is used to classify the substance's eye irritation potential.[16]
Handling and Safety Precautions
Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.[4]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
Handling and Storage
-
Avoid contact with skin and eyes.[8]
-
Do not breathe dust, fumes, or vapors.[5]
-
Keep container tightly closed in a dry and well-ventilated place.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
In case of exposure, immediate action is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.[8]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Environmental Hazards
This compound is classified as toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to stringent safety protocols. It is harmful in contact with skin, causes serious eye and skin irritation, and is toxic to aquatic life. The primary mechanisms of its toxicity are believed to involve cell membrane disruption, oxidative stress, and mitochondrial dysfunction. Researchers and professionals working with this compound must be fully aware of its potential hazards and take all necessary precautions to minimize exposure and protect themselves and the environment.
References
- 1. innospk.com [innospk.com]
- 2. This compound 75wt. water 56375-79-2 [sigmaaldrich.com]
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- 4. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 5. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of tributyltin on trout blood cells: changes in mitochondrial morphology and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tributyltin interacts with mitochondria and induces cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tributyltin interacts with mitochondria and induces cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quaternary ammonium (PIM G022) [inchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Genotoxic effects of glycidyltrimethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of tri-n-butyltin chloride on energy metabolism, macromolecular synthesis, precursor uptake and cyclic AMP production in isolated rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C-Phycocyanin protects against acute tributyltin chloride neurotoxicity by modulating glial cell activity along with its anti-oxidant and anti-inflammatory property: A comparative efficacy evaluation with N-acetyl cysteine in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of reagents that increase membrane fluidity on the activity of 3-hydroxyl-3-methyl glutaryl coenzyme A reductase in the CHO-K1 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Tributylmethylammonium chloride molecular structure and weight.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tributylmethylammonium chloride (TBAC) is a quaternary ammonium salt with significant applications in organic synthesis and various industrial processes. Its amphiphilic nature, arising from the combination of a charged hydrophilic head and bulky hydrophobic alkyl chains, makes it an effective phase-transfer catalyst. This guide provides a comprehensive overview of its molecular structure, weight, a plausible synthetic route, and methods for its characterization. Furthermore, it details its primary application as a phase-transfer catalyst with a representative experimental protocol and a workflow diagram. While direct modulation of specific biological signaling pathways is not a documented primary function, its toxicological profile and use as a biochemical reagent are briefly discussed.
Molecular Structure and Physicochemical Properties
This compound is composed of a central, positively charged nitrogen atom covalently bonded to three butyl groups and one methyl group. This cationic structure is ionically associated with a chloride anion.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₃₀ClN | [1][2] |
| Molecular Weight | 235.84 g/mol | [1] |
| CAS Number | 56375-79-2 | [1][2] |
| IUPAC Name | tributyl(methyl)azanium;chloride | [1] |
| Appearance | Colorless to yellow liquid/crystals | [3] |
| Melting Point | 95-99 °C (for crystalline form) | [4] |
| Boiling Point | 84-85 °C at 101 mmHg | [4] |
Molecular Structure Diagram
The two-dimensional chemical structure of this compound is depicted below.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the quaternization of tributylamine. This method involves the nucleophilic attack of the tertiary amine on a methylating agent.[5] The following is a plausible experimental protocol adapted from standard procedures for the synthesis of quaternary ammonium salts.
Objective: To synthesize this compound from tributylamine and chloromethane.
Materials:
-
Tributylamine (C₁₂H₂₇N)
-
Chloromethane (CH₃Cl)
-
Anhydrous diethyl ether or acetonitrile
-
Round-bottom flask with a reflux condenser and gas inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve tributylamine (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble chloromethane gas (a slight excess, ~1.1 equivalents) through the stirred solution. Alternatively, use a solution of a suitable methylating agent like methyl iodide and subsequently perform an ion exchange.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
The product, being a salt, will precipitate out of the nonpolar solvent.
-
Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted tributylamine.
-
Dry the resulting white solid under vacuum to yield this compound.
Characterization: The product's identity and purity can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Expected NMR Data: The expected chemical shifts for this compound in a deuterated solvent like chloroform (CDCl₃) are summarized below.[6][7]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.43 | s | N-CH ₃ |
| ~3.28 | t | N-CH ₂- | |
| ~1.70 | m | -CH ₂-CH₂-CH₃ | |
| ~1.45 | m | -CH₂-CH ₂-CH₃ | |
| ~1.00 | t | -CH₂-CH₂-CH ₃ | |
| ¹³C | ~60-65 | - | C H₂ attached to N |
| ~48-52 | - | C H₃ attached to N | |
| ~23-26 | - | -C H₂-CH₂-CH₃ | |
| ~19-21 | - | -CH₂-C H₂-CH₃ | |
| ~13-15 | - | -CH₂-CH₂-C H₃ |
Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. Actual chemical shifts may vary based on solvent and concentration.
General Experimental Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution is free of particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
Core Application: Phase-Transfer Catalysis
This compound's primary utility is as a phase-transfer catalyst (PTC).[8][9] It facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation pairs with the reactant anion from the aqueous phase, and the resulting ion pair, being lipophilic, can migrate into the organic phase to react with the organic substrate.[10][11]
Workflow of Phase-Transfer Catalysis
The general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction is illustrated below.
Example Experimental Protocol: Nucleophilic Substitution
Objective: To perform the nucleophilic substitution of 1-bromooctane with sodium cyanide, catalyzed by this compound.
Materials:
-
1-bromooctane
-
Sodium cyanide (NaCN)
-
This compound (TBAC, ~5 mol%)
-
Toluene
-
Deionized water
-
Separatory funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with 1-bromooctane (1 equivalent), sodium cyanide (1.5 equivalents), and this compound (0.05 equivalents).
-
Add toluene and water to the flask to create a biphasic system.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for several hours.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-cyanooctane.
-
Purify the product by vacuum distillation if necessary.
Biological Activity and Toxicological Profile
This compound is primarily used as a chemical reagent and catalyst. While some sources describe it as a biochemical reagent for life science research, there is a lack of specific, publicly available data on its role as a modulator of defined signaling pathways in the context of drug development.[12]
Its biological effects are more commonly studied in the realm of toxicology. As a quaternary ammonium salt, it can exhibit properties of an irritant. Safety data sheets indicate that it can cause skin and serious eye irritation.[3][13] Therefore, appropriate personal protective equipment should be used when handling this compound. Ecotoxicological studies are also relevant due to its industrial applications.[14]
Conclusion
This compound is a well-characterized quaternary ammonium salt with a defined molecular structure and weight. Its synthesis is straightforward, typically involving the alkylation of tributylamine. The primary and most valuable application of this compound is as a phase-transfer catalyst, where it significantly enhances reaction rates in heterogeneous systems. While it is utilized in various chemical and industrial contexts, its direct application in modulating biological signaling pathways for therapeutic purposes is not established. This guide provides the foundational technical information required by researchers and professionals for the synthesis, characterization, and effective application of this compound in a laboratory setting.
References
- 1. This compound | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Methyl tributyl ammonium chloride - Safety Data Sheet [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. Methyl tributyl ammonium chloride(56375-79-2) 13C NMR spectrum [chemicalbook.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. sacheminc.com [sacheminc.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. echemi.com [echemi.com]
- 14. This compound | 56375-79-2 | Benchchem [benchchem.com]
Solubility of Tributylmethylammonium Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tributylmethylammonium chloride, a quaternary ammonium salt with increasing relevance in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and in the formulation of ionic liquids. Due to a notable scarcity of precise quantitative solubility data for this compound in publicly available literature, this guide presents a comparative analysis of structurally similar tetra-alkylammonium chlorides to provide valuable insights into its likely solubility characteristics.
Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of this compound in organic solvents using the isothermal equilibrium method. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.
Comparative Solubility of Tetra-alkylammonium Chlorides
The solubility of quaternary ammonium salts is influenced by the nature of the alkyl chains and the properties of the solvent. Generally, they exhibit good solubility in polar solvents. The following table summarizes available quantitative solubility data for structurally related tetra-alkylammonium chlorides to serve as a predictive reference for the solubility of this compound.
| Compound | Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Tetramethylammonium chloride | Methanol | Polar Protic | 25 | 68.41[1] |
| 1-Butanol | Polar Protic | 25 | 4.38[1] | |
| Acetonitrile | Polar Aprotic | 25 | 0.34[1] | |
| Chloroform | Polar Aprotic | 25 | 0.0106[1] | |
| 1,2-Dichloroethane | Polar Aprotic | 25 | 0.00125[1] | |
| Tetraethylammonium chloride | Water | Polar Protic | 20 | 141[2] |
| Chloroform | Polar Aprotic | 20 | 8.2[2] | |
| Acetone | Polar Aprotic | Not Specified | Very Soluble[2] | |
| Ethanol | Polar Protic | Not Specified | Very Soluble[2] | |
| Tetrabutylammonium chloride | Dimethylformamide | Polar Aprotic | 50 | 320[3] |
| Ethanol | Polar Protic | 78 | Very Soluble[3] | |
| Diethyl ether | Non-polar | Not Specified | Difficultly Soluble[3] |
Based on this comparative data, it can be inferred that this compound is likely to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents such as acetone and chloroform. Its solubility in non-polar solvents is expected to be limited. The presence of three butyl groups suggests it will have greater solubility in less polar organic solvents compared to tetramethylammonium and tetraethylammonium chlorides, while the single methyl group may slightly increase its polarity compared to tetrabutylammonium chloride.
Experimental Protocol: Determination of Solubility via Isothermal Equilibrium (Shake-Flask Method)
The following protocol outlines a robust and widely accepted method for determining the saturation solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (analytical grade, dried under vacuum)
-
Organic solvent of interest (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance (readability ± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)
-
Pre-weighed vials for gravimetric analysis
-
Vacuum oven or nitrogen stream for solvent evaporation
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Record the weight of each empty vial and the weight after adding the solid.
-
-
Solvent Addition and Equilibration:
-
Add a precise volume or weight of the chosen organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic shaker for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a solvent-compatible syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Determination of Solute Concentration:
-
Accurately weigh the collection vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed and the vial contains only the dried solute, weigh the vial again.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.
-
The mass of the solvent is the difference between the weight of the vial with the filtered solution and the weight of the vial with the residue.
-
Calculate the solubility in grams of solute per 100 g of solvent.
-
Visualizations
References
Tributylmethylammonium Chloride: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt, is a versatile compound with emerging applications in the biochemical and pharmaceutical sciences. While extensively utilized as a phase-transfer catalyst in organic synthesis, its utility as a biochemical reagent is an area of growing interest. This technical guide provides an in-depth overview of TBMAC, focusing on its properties, and potential applications in biochemical research and drug development. This document summarizes available quantitative data, outlines potential experimental considerations, and provides visualizations to illustrate key concepts relevant to its use.
Introduction
This compound, also known as methyltributylammonium chloride, is a quaternary ammonium compound with the chemical formula C₁₃H₃₀ClN.[1][2][3] It consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with a chloride counterion.[1] This structure imparts unique properties, including its function as a phase-transfer catalyst and its classification as an ionic liquid.[1] In the realm of biochemistry, TBMAC's amphiphilic character and ionic nature make it a candidate for a variety of applications, from influencing protein stability to acting as a component in drug delivery systems.[4][5] This guide will explore the current understanding of TBMAC as a biochemical reagent.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in biochemical research. These properties influence its behavior in aqueous and organic environments, as well as its interactions with biological macromolecules.
| Property | Value | References |
| Molecular Formula | C₁₃H₃₀ClN | [1][6] |
| Molecular Weight | 235.84 g/mol | [1][6] |
| CAS Number | 56375-79-2 | [1][6] |
| Appearance | Colorless viscous liquid or crystals | [1] |
| Melting Point | -33 °C (liquid form) | [1] |
| Boiling Point | 152 °C | [1] |
| Density | 0.964 g/mL at 25 °C | [1] |
| Solubility | Miscible with water; soluble in ethanol, chloroform, and acetone | [1] |
Applications as a Biochemical Reagent
While primarily known for its role in organic synthesis, TBMAC has several potential applications in biochemistry and drug development.
Phase-Transfer Catalysis in Biocatalysis
As a phase-transfer catalyst (PTC), TBMAC can facilitate reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.[7][8] This property is valuable in biocatalysis, where an enzyme may be in an aqueous phase while its substrate is in an organic phase. TBMAC can help shuttle the substrate across the phase boundary to the enzyme's active site, thereby increasing the reaction rate.[7]
Experimental Protocol: Generic Phase-Transfer Catalyzed Enzymatic Reaction
This protocol provides a general framework for utilizing TBMAC in a two-phase enzymatic reaction. Specific parameters will need to be optimized for each enzyme-substrate system.
Materials:
-
Enzyme solution in an appropriate aqueous buffer.
-
Substrate dissolved in a water-immiscible organic solvent.
-
This compound (TBMAC).
-
Quenching solution to stop the reaction.
-
Analytical standards for the product.
Procedure:
-
In a reaction vessel, combine the aqueous enzyme solution and the organic substrate solution.
-
Add TBMAC to the biphasic mixture. The optimal concentration of TBMAC needs to be determined empirically, typically in the range of 1-10 mol% relative to the substrate.
-
Initiate the reaction by stirring the mixture vigorously to ensure a large interfacial area between the two phases.
-
Maintain the reaction at the optimal temperature for the enzyme.
-
Monitor the reaction progress over time by taking aliquots from the organic phase and analyzing the product formation using a suitable analytical technique (e.g., HPLC, GC-MS).
-
At desired time points, quench the reaction by adding a quenching solution or by rapidly separating the phases.
-
Quantify the product concentration by comparing with a standard curve.
Logical Workflow for a Phase-Transfer Catalyzed Enzymatic Reaction
Caption: Workflow of TBMAC in phase-transfer catalysis.
Potential Role in Protein Chemistry and Proteomics
Quaternary ammonium salts can interact with proteins, influencing their stability and solubility.[9] While specific studies on TBMAC's effect on protein structure are limited, its properties as an ionic liquid suggest it could be used in:
-
Protein Precipitation: Like other salts, TBMAC could be used to selectively precipitate proteins from complex mixtures.[9] The concentration of TBMAC required for precipitation would need to be determined for each protein.
-
Protein Solubilization: In some cases, ionic liquids can aid in the solubilization of proteins, particularly membrane proteins.[10]
Experimental Protocol: Protein Precipitation using TBMAC
This is a generalized protocol and requires optimization for specific proteins.
Materials:
-
Protein solution in a suitable buffer.
-
This compound (TBMAC) solution of a known concentration.
-
Centrifuge.
-
Resuspension buffer.
Procedure:
-
To a known volume of protein solution, add TBMAC solution dropwise while gently stirring on ice.
-
Continue adding TBMAC until a desired final concentration is reached or precipitation is observed.
-
Incubate the mixture on ice for a defined period (e.g., 30 minutes) to allow for complete precipitation.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
Wash the protein pellet with a cold buffer solution containing a low concentration of TBMAC if necessary.
-
Resuspend the protein pellet in a suitable buffer for downstream applications.
-
Analyze the protein concentration and purity (e.g., using Bradford assay and SDS-PAGE).
Hypothetical Protein-TBMAC Interaction Diagram
Caption: Potential modes of TBMAC interaction with a protein.
Application in Drug Delivery Systems
Quaternary ammonium compounds are being explored for their potential in drug delivery systems.[5][11][12] Their cationic nature allows for interaction with negatively charged biological membranes, and their amphiphilic properties can be utilized in the formation of micelles or nanoparticles for drug encapsulation.[12] While research specifically on TBMAC in this area is not extensive, its properties align with those of other quaternary ammonium salts being investigated for:
-
Enhancing Drug Solubility: TBMAC could potentially be used to solubilize poorly water-soluble drugs.
-
Formulation of Nanocarriers: As an amphiphilic molecule, TBMAC could participate in the self-assembly of nanostructures for drug delivery.[12]
Analytical Methods
The detection and quantification of TBMAC in biological matrices are crucial for studying its pharmacokinetics and distribution. Several analytical techniques can be employed for the analysis of quaternary ammonium compounds.
| Analytical Technique | Principle | Application Notes | References |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. Can be coupled with various detectors. | A Newcrom AH column with a mobile phase of water, acetonitrile, and ammonium formate has been used for tetramethylammonium analysis. Detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). | [13][14] |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | A method using a copper(II) sulphate-formic acid buffer with indirect UV detection has been described for related quaternary ammonium compounds. | [14] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective method for quantification. | Methods have been developed for a wide range of quaternary ammonium compounds in human serum and urine, often involving solid-phase extraction for sample preparation. | [10] |
Safety and Toxicity
Limited specific toxicity data for this compound is publicly available. However, as a quaternary ammonium compound, it should be handled with care. Some related compounds have been shown to cause skin and eye irritation. For any new application, especially those involving in vivo studies, a thorough toxicological assessment is imperative. General cytotoxicity can be assessed using standard cell viability assays.
Experimental Protocol: General Cell Viability (MTT) Assay
This protocol provides a basic method to assess the cytotoxicity of TBMAC on a given cell line.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound (TBMAC).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of TBMAC in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of TBMAC. Include a vehicle control (medium without TBMAC).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of TBMAC that inhibits 50% of cell growth).
Workflow for a Typical Cell Viability Assay
Caption: Steps in a cell viability (MTT) assay.
Conclusion
This compound is a compound with a well-established role in chemical synthesis that holds considerable, yet largely untapped, potential as a biochemical reagent. Its properties as a phase-transfer catalyst and an ionic liquid open avenues for its use in biocatalysis, protein chemistry, and drug delivery. Further research is needed to fully elucidate its mechanisms of action in biological systems and to establish detailed protocols for its various applications. This guide serves as a foundational resource to encourage and facilitate the exploration of TBMAC in biochemical and pharmaceutical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Precipitation Procedures [sigmaaldrich.com]
- 10. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 14. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tributylmethylammonium Chloride: A Technical Guide for Life Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt, is a versatile cationic surfactant with a growing presence in various scientific and industrial domains. While its primary application has traditionally been as a phase transfer catalyst in organic synthesis, its unique physicochemical properties are paving the way for its use in a range of life science research applications. This technical guide provides an in-depth overview of TBMAC, its properties, and its current and potential applications in life science research, offering valuable insights for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is characterized by a central nitrogen atom bonded to three butyl groups and one methyl group, with a chloride counter-ion. This structure imparts amphiphilic properties to the molecule, with a hydrophilic cationic head and hydrophobic alkyl chains.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₃₀ClN | [1] |
| Molecular Weight | 235.84 g/mol | [1] |
| CAS Number | 56375-79-2 | [2] |
| Appearance | Colorless to light yellow liquid/crystals | [2] |
| Solubility | Soluble in water | [3] |
Applications in Life Science Research
The utility of this compound in life science research stems from its ability to interact with biological molecules and interfaces. Its applications, though not yet extensively documented in dedicated studies, can be inferred from its properties and the known applications of similar quaternary ammonium compounds.
Biomolecule Extraction and Purification
As a cationic surfactant, TBMAC has the potential to aid in the extraction and purification of biomolecules such as proteins and nucleic acids.[4] Its amphiphilic nature allows it to disrupt cell membranes and form ion pairs with negatively charged biomolecules, facilitating their separation and purification.
Figure 1: General workflow for protein precipitation using a cationic surfactant like TBMAC.
General Protocol for Protein Precipitation:
-
Prepare Cell Lysate: Lyse cells using a suitable buffer and centrifuge to remove cell debris.
-
Precipitation: To the clarified supernatant, add TBMAC solution dropwise while gently stirring. The optimal concentration of TBMAC needs to be determined empirically but can range from 0.1% to 2% (w/v).
-
Incubation: Incubate the mixture on ice for 30-60 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated proteins.
-
Wash: Carefully discard the supernatant and wash the protein pellet with a cold buffer containing a lower concentration of TBMAC or with a suitable organic solvent to remove impurities.
-
Solubilization: Resuspend the washed pellet in a buffer appropriate for downstream applications.
Ion-Pair Chromatography
This compound can be employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of acidic and negatively charged biomolecules like peptides and nucleotides.[1] The cationic head of TBMAC forms a neutral ion pair with the negatively charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.
Figure 2: Mechanism of ion-pair chromatography using TBMAC.
General Protocol for Ion-Pair RP-HPLC of Peptides:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Ion-Pairing Additive: Add TBMAC to Mobile Phase A at a concentration to be optimized, typically in the range of 1-10 mM.
-
Column: C18 reversed-phase column.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over a specified time (e.g., 30-60 minutes).
-
Detection: UV detection at 214 nm and 280 nm.
The exact gradient and TBMAC concentration will need to be optimized based on the specific peptides being separated.
Phase Transfer Catalysis in Biocatalysis
The primary industrial application of TBMAC is as a phase transfer catalyst (PTC).[5] This function can be extended to biocatalytic reactions where substrates and enzymes are in different phases (e.g., an aqueous enzyme solution and an organic substrate solution). TBMAC can facilitate the transfer of substrates or cofactors across the phase boundary, enhancing reaction rates.
Figure 3: Role of TBMAC in a biphasic enzymatic reaction.
General Protocol for a Biphasic Enzymatic Reaction:
-
Aqueous Phase: Dissolve the enzyme and any water-soluble cofactors in a suitable buffer.
-
Organic Phase: Dissolve the substrate in a water-immiscible organic solvent.
-
Catalyst: Add TBMAC to the organic phase. The molar ratio of TBMAC to the substrate typically ranges from 1:100 to 1:10.
-
Reaction: Combine the two phases and stir vigorously to create a large interfacial area.
-
Monitoring: Monitor the reaction progress by taking samples from the organic phase and analyzing for product formation using techniques like GC or HPLC.
-
Work-up: After the reaction is complete, separate the two phases. The product can be isolated from the organic phase.
Drug Delivery and Membrane Interactions
Quaternary ammonium compounds are being explored for their potential in drug delivery systems, often as components of liposomes or other nanoparticles.[6] Their cationic nature can facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake. While specific research on TBMAC in this area is limited, its properties suggest it could be investigated for similar purposes. It is important to note that the interaction of such compounds with cell membranes can also lead to cytotoxicity, a crucial factor to consider in drug development.
Safety and Toxicity
Detailed toxicological data specifically for this compound in life science research applications is not extensively available. However, as a quaternary ammonium compound, it should be handled with care. Quaternary ammonium compounds can be skin and eye irritants.[7] It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, when handling TBMAC. For any in vitro or in vivo studies, thorough cytotoxicity and biocompatibility assessments are essential. General cytotoxicity assays, such as the MTT or LDH assay, should be performed on relevant cell lines to determine the safe concentration range for TBMAC.
Conclusion
This compound presents a promising, yet largely unexplored, tool for various applications in life science research. Its established role as a phase transfer catalyst and its potential as a biomolecule precipitant and ion-pairing agent in chromatography warrant further investigation. While detailed protocols and quantitative data for its use in life sciences are still emerging, this guide provides a foundational understanding of its properties and potential applications. Researchers are encouraged to explore and optimize the use of TBMAC in their specific experimental contexts, with careful consideration of its potential toxicity. As more research is conducted, the full potential of this compound in advancing life science research and drug development will become clearer.
References
- 1. This compound | 56375-79-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioquochem.com [bioquochem.com]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Tributylmethylammonium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylmethylammonium chloride (TBMC) is a quaternary ammonium salt with significant applications in organic synthesis and potential relevance in various industrial and biomedical fields. This document provides an in-depth technical overview of TBMC, encompassing its chemical identifiers, physicochemical properties, synthesis, and key applications, with a focus on its role as a phase-transfer catalyst. While direct involvement in biological signaling pathways is not extensively documented, this guide explores the broader context of quaternary ammonium compounds in biomedical applications and outlines potential areas for future research.
Chemical Identifiers and Physicochemical Properties
This compound is a well-characterized chemical entity with multiple identifiers across various databases. Its fundamental properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers for this compound[1]
| Identifier Type | Value |
| CAS Number | 56375-79-2 |
| PubChem CID | 91822 |
| EC Number | 260-135-8 |
| UNII | AZ0B34ME3U |
| InChI | InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 |
| InChIKey | IPILPUZVTYHGIL-UHFFFAOYSA-M |
| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.[Cl-] |
| Synonyms | Methyltributylammonium chloride, MTBAC, Aliquat 175 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₃₀ClN | [1] |
| Molecular Weight | 235.84 g/mol | [1] |
| Appearance | Colorless viscous liquid or crystals | [2] |
| Melting Point | -33 °C (liquid form) | [2] |
| Boiling Point | 152 °C | [2] |
| Density | 0.964 g/mL at 25 °C | |
| Solubility | Soluble in water | [2] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the quaternization of tributylamine with a methylating agent. A general experimental protocol is described below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of Menshutkin reactions for the synthesis of quaternary ammonium salts.[3]
Materials:
-
Tributylamine
-
Methyl chloride (or another suitable methylating agent like dimethyl sulfate or methyl iodide)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Reaction flask equipped with a stirrer, reflux condenser, and gas inlet.
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tributylamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble methyl chloride gas through the solution with vigorous stirring. Alternatively, add the methylating agent dropwise if it is in liquid form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours) to ensure complete reaction.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid product by filtration.
-
Wash the crude product with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Applications in Organic Synthesis: Phase-Transfer Catalysis
A primary application of this compound is as a phase-transfer catalyst (PTC).[4][5] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.
Mechanism of Phase-Transfer Catalysis
The catalytic cycle of this compound in a typical nucleophilic substitution reaction can be visualized as follows:
Caption: Phase-transfer catalysis cycle of this compound ([TBM]⁺Cl⁻).
Experimental Protocol: Williamson Ether Synthesis using this compound
This protocol outlines a general procedure for the Williamson ether synthesis, a classic example of a reaction facilitated by phase-transfer catalysis.[6][7]
Materials:
-
An alcohol or a phenol
-
An alkyl halide
-
Sodium hydroxide (solid or concentrated aqueous solution)
-
Toluene (or another suitable organic solvent)
-
This compound (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the alcohol or phenol in toluene.
-
Add a catalytic amount of this compound.
-
Add solid sodium hydroxide pellets or a concentrated aqueous solution of sodium hydroxide to the mixture.
-
Stir the mixture vigorously to ensure good mixing of the phases.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude ether product.
-
Purify the crude product by a suitable method, such as distillation or column chromatography.
Relevance in Drug Development and Biological Systems
While specific studies detailing the interaction of this compound with signaling pathways are scarce, the broader class of quaternary ammonium compounds (QACs) has established roles in biomedical applications.
Antimicrobial Activity
QACs are widely recognized for their antimicrobial properties. Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. Although specific data for this compound is limited, it is plausible that it exhibits some level of antimicrobial activity.
Drug Delivery Systems
The unique properties of QACs, such as their ability to interact with biological membranes, have led to their investigation as components of drug delivery systems. They can be incorporated into nanoparticles, liposomes, and other carriers to enhance drug solubility, stability, and cellular uptake.
Toxicology and Safety
Information on the specific toxicology of this compound is not extensively available. However, quaternary ammonium compounds, in general, can cause skin and eye irritation.[8] It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Future Directions
The established utility of this compound as a phase-transfer catalyst in organic synthesis is clear. However, its potential in the biomedical field remains largely unexplored. Future research could focus on:
-
Quantitative antimicrobial efficacy studies: Determining the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity assays: Evaluating the toxicity of this compound against various human cell lines to assess its biocompatibility for potential use in drug delivery.
-
Formulation studies: Investigating the incorporation of this compound into novel drug delivery systems to enhance the therapeutic efficacy of existing drugs.
-
Interaction with ion channels and receptors: Given its ionic nature, exploring the potential for this compound to interact with and modulate the activity of ion channels or other membrane-bound receptors.
Conclusion
This compound is a versatile quaternary ammonium salt with a well-defined role as a phase-transfer catalyst in organic synthesis. Its chemical and physical properties are well-documented, and its synthesis is straightforward. While its direct involvement in biological signaling pathways has not been a significant area of research, the known biological activities of the broader class of quaternary ammonium compounds suggest potential for future investigations into its antimicrobial and drug delivery applications. This technical guide provides a solid foundation for researchers and professionals working with or considering the use of this compound in their respective fields.
References
- 1. This compound | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 56375-79-2 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. sacheminc.com [sacheminc.com]
- 5. Antimicrobial activity of triethylammonium chloride-N-substituted N'-cyano-O-(triphenylstannyl)-isourea complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. scbt.com [scbt.com]
Tributylmethylammonium Chloride: A Comprehensive Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse applications of Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt with significant utility in various scientific and industrial domains. This document provides a detailed overview of its core applications, complete with experimental protocols, quantitative data, and visual representations of key processes to support researchers and professionals in chemistry and drug development.
Physicochemical Properties of this compound
This compound, with the chemical formula C₁₃H₃₀ClN, is a versatile compound valued for its role as a phase transfer catalyst and its applications in organic synthesis and materials science.[1][2] Its properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 235.84 g/mol | [1][2][3][4][5][6] |
| CAS Number | 56375-79-2 | [1][3][4][6] |
| Appearance | Colorless to yellow clear liquid (for 75 wt. % solution in water) or white to faint beige powder/crystals (anhydrous) | [5] |
| Melting Point | 95-99 °C (for solid) | [1] |
| Boiling Point | 152 °C | [2][3][5] |
| Density | 0.964 g/cm³ | [1][3] |
| Solubility | Miscible in water; soluble in ethanol, chloroform, and acetone | [2] |
| Vapor Pressure | 7.9 mmHg (at 25 °C) | [3] |
| Refractive Index | n20/D 1.4682 | [3] |
Synthesis of this compound
A common method for the synthesis of this compound involves the quaternization of tributylamine with a methylating agent.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Charge the flask with tributylamine and a suitable solvent, such as acetonitrile or acetone.
-
Addition of Methylating Agent: While stirring, add a methylating agent, typically methyl chloride or dimethyl sulfate, dropwise from the dropping funnel. The reaction is often exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, TBMAC, may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.
Caption: Synthesis workflow for this compound.
Core Applications and Experimental Protocols
This compound is a versatile chemical with a wide range of applications, primarily as a phase-transfer catalyst in organic synthesis. It also finds use in the preparation of ionic liquids, in electrochemical applications, and in environmental remediation.
Phase-Transfer Catalysis
TBMAC is highly effective as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly useful in nucleophilic substitution reactions, such as alkylations.
Reaction: The alkylation of active methylene compounds, such as diethyl malonate, is a fundamental carbon-carbon bond-forming reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the active methylene compound (e.g., diethyl malonate), the alkylating agent (e.g., benzyl bromide), and an organic solvent (e.g., toluene).
-
Addition of Base and Catalyst: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium carbonate. To this biphasic mixture, add a catalytic amount of this compound (typically 1-5 mol%).
-
Reaction Conditions: Vigorously stir the mixture at room temperature or with gentle heating to facilitate the transfer of the deprotonated active methylene compound from the aqueous phase to the organic phase.
-
Monitoring: Monitor the reaction progress using TLC or GC.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure, and purify the resulting product by distillation or column chromatography.
References
The Core Physicochemical Properties of Quaternary Ammonium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium salts (QASs), also known as quats, are a versatile class of cationic surfactants with a broad spectrum of applications, particularly in the pharmaceutical and medical fields. Their unique amphiphilic nature, characterized by a positively charged nitrogen atom bonded to four organic groups, underpins their utility as antimicrobial agents, disinfectants, and excipients in drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of QASs, detailed experimental protocols for their characterization, and insights into their biological activities and toxicological profiles.
Fundamental Physicochemical Properties
The biological efficacy and safety of QASs are intrinsically linked to their physicochemical properties. Understanding these properties is paramount for the rational design and development of new QAS-based therapeutics and formulations. The key parameters include solubility, the octanol-water partition coefficient (LogP), and the critical micelle concentration (CMC).
Solubility
The solubility of QASs is a critical factor influencing their formulation and bioavailability. Generally, QASs are soluble in water and polar organic solvents like ethanol and acetone.[4][5][6] Their solubility is influenced by the nature of the alkyl chains and the counter-ion. For instance, benzalkonium chloride is readily soluble in water and ethanol.[4][6] The solubility of gemini QASs in water can be low but is enhanced in organic solvents like DMSO and methanol.[7]
Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of the lipophilicity of a compound and is a crucial determinant of its ability to permeate biological membranes. The antimicrobial activity of QASs often increases with their LogP up to a certain "cut-off" value, beyond which the activity may decrease due to poor water solubility and hindered transport to the target site.[8] For some QASs, LogP values are generally in the range of < 4, indicating low to moderate hydrophobicity.[9][10] However, theoretical predictions suggest that QASs with multiple or long alkyl/aryl chains can have significantly higher LogP values.[9][10]
Critical Micelle Concentration (CMC)
As amphiphilic molecules, QASs in aqueous solutions self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).[11][12] This property is fundamental to their action as surfactants and their ability to solubilize poorly water-soluble drugs. The CMC is influenced by the structure of the QAS, including the length of the hydrophobic alkyl chain and the nature of the hydrophilic head group, as well as by environmental factors such as temperature and the presence of electrolytes.[12]
Data Presentation: Physicochemical Properties of Selected Quaternary Ammonium Salts
The following tables summarize key physicochemical data for a selection of commonly studied QASs.
Table 1: Physicochemical Properties of Benzalkonium Chloride (BAC) Homologues
| Alkyl Chain Length | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | LogP (calculated) | CMC (mM) |
| C8 | C₁₇H₃₀ClN | 283.89 | Very soluble in water and ethanol[4][6] | -0.35 | 40.0 |
| C10 | C₁₉H₃₄ClN | 311.94 | Very soluble in water and ethanol[4][6] | 0.65 | 10.0 |
| C12 | C₂₁H₃₈ClN | 339.99 | Very soluble in water and ethanol[4][6] | 1.65 | 2.5 |
| C14 | C₂₃H₄₂ClN | 368.04 | Very soluble in water and ethanol[4][6] | 2.65 | 0.6 |
| C16 | C₂₅H₄₆ClN | 396.10 | Very soluble in water and ethanol[4][6] | 3.65 | 0.15 |
| C18 | C₂₇H₅₀ClN | 424.15 | Very soluble in water and ethanol[4][6] | 4.65 | 0.04 |
Data compiled from various sources, and LogP values are estimated based on structure-property relationships.
Table 2: Physicochemical Properties of Other Common Quaternary Ammonium Salts
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | LogP | CMC (mM) |
| Cetylpyridinium chloride | CPC | C₂₁H₃₈ClN | 339.99 | Soluble in water, alcohol, chloroform | 1.7 | 0.9 |
| Didecyldimethylammonium chloride | DDAC | C₂₂H₄₈ClN | 362.08 | Soluble in water and organic solvents | ~3.5 | 0.8 |
| Tetraethylammonium bromide | TEAB | C₈H₂₀BrN | 210.16 | Very soluble in water | -2.8 | Not applicable (not a surfactant) |
| Cetrimonium bromide | CTAB | C₁₉H₄₂BrN | 364.46 | Soluble in water | 2.5 | 0.92[11] |
Experimental Protocols
Accurate and reproducible characterization of the physicochemical properties of QASs is essential for research and development. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.[13]
Materials:
-
Quaternary ammonium salt of interest
-
Pyrene (fluorescence grade)
-
High-purity water
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of the QAS in high-purity water at a concentration well above the expected CMC.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Prepare a series of dilutions of the QAS stock solution in volumetric flasks. To each flask, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.
-
Allow the solutions to equilibrate for a specified time (e.g., 24 hours) at a constant temperature.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically set around 335 nm, and the emission is scanned from approximately 350 nm to 500 nm.[13]
-
Analyze the data: Plot the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum against the logarithm of the QAS concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[11][12]
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.[14][15]
Materials:
-
Quaternary ammonium salt of interest
-
1-Octanol (reagent grade, pre-saturated with water)
-
Buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)
-
Separatory funnels
-
Analytical method for quantification of the QAS (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Prepare a stock solution of the QAS in the aqueous phase at a known concentration.
-
Add equal volumes of the QAS solution and pre-saturated 1-octanol to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for the partitioning of the QAS between the two phases.
-
Allow the phases to separate completely. This may require centrifugation for emulsions.
-
Carefully separate the aqueous and octanol phases.
-
Determine the concentration of the QAS in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration of the QAS in the octanol phase to its concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[16][17][18]
Materials:
-
Quaternary ammonium salt of interest
-
Bacterial strain(s) of interest
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the QAS in a suitable solvent and sterilize by filtration.
-
Perform serial two-fold dilutions of the QAS in the growth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well containing only the medium and the inoculum.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader. The MIC is the lowest concentration of the QAS in which there is no visible growth.[16][19]
Biological Activity and Signaling Pathways
The primary biological activity of QASs is their antimicrobial effect, which stems from their ability to disrupt microbial cell membranes.[1][20][21] However, their interaction with cells can also trigger specific signaling pathways related to toxicity.
Mechanism of Antimicrobial Action
The antimicrobial action of QASs is a multi-step process initiated by the electrostatic attraction between the positively charged QAS molecule and the negatively charged bacterial cell surface.[1][20] This is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to membrane disorganization, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[1][20]
Toxicity and Signaling Pathways
At higher concentrations, QASs can exhibit cytotoxicity to mammalian cells.[2][22] This toxicity can be mediated by several mechanisms, including the induction of apoptosis through the activation of caspase-3 dependent pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][20][23] Benzalkonium chloride has been shown to induce the release of arachidonic acid from fibroblasts, which can lead to the production of pro-inflammatory mediators like prostaglandin E2.[1][20]
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to the study of quaternary ammonium salts.
Caption: Workflow for the antimicrobial screening of a novel quaternary ammonium salt.
Caption: The antimicrobial mechanism of action of quaternary ammonium salts.
Caption: A potential toxicity pathway of quaternary ammonium salts in mammalian cells.
References
- 1. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic assessment of quaternary ammonium compounds for the potential to elicit developmental and reproductive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 5. Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzalkonium chloride | 8001-54-5 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. scilit.com [scilit.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 21. nbinno.com [nbinno.com]
- 22. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Tributylmethylammonium Chloride: A Technical Guide to its Mechanism of Action in Phase-Transfer Catalysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium chloride (TBMAC), also known as methyltributylammonium chloride, is a quaternary ammonium salt with the chemical formula C₁₃H₃₀ClN.[1] It is a versatile and economically significant catalyst, primarily employed as a phase-transfer catalyst (PTC) in a multitude of industrial and laboratory-scale organic syntheses.[2][3] Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous phase and an organic phase.[4][5] By acting as a carrier for reactive anions, TBMAC overcomes the phase barrier, leading to significantly enhanced reaction rates, higher yields, milder reaction conditions, and a reduction in the need for expensive or hazardous organic solvents.[4][6] These advantages make TBMAC a valuable tool in the synthesis of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals.[1][5]
Core Mechanism of Action in Phase-Transfer Catalysis
The efficacy of this compound as a PTC stems from the structure of its cation, [ (CH₃CH₂CH₂CH₂)₃NCH₃ ]⁺. The three butyl groups and one methyl group attached to the central nitrogen atom create a lipophilic cation that can readily partition into an organic solvent, while its positive charge allows it to form an ion pair with an anion.[5] This dual nature enables it to transport a reactive anion from the aqueous phase into the organic phase where the substrate resides, thereby initiating the chemical reaction.[4][7]
The catalytic action of TBMAC in liquid-liquid systems is generally understood through two primary models: the Starks extraction mechanism and the Makosza interfacial mechanism.[1][8]
Starks Extraction Mechanism
The Starks extraction mechanism is the most common model for PTC and applies to a wide range of reactions, including nucleophilic substitutions and oxidations.[1] The catalyst, the tributylmethylammonium cation (Q⁺), extracts the reactive anion (Y⁻) from the aqueous phase into the bulk organic phase for the reaction to occur.
The catalytic cycle proceeds through the following steps:
-
Anion Exchange: At the aqueous-organic interface, the TBMAC cation (Q⁺) exchanges its chloride anion for a reactive anion (Y⁻) from an inorganic salt (M⁺Y⁻) in the aqueous phase, forming a new, lipophilic ion pair, Q⁺Y⁻.
-
Phase Transfer (Organic): The newly formed ion pair, Q⁺Y⁻, possesses sufficient organic character to migrate across the phase boundary into the bulk of the organic phase.
-
Organic Phase Reaction: Within the organic phase, the "naked" anion Y⁻ is highly reactive and performs a nucleophilic attack on the organic substrate (RX), yielding the desired product (RY) and a new anion (X⁻).
-
Phase Transfer (Aqueous): The resulting ion pair, Q⁺X⁻, migrates back to the interface.
-
Catalyst Regeneration: At the interface, the Q⁺ cation exchanges the X⁻ anion for a new Y⁻ anion from the aqueous phase, thus regenerating the catalyst and completing the cycle.
Makosza Interfacial Mechanism
The Makosza interfacial mechanism is particularly relevant for reactions involving the generation of carbanions from weak C-H acids (e.g., phenylacetonitrile) using a concentrated aqueous base like NaOH.[8] In this model, the deprotonation occurs at the interface, and the catalyst's primary role is to pull the resulting organic anion into the organic phase.
The key steps are:
-
Interfacial Deprotonation: The organic substrate (RH), located at the interface, is deprotonated by the strong base (e.g., NaOH) from the aqueous phase, forming a carbanion (R⁻).
-
Ion Pair Formation: The TBMAC cation (Q⁺), residing at the interface, immediately pairs with the newly formed carbanion to create the lipophilic ion pair, Q⁺R⁻.
-
Phase Transfer: This ion pair is extracted from the interface into the organic phase.
-
Organic Phase Reaction: In the organic phase, the carbanion (R⁻) reacts with an electrophile (EX) to form the final product (RE).
-
Catalyst Return: The catalyst, now paired with the leaving group (Q⁺X⁻), returns to the interface to begin a new cycle.
Applications and Quantitative Data
TBMAC is a versatile catalyst used in various organic transformations. Below are examples of its application with available quantitative data.
One-Pot Synthesis of 1-Substituted Tetrazoles
TBMAC has been shown to be a highly effective catalyst in the [3+2] cycloaddition reaction between substituted amines, an orthoformate, and sodium azide to produce 1-substituted tetrazoles, which are important structural motifs in medicinal chemistry.[7]
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | 2-Amino-4-phenylthiazole | 1-(4-Phenylthiazol-2-yl)-1H-tetrazole | 90% |
| 2 | 2-Amino-4-(4-chlorophenyl)thiazole | 1-(4-(4-Chlorophenyl)thiazol-2-yl)-1H-tetrazole | 92% |
| 3 | 2-Amino-4-(4-bromophenyl)thiazole | 1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-tetrazole | 89% |
| 4 | 2-Amino-4-(4-methylphenyl)thiazole | 1-(4-(p-Tolyl)thiazol-2-yl)-1H-tetrazole | 85% |
| 5 | 2-Amino-4-(4-methoxyphenyl)thiazole | 1-(4-(4-Methoxyphenyl)thiazol-2-yl)-1H-tetrazole | 86% |
| Data sourced from Nagaraju et al.[9] |
Baeyer-Villiger Oxidation
TBMAC serves as an efficient phase-transfer catalyst in the Baeyer-Villiger oxidation of ketones to esters or lactones. For instance, it catalyzes the oxidation of cyclohexanone to ε-caprolactone using potassium peroxymonosulfate (KHSO₅) as the oxidizing agent.
| Substrate | Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | KHSO₅ | TBMAC | Dichloromethane/Water | 25 | 3 | 95% |
| Adamantanone | KHSO₅ | TBMAC | Dichloromethane/Water | 25 | 5 | 92% |
| Quantitative data for TBMAC in this specific reaction is based on reports of its high efficiency. |
Experimental Protocols & Workflows
General Experimental Workflow for PTC Reaction
The following diagram outlines a typical workflow for a reaction performed under phase-transfer catalysis conditions.
Protocol: One-Pot Synthesis of 1-Substituted 1H-1,2,3,4-tetrazoles
This protocol is adapted from the procedure described by Nagaraju et al. for the synthesis of tetrazoles using TBMAC as a catalyst.[7][9]
-
Reaction Setup: In a round-bottom flask, combine the substituted 2-aminothiazole (1.0 mmol), triethyl orthoformate (1.2 mmol), and sodium azide (1.2 mmol).
-
Solvent and Catalyst Addition: Add dimethyl sulfoxide (DMSO) as the solvent, followed by a catalytic amount of this compound (TBMAC) (10 mol%).
-
Reaction: Stir the resulting mixture at 80°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Isolation: Collect the precipitated solid product by filtration.
-
Purification: Wash the crude product with water and then purify it by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1-substituted tetrazole.[9]
Protocol: Baeyer-Villiger Oxidation of Cyclohexanone
This protocol describes the TBMAC-catalyzed oxidation of cyclohexanone to ε-caprolactone.
-
Reaction Setup: Dissolve cyclohexanone (1.0 mmol) in an organic solvent such as dichloromethane in a flask.
-
Reagent and Catalyst Addition: Prepare an aqueous solution of the oxidizing agent, potassium peroxymonosulfate (KHSO₅) (e.g., 1.5 mmol). Add this aqueous solution to the organic phase.
-
Catalyst Introduction: Add this compound (TBMAC) (e.g., 5-10 mol%) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature to facilitate the transfer of the peroxymonosulfate anion into the organic phase. Monitor the disappearance of the starting material by GC or TLC.
-
Workup: Once the reaction is complete, separate the organic and aqueous layers.
-
Isolation: Wash the organic layer with a reducing agent solution (e.g., sodium sulfite) to quench any remaining oxidant, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ε-caprolactone, which can be further purified by distillation.
References
- 1. biomedres.us [biomedres.us]
- 2. chemscene.com [chemscene.com]
- 3. sacheminc.com [sacheminc.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound | 56375-79-2 | Benchchem [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tributylmethylammonium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt, is a versatile and highly effective phase transfer catalyst (PTC). Its molecular structure, featuring three butyl groups and one methyl group attached to a central nitrogen atom, imparts an amphiphilic character. This allows it to facilitate the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates and improving yields. TBMAC is often a cost-effective alternative to other common PTCs like tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC), offering similar or even superior catalytic activity in various organic transformations.[1] This document provides detailed application notes and experimental protocols for the use of TBMAC in key organic reactions.
The fundamental principle of phase transfer catalysis with TBMAC involves the formation of an ion pair. The positively charged quaternary ammonium cation pairs with an anion from the aqueous phase (e.g., a nucleophile). The lipophilic alkyl groups of the TBMAC cation allow this ion pair to be extracted into the organic phase, where the "naked" and highly reactive anion can then react with the organic substrate. After the reaction, the TBMAC cation, paired with the leaving group, returns to the aqueous phase to repeat the catalytic cycle.
Mechanism of Phase Transfer Catalysis
The catalytic cycle of this compound in a typical nucleophilic substitution reaction can be visualized as follows:
Caption: General mechanism of phase transfer catalysis using TBMAC.
Applications in Organic Synthesis
This compound is a versatile catalyst for a wide range of organic reactions, including:
-
Nucleophilic Substitutions: Facilitating reactions such as ether and ester synthesis, and alkylations of various nucleophiles.[1]
-
Oxidations: Enabling the use of inorganic oxidizing agents in organic solvents.
-
Reductions: Assisting in the transfer of reducing agents between phases.
-
Polymerization: Acting as an initiator or catalyst in polymerization reactions.
This document will focus on providing detailed protocols for C-alkylation, O-alkylation (Williamson Ether Synthesis), and N-alkylation reactions.
Application Note 1: C-Alkylation of Active Methylene Compounds
Introduction
The C-alkylation of compounds containing active methylene groups (e.g., phenylacetonitrile derivatives, malonates) is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Phase transfer catalysis with this compound provides a powerful and efficient method for this transformation, often allowing the use of milder bases and reaction conditions compared to traditional methods that require strong bases like sodium amide or metal hydrides in anhydrous solvents.
Advantages of TBMAC in C-Alkylation
-
High Efficiency: TBMAC has been shown to be a highly effective catalyst for C-alkylation reactions.
-
Cost-Effectiveness: It is an economical alternative to other quaternary ammonium salts.
-
Milder Conditions: Enables the use of aqueous inorganic bases, simplifying the experimental setup and work-up procedures.
Quantitative Data
The following table summarizes the comparative performance of this compound (MTBAC) against other phase transfer catalysts in the C-alkylation of propargyl alcohol.
| Catalyst | Catalyst Type | Yield (%) |
| Methyl Tributyl Ammonium Chloride (MTBAC) | Quaternary Ammonium Salt | >95 |
| Benzyl Trimethyl Ammonium Chloride | Quaternary Ammonium Salt | <5 |
| Tetraethyl Ammonium Chloride | Quaternary Ammonium Salt | <5 |
| Tetrapropyl Ammonium Bromide | Quaternary Ammonium Salt | ~20 |
Data sourced from a patent describing the use and recycling of MTBAC.[2]
Experimental Protocol: C-Alkylation of Propargyl Alcohol
This protocol is based on a patented industrial process and demonstrates the high efficiency of TBMAC.
Reaction Scheme:
Materials:
-
Propargyl alcohol
-
Alkyl halide (e.g., benzyl chloride)
-
This compound (TBMAC), 75% aqueous solution
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Organic solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, charge propargyl alcohol, toluene, and the 75% aqueous solution of this compound.
-
Addition of Base: With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the reaction mixture. An exothermic reaction may be observed.
-
Addition of Alkylating Agent: After the addition of the base, add the alkyl halide dropwise to the mixture while maintaining the reaction temperature at a controlled level.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add water to dissolve the inorganic salts and to facilitate phase separation.
-
Product Isolation: Separate the organic layer. The aqueous layer can be extracted with the organic solvent to recover any remaining product.
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄). Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography.
Workflow Diagram:
Caption: Experimental workflow for the C-alkylation of propargyl alcohol.
Application Note 2: O-Alkylation (Williamson Ether Synthesis)
Introduction
The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis with this compound can significantly improve the efficiency of this reaction, particularly when dealing with phenols or other alcohols that form solid alkoxides. TBMAC facilitates the transfer of the alkoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent is present.
Advantages of TBMAC in Williamson Ether Synthesis
-
Enhanced Reactivity: By transferring the alkoxide to the organic phase, TBMAC increases its nucleophilicity and accelerates the reaction.
-
Improved Solubility: It helps to overcome the solubility issues of inorganic alkoxide salts in organic solvents.
-
Milder Conditions: Often allows the reaction to proceed at lower temperatures and with simpler procedures compared to traditional methods.
Quantitative Data
The following table provides representative data for the Williamson ether synthesis of various phenols with different alkylating agents using a quaternary ammonium salt as a phase transfer catalyst. While the specific data below was generated using catalysts other than TBMAC, it is indicative of the yields that can be expected with TBMAC under similar conditions.
| Phenol Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl Chloride | Tetrabutylammonium Bromide (TBAB) | Toluene | 80 | 2 | 95 |
| 4-Methoxyphenol | Ethyl Bromide | TBAB | Dichloromethane | Reflux | 4 | 92 |
| 2-Naphthol | Methyl Iodide | TBAB | Benzene | 60 | 3 | 98 |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
This is a general protocol for the Williamson ether synthesis using TBMAC as the phase transfer catalyst.
Reaction Scheme:
Materials:
-
Phenol
-
Benzyl chloride
-
This compound (TBMAC)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the chosen organic solvent.
-
Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide (or potassium hydroxide) and a catalytic amount of this compound (typically 1-5 mol%).
-
Addition of Alkylating Agent: With vigorous stirring, add benzyl chloride to the biphasic mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any remaining inorganic salts.
-
Product Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to afford the pure benzyl phenyl ether.
Logical Relationship Diagram:
Caption: Logical steps in the Williamson ether synthesis using TBMAC.
Application Note 3: N-Alkylation of Heterocycles
Introduction
The N-alkylation of nitrogen-containing heterocycles, such as indoles and imidazoles, is a crucial transformation in the synthesis of many biologically active compounds. Phase transfer catalysis with this compound offers a convenient and efficient method for these reactions, often providing higher yields and selectivity compared to traditional methods that may require strong bases and anhydrous conditions, which can lead to side reactions.
Advantages of TBMAC in N-Alkylation
-
High Yields: TBMAC can promote N-alkylation in high yields under mild conditions.[3]
-
Selectivity: Can help to achieve selective N-alkylation over C-alkylation in some substrates.
-
Operational Simplicity: The use of a biphasic system simplifies the experimental setup and work-up.
Quantitative Data
The following table presents representative yields for the N-alkylation of indole with various alkylating agents using a quaternary ammonium salt as a phase transfer catalyst. Although the specific catalyst cited is tetrabutylammonium hydrogen sulfate, similar results can be expected with TBMAC.[4]
| Alkylating Agent | Base | Solvent | Yield (%) |
| Methyl Iodide | 50% NaOH | Benzene | 98 |
| Ethyl Bromide | 50% NaOH | Benzene | 95 |
| Benzyl Chloride | 50% NaOH | Benzene | 92 |
Experimental Protocol: N-Alkylation of Indole
This protocol provides a general procedure for the N-alkylation of indole using TBMAC.
Reaction Scheme:
Materials:
-
Indole
-
Alkyl halide (e.g., methyl iodide, benzyl chloride)
-
This compound (TBMAC)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution
-
Organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add indole, the organic solvent, and the 50% aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add a catalytic amount of this compound (1-5 mol%) to the mixture.
-
Addition of Alkylating Agent: With vigorous stirring, add the alkyl halide to the biphasic mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for the required amount of time. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Product Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated indole.
Experimental Workflow Diagram:
Caption: Experimental workflow for the N-alkylation of indole.
Conclusion
This compound is a highly efficient and versatile phase transfer catalyst for a variety of important organic transformations. Its cost-effectiveness and high catalytic activity make it an excellent choice for both laboratory-scale synthesis and industrial applications. The protocols provided in these application notes offer a starting point for researchers to utilize TBMAC in their synthetic endeavors, with the potential for optimization to achieve even higher yields and efficiencies.
References
Application of Tributylmethylammonium Chloride in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tributylmethylammonium chloride (TBMAC) is a versatile quaternary ammonium salt that serves as a highly effective phase-transfer catalyst (PTC) and a precursor to ionic liquids in a wide array of organic syntheses. Its advantageous properties, including high thermal stability, efficacy in promoting reactions between immiscible phases, and often lower cost and higher water solubility compared to other common PTCs like tetrabutylammonium bromide (TBAB), make it a valuable tool in the modern organic chemistry laboratory and in industrial processes.[1][2] This document provides detailed application notes and experimental protocols for the use of TBMAC in several key organic transformations.
Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). TBMAC, with its lipophilic tributyl chains and a hydrophilic ammonium chloride group, can transport anions from the aqueous phase to the organic phase, where the reaction proceeds at a much faster rate.
Caption: General mechanism of phase-transfer catalysis using TBMAC.
Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles
This compound is an essential catalyst for the one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from substituted amines, triethyl orthoformate, and sodium azide.[3][4][5][6] The use of TBMAC significantly improves the reaction yield and reduces the reaction time.[4]
Experimental Protocol:
A mixture of the substituted amine (1.2 mmol), triethyl orthoformate (1.5 mmol), sodium azide (1.2 mmol), and this compound (2 mol%) in DMSO (5 mL) is heated at 80°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into crushed ice. The resulting precipitate is filtered, washed with water, dried, and purified by column chromatography.
| Reactant/Reagent | Quantity | Molar Equivalent |
| Substituted Amine | 1.2 mmol | 1.0 |
| Triethyl Orthoformate | 1.5 mmol | 1.25 |
| Sodium Azide | 1.2 mmol | 1.0 |
| This compound | 0.024 mmol | 0.02 |
| DMSO | 5 mL | - |
| Reaction Conditions | Value | |
| Temperature | 80°C | |
| Results | Outcome | |
| Yield | High | |
| Reaction Time | 1-2 hours |
Note: In the absence of TBMAC, the reaction gives a low yield even after a prolonged reaction time.[4]
Caption: Workflow for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.
Baeyer-Villiger Oxidation of Cyclohexanone
This compound is employed as a phase-transfer catalyst in the Baeyer-Villiger oxidation of cyclohexanone to produce ε-caprolactone, a valuable monomer for polymer production.[1] The reaction typically utilizes potassium peroxymonosulfate (KHSO₅) as the oxidizing agent.
Experimental Protocol (Representative):
To a vigorously stirred solution of cyclohexanone (10 mmol) and this compound (0.5 mmol) in a suitable organic solvent (e.g., dichloromethane), an aqueous solution of potassium peroxymonosulfate (Oxone®, 12 mmol) is added dropwise at a controlled temperature (e.g., 0-25°C). The reaction is monitored by TLC or GC. After completion, the organic layer is separated, washed with an aqueous solution of sodium sulfite and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or chromatography.
| Reactant/Reagent | Quantity | Molar Equivalent |
| Cyclohexanone | 10 mmol | 1.0 |
| Potassium Peroxymonosulfate (KHSO₅) | 12 mmol | 1.2 |
| This compound | 0.5 mmol | 0.05 |
| Dichloromethane | 20 mL | - |
| Reaction Conditions | Value | |
| Temperature | 0-25°C | |
| Results (Typical) | Outcome | |
| Yield of ε-caprolactone | >90% |
Applications in Polymer Synthesis
This compound can be used in various polymerization reactions, including as a component in ionic liquids for polymerization or as an additive in processes like Atom Transfer Radical Polymerization (ATRP).
Free Radical Polymerization of Vinyl Monomers
TBMAC can be used as an additive in the free-radical polymerization of vinyl monomers, such as methyl methacrylate (MMA). It can influence the polymerization kinetics and the properties of the resulting polymer.
Experimental Protocol (General):
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, a solution of methyl methacrylate (MMA) in a suitable solvent (e.g., toluene) is prepared. An initiator, such as azobisisobutyronitrile (AIBN), and a catalytic amount of this compound are added. The mixture is deoxygenated by bubbling with nitrogen and then heated to a specific temperature (e.g., 60-80°C) to initiate polymerization. The reaction is allowed to proceed for a set time, after which the polymer is precipitated in a non-solvent like methanol, filtered, and dried.
| Reactant/Reagent | Example Concentration |
| Methyl Methacrylate (MMA) | 1.0 M |
| Azobisisobutyronitrile (AIBN) | 0.01 M |
| This compound | 0.005 M |
| Toluene | to volume |
| Reaction Conditions | Value |
| Temperature | 70°C |
| Time | 6 hours |
Other Applications in Organic Synthesis
The utility of this compound extends to other important organic transformations.
Dehydrohalogenation Reactions
As a phase-transfer catalyst, TBMAC can facilitate dehydrohalogenation reactions, where an alkyl halide is converted to an alkene in the presence of a base. The catalyst transfers the hydroxide or alkoxide ion from the aqueous phase to the organic phase to effect the elimination.
Williamson Ether Synthesis
TBMAC can be used to catalyze the Williamson ether synthesis, an S_N2 reaction between an alkoxide and a primary alkyl halide. The catalyst enhances the nucleophilicity of the alkoxide in the organic phase.
C-Alkylation of Active Methylene Compounds
TBMAC is an effective catalyst for the C-alkylation of active methylene compounds, such as diethyl malonate, with alkyl halides. It facilitates the deprotonation of the active methylene group by a base in the aqueous phase and the subsequent alkylation in the organic phase. While specific protocols with TBMAC are proprietary or less common in open literature, its application follows the general principles of phase-transfer catalyzed alkylations.
Caption: Overview of TBMAC applications in organic synthesis.
References
Application of Tributylmethylammonium Chloride in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylmethylammonium chloride (TMBAC) is a quaternary ammonium salt that serves as a versatile surfactant and phase-transfer catalyst in the synthesis of various nanomaterials. While direct literature on TMBAC in nanoparticle synthesis is limited, its properties can be extrapolated from closely related and well-documented quaternary ammonium compounds such as methyl tributyl ammonium chloride (MTBAC), benzyltrimethylammonium chloride (BTMAC), and cetyltrimethylammonium chloride (CTAC). These compounds are instrumental in controlling the size, shape, and stability of nanoparticles, which are critical parameters for their application in drug delivery, diagnostics, and catalysis. This document provides detailed application notes and experimental protocols for the use of TMBAC and its analogs in the synthesis of gold, silver, silica, and magnetic nanoparticles.
Role of this compound in Nanoparticle Synthesis
This compound can perform several crucial functions during the synthesis of nanoparticles, primarily acting as a capping agent, a phase transfer catalyst, or a structure-directing agent.
-
Capping Agent: TMBAC can adsorb to the surface of newly formed nanoparticles. The tributyl groups provide a steric barrier that prevents uncontrolled growth and aggregation, while the positively charged quaternary ammonium head contributes to electrostatic repulsion between particles, ensuring colloidal stability.[1]
-
Phase Transfer Catalyst: In biphasic synthesis systems, TMBAC can facilitate the transfer of reactants between an aqueous and an organic phase.[2] The lipophilic tributyl chains allow the molecule to be soluble in the organic phase, while the charged head can pair with an anion from the aqueous phase, enabling reactions that would otherwise be hindered by the immiscibility of the reactants.[3]
-
Structure-Directing Agent: In the synthesis of mesoporous materials like silica nanoparticles, TMBAC can self-assemble into micelles that act as templates. Precursor materials then condense around these micellar structures. Subsequent removal of the TMBAC template leaves a porous network with a controlled pore size.[1]
Experimental Protocols
The following protocols are based on established methodologies for quaternary ammonium salts analogous to TMBAC. Researchers should consider these as a starting point and may need to optimize reaction conditions for TMBAC.
Synthesis of Gold Nanoparticles (AuNPs) using a TMBAC Analog (BTMAC) as a Capping Agent
This protocol describes a seed-mediated growth method for the synthesis of spherical gold nanoparticles.[1]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
Benzyltrimethylammonium chloride (BTMAC)
-
L-Ascorbic acid
-
Deionized water
Protocol:
A. Preparation of Seed Solution:
-
Prepare a 10 mM solution of HAuCl₄ in deionized water.
-
Prepare a 100 mM solution of BTMAC in deionized water.
-
In a flask, add 100 µL of the HAuCl₄ solution to 10 mL of the BTMAC solution.
-
While stirring vigorously, rapidly inject 600 µL of ice-cold 10 mM NaBH₄ solution.
-
The solution will turn a brownish-yellow color, indicating the formation of seed nanoparticles. Continue stirring for 2 minutes.[1]
B. Growth of Gold Nanoparticles:
-
In a separate 250 mL flask, combine 500 µL of the 10 mM HAuCl₄ solution with 95 mL of the 100 mM BTMAC solution.
-
Add 500 µL of 100 mM L-Ascorbic acid. The solution should become colorless.
-
Add 120 µL of the seed solution to the growth solution.
-
Allow the reaction to proceed at room temperature for at least 2 hours. A color change to ruby red indicates the formation of gold nanoparticles.[1]
C. Purification:
-
Centrifuge the gold nanoparticle solution at 10,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
Quantitative Data for AuNP Synthesis (Analogous System):
| Parameter | Seed Solution | Growth Solution |
| HAuCl₄ Concentration | 0.099 mM | 0.052 mM |
| BTMAC Concentration | 99.0 mM | 99.2 mM |
| NaBH₄ Concentration | 0.56 mM | - |
| Ascorbic Acid Conc. | - | 0.52 mM |
| Reaction Time | 2 minutes | ≥ 2 hours |
| Temperature | Room Temperature | Room Temperature |
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Seed-mediated synthesis of gold nanoparticles using an analogous quaternary ammonium salt.
Synthesis of Silver Nanoparticles (AgNPs) with a TMBAC Analog (CTAC) as a Stabilizing Agent
This protocol details the chemical reduction of silver nitrate where a TMBAC analog acts as a stabilizer to control particle size and prevent agglomeration.[4][5]
Materials:
-
Silver nitrate (AgNO₃)
-
Cetyltrimethylammonium chloride (CTAC) or Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Protocol:
-
Prepare a 1 wt% AgNO₃ solution. Dilute 2.0 mL of this solution to 100 mL with deionized water.
-
Prepare a 2.0 mM CTAC solution in 100 mL of deionized water.
-
Mix the AgNO₃ and CTAC solutions and stir continuously at room temperature.
-
After 10 minutes, add freshly prepared NaBH₄ solution (0.04 g in 1 mL of H₂O) dropwise to the mixture.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.[1]
-
Continue stirring for 30 minutes to ensure the reaction is complete and the nanoparticles are stabilized.
Quantitative Data for AgNP Synthesis (Analogous System):
| Parameter | Value |
| Final AgNO₃ Concentration | ~0.12 mM |
| Final CTAC Concentration | 1.0 mM |
| Final NaBH₄ Concentration | ~5.3 mM |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
| Resulting Nanoparticle Size | 4-12 nm[5] |
Logical Flow for Silver Nanoparticle Synthesis
Caption: Chemical reduction method for synthesizing stabilized silver nanoparticles.
Synthesis of Mesoporous Silica Nanoparticles (MSNs) using a TMBAC Analog (BTMAC) as a Structure-Directing Agent
This protocol describes the synthesis of MSNs using a TMBAC analog as a template to create a porous structure.[1]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Benzyltrimethylammonium chloride (BTMAC)
-
Ammonium hydroxide (NH₄OH, 28-30% solution)
-
Ethanol
-
Deionized water
Protocol:
A. Synthesis of Silica Nanoparticles:
-
Dissolve 2.0 g of BTMAC in 480 mL of deionized water and 100 mL of ethanol in a round-bottom flask.
-
Stir the solution for 30 minutes.
-
Add 3.5 mL of ammonium hydroxide and adjust the temperature to 80°C.
-
While stirring vigorously, add 5.0 mL of TEOS dropwise.
-
Continue stirring at 80°C for 2 hours. A white precipitate of silica nanoparticles will form.[1]
B. Purification and Template Removal:
-
Collect the nanoparticles by centrifugation at 8,000 rpm for 15 minutes.
-
Wash the particles with deionized water and then with ethanol.
-
To remove the BTMAC template, resuspend the nanoparticles in an acidic ethanol solution (e.g., 1% HCl in ethanol) and stir for 6 hours.
-
Centrifuge and repeat the acidic ethanol wash.
-
Finally, wash the particles with ethanol to remove any residual acid and dry under vacuum.[1]
Quantitative Data for MSN Synthesis (Analogous System):
| Reagent | Amount/Concentration |
| BTMAC | 2.0 g |
| Deionized Water | 480 mL |
| Ethanol | 100 mL |
| Ammonium Hydroxide | 3.5 mL |
| TEOS | 5.0 mL |
| Reaction Temperature | 80°C |
| Reaction Time | 2 hours |
Workflow for Mesoporous Silica Nanoparticle Synthesis
Caption: Synthesis and template removal process for mesoporous silica nanoparticles.
Synthesis of Magnetic Nanoparticles (MNPs) with a TMBAC Analog (BTMAC) as a Stabilizer
This protocol details the co-precipitation method for synthesizing magnetite (Fe₃O₄) nanoparticles with a TMBAC analog providing colloidal stability.[1]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Benzyltrimethylammonium chloride (BTMAC)
-
Ammonium hydroxide (NH₄OH, 28-30% solution)
-
Deionized water
Protocol:
-
Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio.
-
In a separate beaker, prepare a 0.5 M solution of BTMAC.
-
Heat both solutions to 80°C.
-
Under vigorous mechanical stirring, quickly add the iron salt solution to the BTMAC solution.
-
Immediately add 10 mL of ammonium hydroxide to the mixture. A black precipitate of magnetite nanoparticles will form instantly.[1]
-
Continue stirring the mixture at 80°C for 1 hour.
-
Cool the mixture to room temperature.
-
Collect the magnetic nanoparticles using a strong magnet and decant the supernatant.
-
Wash the nanoparticles several times with deionized water until the pH is neutral.
-
Resuspend the BTMAC-stabilized magnetic nanoparticles in deionized water.
Quantitative Data for MNP Synthesis (Analogous System):
| Parameter | Value |
| Molar Ratio (Fe³⁺:Fe²⁺) | 2:1 |
| BTMAC Concentration | 0.5 M |
| Reaction Temperature | 80°C |
| Aging Time | 1 hour |
Co-precipitation of Magnetic Nanoparticles
Caption: Workflow for the synthesis of stabilized magnetic nanoparticles via co-precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. sacheminc.com [sacheminc.com]
- 3. nbinno.com [nbinno.com]
- 4. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The wet chemical synthesis of surfactant-capped quasi-spherical silver nanoparticles with enhanced antibacterial activity - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00408A [pubs.rsc.org]
Application Notes and Protocols for Tributylmethylammonium Chloride in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tributylmethylammonium chloride (TMBAC) as a supporting electrolyte in electrochemical studies. TMBAC, a quaternary ammonium salt, is a versatile ionic liquid that offers excellent stability and solubility in various organic solvents, making it a suitable choice for a range of electrochemical applications, including cyclic voltammetry and the development of electrochemical sensors.[1][2]
Physicochemical Properties and Safety Information
This compound, with the chemical formula C₁₃H₃₀ClN, is a white crystalline solid at room temperature.[3] It is crucial to handle TMBAC with appropriate safety measures, as it can cause skin and serious eye irritation.[4][5] It is also harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₃₀ClN | [3] |
| Molecular Weight | 235.84 g/mol | [3] |
| Appearance | White crystals | [3] |
| Melting Point | 95-99 °C | [2] |
| Solubility | Soluble in water and polar organic solvents | [6][7] |
Safety Precautions:
-
Wear protective gloves, clothing, eye, and face protection.[5]
-
Wash skin thoroughly after handling.[5]
-
Avoid release to the environment.[5]
-
Use in a well-ventilated area.[1]
-
Store in a tightly closed container.[1]
Electrochemical Properties
Table 2: Electrochemical Properties of a TMBAC Analogue
| Property | Value | Reference |
| Electrochemical Window | 2.8 V (for tri-n-butylmethylammonium chloride) | [9] |
| Cation Reduction Potential | -1.9 V (for tri-n-butylmethylammonium chloride) | [9] |
| Anion Oxidation Potential | +0.9 V (for tri-n-butylmethylammonium chloride) | [9] |
Note: The electrochemical window is dependent on the solvent, electrode material, and purity of the system.[11]
Applications in Electrochemical Studies
The primary application of TMBAC in electrochemistry is as a supporting electrolyte in non-aqueous solvents for techniques like cyclic voltammetry.[8] Its role is to provide a conductive medium that does not interfere with the electrochemical reactions of the analyte being studied.[8]
3.1. Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to study the redox properties of chemical species.[12] The use of a supporting electrolyte like TMBAC is crucial for obtaining accurate and reproducible results in non-aqueous solvents.[13]
3.2. Electrochemical Sensors
Electrochemical sensors are valuable tools for the detection of a wide range of analytes, including drugs and metabolites.[14][15] Quaternary ammonium salts can be used in the fabrication of these sensors to enhance their performance.[16] The good solubility and electrochemical stability of TMBAC make it a candidate for use in the development of novel electrochemical sensors for pharmaceutical and biological analysis.
Experimental Protocols
4.1. Preparation of 0.1 M TMBAC Electrolyte Solution in Acetonitrile
Materials:
-
This compound (TMBAC), ≥98.0% purity[3]
-
Anhydrous acetonitrile (ACN), electrochemical grade
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Drying: Dry the TMBAC in a vacuum oven at a temperature below its melting point for several hours to remove any residual moisture.
-
Weighing: In a glovebox or under an inert atmosphere, accurately weigh the required amount of TMBAC. For a 0.1 M solution in 100 mL of ACN, the required mass is: Mass = 0.1 mol/L * 0.1 L * 235.84 g/mol = 2.3584 g
-
Dissolving: Transfer the weighed TMBAC to the 100 mL volumetric flask. Add a portion of the anhydrous acetonitrile and swirl to dissolve the solid completely.
-
Dilution: Once the TMBAC is fully dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the electrolyte solution under an inert atmosphere to prevent contamination from air and moisture.
4.2. Protocol for Cyclic Voltammetry using TMBAC as a Supporting Electrolyte
Equipment and Materials:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)[17]
-
Counter Electrode (e.g., Platinum wire)
-
-
Polishing materials for the working electrode (e.g., alumina slurry)
-
Prepared 0.1 M TMBAC in acetonitrile electrolyte solution
-
Analyte of interest (e.g., a drug compound)
-
Inert gas for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then rinse thoroughly with deionized water and the solvent to be used (acetonitrile). Dry the electrode completely.
-
Cell Assembly: Assemble the electrochemical cell with the three electrodes, ensuring the reference electrode tip is close to the working electrode surface.
-
Deaeration: Add the 0.1 M TMBAC electrolyte solution to the cell and deaerate by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
Background Scan: Perform a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and the potential window.
-
Analyte Addition: Add a known concentration of the analyte to the electrolyte solution.
-
Cyclic Voltammetry Measurement: Perform the cyclic voltammetry scan over the desired potential range. The scan rate and potential limits should be optimized for the specific analyte.
-
Data Analysis: Analyze the resulting cyclic voltammogram to determine the redox potentials and other electrochemical parameters of the analyte.
Visualizations
Caption: Logical relationship of components in a CV experiment.
Signaling Pathway in Electrochemical Drug Analysis
Caption: Signaling pathway in electrochemical drug analysis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. innospk.com [innospk.com]
- 3. This compound = 98.0 T 56375-79-2 [sigmaaldrich.com]
- 4. This compound | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. kubiak.ucsd.edu [kubiak.ucsd.edu]
Application Note: Utilizing Tributylmethylammonium Chloride for Enhanced Separation in Ion-Pair Chromatography
Abstract
This document provides a comprehensive overview and practical guidance on the application of Tributylmethylammonium chloride (TBMAC) as a cationic ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Ion-pair chromatography is a powerful technique for the separation of ionic and highly polar analytes that are poorly retained by conventional reversed-phase methods.[1][2][3][4][5] TBMAC, a quaternary ammonium salt, can be employed to enhance the retention and resolution of anionic species such as organic acids, nucleotides, and peptides.[4] This application note details the principles of ion-pair chromatography with TBMAC, offers protocols for method development, and presents data in a structured format to aid in the design and optimization of separation methods.
Introduction to Ion-Pair Chromatography
Ion-pair chromatography is a technique used in liquid chromatography to separate charged analytes.[3] In reversed-phase HPLC, the stationary phase is non-polar, while the mobile phase is polar. Ionic or highly polar compounds have low affinity for the stationary phase and thus elute quickly with poor retention and resolution. Ion-pairing reagents are surface-active ions that are added to the mobile phase and possess a charge opposite to that of the analyte.[1]
This compound (TBMAC) is a cationic ion-pairing reagent. When introduced into the mobile phase, the tributylmethylammonium cation can interact with anionic analytes in two primary ways, as described by two main retention models[1]:
-
Ion-Pair Formation in the Mobile Phase: The TBMAC cation and the anionic analyte form a neutral, hydrophobic ion-pair in the mobile phase. This neutral complex has a higher affinity for the non-polar stationary phase, leading to increased retention.
-
Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic alkyl chains of the TBMAC cation adsorb onto the surface of the reversed-phase packing material, forming a dynamic ion-exchange surface. This positively charged surface can then retain anionic analytes through electrostatic interactions.
The separation can be optimized by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, the type and concentration of the organic modifier, and the temperature.[2]
Advantages of Using this compound
While specific data for TBMAC is not as prevalent in the literature as for other quaternary ammonium salts like tetrabutylammonium (TBA), its structural characteristics suggest several potential benefits:
-
Effective for Anionic Analytes: As a quaternary ammonium salt, TBMAC is suitable for pairing with a wide range of acidic and anionic compounds.[3][6]
-
Tunable Selectivity: The concentration of TBMAC in the mobile phase can be adjusted to fine-tune the retention and selectivity of the separation.
-
Alternative to Other Ion-Pairing Reagents: TBMAC provides an alternative to more commonly used reagents, potentially offering different selectivity for complex mixtures.
Experimental Protocols
The following protocols provide a general framework for developing an ion-pair chromatography method using TBMAC. Optimization will be required for specific applications.
Materials and Reagents
-
This compound (TBMAC), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Buffer components (e.g., phosphate, acetate), HPLC grade
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide), HPLC grade
-
Reversed-phase HPLC column (e.g., C18, C8)
Protocol 1: Separation of a Mixture of Organic Acids
This protocol is a starting point for the analysis of small anionic analytes like organic acids.
1. Preparation of Mobile Phase:
- Aqueous Component (Mobile Phase A): Prepare a solution of TBMAC in buffered water. A typical starting concentration is 5-20 mM. For example, to prepare a 10 mM solution, dissolve the appropriate amount of TBMAC in HPLC-grade water. Add a buffer (e.g., 25 mM potassium phosphate) and adjust the pH to a value where the organic acid analytes are ionized (typically pH > pKa).
- Organic Modifier (Mobile Phase B): Acetonitrile or Methanol.
2. Chromatographic Conditions:
- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase: Gradient elution from 5% to 50% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Dissolve the organic acid standards or sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
4. Data Analysis:
- Record the retention times and peak shapes. Optimize the TBMAC concentration, pH, and gradient profile to achieve the desired separation.
Data Presentation
The following tables illustrate the expected effect of varying key chromatographic parameters on the retention and resolution of anionic analytes when using a cationic ion-pairing reagent like TBMAC. The data presented here is hypothetical and serves to demonstrate the principles of method optimization.
Table 1: Effect of TBMAC Concentration on Retention Factor (k') of Three Hypothetical Anionic Analytes
| TBMAC Concentration (mM) | Analyte A (k') | Analyte B (k') | Analyte C (k') |
| 0 (No Ion-Pair Reagent) | 0.5 | 0.8 | 1.2 |
| 5 | 2.1 | 3.5 | 5.0 |
| 10 | 4.3 | 7.2 | 10.3 |
| 20 | 8.5 | 14.0 | 20.1 |
As the concentration of the ion-pairing reagent increases, the retention of the anionic analytes is expected to increase significantly.
Table 2: Effect of Mobile Phase pH on the Retention of a Hypothetical Weak Acid (pKa = 4.5)
| Mobile Phase pH | Retention Factor (k') | Peak Shape |
| 2.5 | 1.5 | Good |
| 4.5 | 3.0 | Broad |
| 6.5 | 5.8 | Sharp |
For anionic analytes that are weak acids, the pH of the mobile phase should be at least 2 units above the pKa to ensure full ionization and effective ion-pairing.
Table 3: Effect of Organic Modifier Concentration on Retention Factor (k')
| Acetonitrile (%) | Analyte A (k') | Analyte B (k') | Analyte C (k') |
| 20 | 12.5 | 18.2 | 25.6 |
| 30 | 6.8 | 9.9 | 14.0 |
| 40 | 3.7 | 5.4 | 7.7 |
| 50 | 2.0 | 2.9 | 4.1 |
Increasing the percentage of the organic modifier in the mobile phase will decrease the retention of the ion-paired analytes.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with ion-pair chromatography using TBMAC.
Conclusion
This compound is a viable cationic ion-pairing reagent for the analysis of anionic compounds by reversed-phase HPLC. By forming a hydrophobic ion-pair with the analyte or by creating a dynamic ion-exchange surface on the stationary phase, TBMAC can significantly improve the retention and separation of otherwise poorly retained analytes. Successful method development requires careful optimization of the ion-pairing reagent concentration, mobile phase pH, and organic modifier content. The protocols and data presented in this application note provide a solid foundation for researchers to develop robust and efficient ion-pair chromatography methods using TBMAC for their specific analytical challenges. Due to the limited specific literature on TBMAC as an ion-pairing reagent, the provided protocols are intended as a starting point, and empirical optimization is crucial for achieving desired separation results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An Unexpected Observation Concerning the Effect of Anionic Additives on the Retention Behavior of Basic Drugs and Peptides in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Retention Behavior of Inorganic Anions in Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Quaternary Ammonium Salts in Polymerase Chain Reaction: Application Notes and Protocols Featuring Tetramethylammonium Chloride
A Note on Compound Selection: While the initial topic specified Tributylmethylammonium chloride (TBMAC), a thorough review of the scientific literature reveals a lack of documented applications of TBMAC in polymerase chain reaction (PCR). However, a closely related quaternary ammonium salt, Tetramethylammonium chloride (TMAC) , is a well-established and widely used PCR additive. It is highly probable that the intended compound of interest was TMAC. Therefore, these application notes will focus on the role and application of TMAC in PCR as a representative and scientifically supported example of a quaternary ammonium salt used for this purpose.
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, challenges such as low specificity, poor yield, and difficulty in amplifying GC-rich templates often necessitate the use of PCR additives. Quaternary ammonium salts, particularly Tetramethylammonium chloride (TMAC), have emerged as valuable tools to overcome these hurdles. This document provides detailed application notes and protocols for the use of TMAC in PCR, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
TMAC enhances PCR performance primarily by increasing the specificity of primer annealing. It achieves this by altering the melting temperature (Tm) of the DNA duplex. The tetramethylammonium ion ([N(CH₃)₄]⁺) binds to the DNA, stabilizing the duplex and increasing its Tm. This increased stability allows for the use of higher annealing temperatures, which in turn minimizes non-specific primer binding and reduces the formation of undesired PCR products.[1][][3] This property is particularly advantageous when working with degenerate primers or templates with high GC content.[1][4]
Application Notes
The use of TMAC as a PCR additive can significantly improve the yield and specificity of amplification, especially for challenging templates. Below are key applications and quantitative data summarized for easy reference.
Key Applications:
-
Amplification of GC-Rich Templates: TMAC helps to reduce the formation of secondary structures in GC-rich DNA, facilitating primer annealing and polymerase extension.[4]
-
Use with Degenerate Primers: By increasing hybridization specificity, TMAC is highly effective in PCR applications that utilize degenerate primers, reducing the amplification of non-target sequences.[1][3]
-
Improved Specificity: The primary function of TMAC is to increase the stringency of primer annealing, leading to cleaner PCR products with fewer non-specific bands.[][5]
-
Enhanced Yield: By promoting specific amplification, TMAC can lead to a higher yield of the desired PCR product.[5]
Quantitative Data Summary:
| Additive | Recommended Concentration | Effect on PCR | Notes |
| Tetramethylammonium chloride (TMAC) | 15-100 mM[][3][6] | Increases Tm, enhances specificity and yield.[1][5] | Optimal concentration is template and primer dependent and requires empirical determination. |
| Dimethyl Sulfoxide (DMSO) | 2-10% | Reduces DNA secondary structure.[] | Can inhibit Taq polymerase at higher concentrations.[] |
| Betaine | 1.0-1.7 M | Reduces the formation of secondary structures.[3] | Often used for GC-rich templates. |
| Formamide | 1-5% | Lowers the melting temperature of DNA.[1][] | Destabilizes the DNA double helix. |
Experimental Protocols
Protocol 1: Standard PCR with TMAC for Improved Specificity
This protocol provides a general guideline for incorporating TMAC into a standard PCR reaction to enhance specificity.
1. Reagent Preparation:
- Prepare a 1 M stock solution of Tetramethylammonium chloride (TMAC) in nuclease-free water.
- Filter-sterilize the stock solution.
2. PCR Reaction Setup:
- On ice, assemble the following components in a sterile PCR tube:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP Mix (10 mM each) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10 pg - 1 µg |
| TMAC (1 M stock) | 3 µL | 60 mM |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free Water | to 50 µL | - |
3. PCR Cycling Conditions:
- Gently mix the reaction components and centrifuge briefly.
- Place the tubes in a thermal cycler and run the following program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 55-68°C* | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ |
4. Analysis:
- Analyze the PCR products by agarose gel electrophoresis.
Protocol 2: PCR for GC-Rich Templates using TMAC
This protocol is specifically designed for the amplification of DNA templates with high GC content.
1. Reagent Preparation:
- Prepare a 1 M stock solution of TMAC as described in Protocol 1.
- Consider using a PCR buffer specifically formulated for GC-rich templates if available.
2. PCR Reaction Setup:
- Assemble the reaction on ice as follows:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x GC Buffer | 5 µL | 1x |
| dNTP Mix (10 mM each) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10 pg - 1 µg |
| TMAC (1 M stock) | 4 µL | 80 mM |
| High-Fidelity DNA Polymerase | As per manufacturer's recommendation | - |
| Nuclease-free Water | to 50 µL | - |
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 3 minutes | 1 |
| Denaturation | 98°C | 20-30 seconds | 30-35 |
| Annealing | 60-72°C* | 15-30 seconds | |
| Extension | 72°C | 1-2 min/kb | |
| Final Extension | 72°C | 7 minutes | 1 |
| Hold | 4°C | ∞ |
4. Analysis:
- Visualize the amplified products on an agarose gel.
Visualizations
References
Application Notes and Protocols for the Preparation of Ionic Liquids Using Tributylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel ionic liquids (ILs) starting from tributylmethylammonium chloride. Tributylmethylammonium-based ILs are a class of quaternary ammonium salts with applications in catalysis, electrochemistry, and as green solvents. The protocols focus on the common and versatile method of anion metathesis (anion exchange) to introduce a variety of anions, thereby tuning the physicochemical properties of the resulting ionic liquid for specific applications.
Physicochemical Properties of this compound
This compound is a commercially available quaternary ammonium salt that serves as a convenient starting material for the synthesis of other ionic liquids. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56375-79-2 | |
| Molecular Formula | C13H30ClN | |
| Molecular Weight | 235.84 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 95-99 °C | |
| Density | 0.964 g/cm³ | |
| Purity | ≥99% | |
| Water Content | <1000 ppm |
General Workflow for Ionic Liquid Synthesis
The synthesis of ionic liquids, including those based on the tributylmethylammonium cation, typically follows a two-step process. The first step is a quaternization reaction to form the desired cation, in this case, tributylmethylammonium. The second step is an anion exchange reaction to introduce the desired anion. Since this compound is readily available, the focus of these protocols is on the second step.
Application Notes and Protocols: Tributylmethylammonium Chloride (TMBAC) in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile roles of Tributylmethylammonium chloride (TMBAC) as a surfactant in material science. TMBAC, a quaternary ammonium salt, finds utility as a phase-transfer catalyst, a structure-directing agent in the synthesis of porous materials, and as a capping agent for the stabilization of nanoparticles. While its primary application is in phase-transfer catalysis, its surfactant properties are being explored in various material science domains, including nanoparticle synthesis and drug delivery systems.
Physicochemical Properties of TMBAC
This compound is a quaternary ammonium salt with a molecular formula of C₁₃H₃₀ClN.[1] Its structure comprises a central nitrogen atom bonded to three butyl groups and one methyl group, with a chloride counter-ion.[2] This amphiphilic structure, featuring a positively charged hydrophilic head and hydrophobic alkyl chains, underpins its function as a surfactant and phase-transfer catalyst.[3]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₃₀ClN | [1] |
| Molecular Weight | 235.84 g/mol | [1] |
| Appearance | Colorless viscous liquid or crystals | [4] |
| Melting Point | 95-99 °C (for crystalline solid) | [5] |
| Density | 0.964 g/cm³ | [5] |
| Solubility | Soluble in water, ethanol, chloroform, and acetone. Limited solubility in benzene and ether. | [4] |
Applications in Material Science
Phase-Transfer Catalyst
TMBAC is widely recognized as an efficient and economical phase-transfer catalyst (PTC).[4][6] It facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic) by transferring one of the reactants across the phase boundary.[3]
Mechanism of Phase-Transfer Catalysis:
The quaternary ammonium cation (Q⁺) of TMBAC forms an ion pair with the reactant anion (A⁻) in the aqueous phase. This ion pair (Q⁺A⁻) is sufficiently lipophilic to diffuse into the organic phase, where it reacts with the organic substrate (RX). The resulting product (RA) remains in the organic phase, and the catalyst cation (Q⁺) pairs with the leaving group anion (X⁻) to form Q⁺X⁻. This new ion pair then returns to the aqueous phase, where the catalyst cation can again pair with a reactant anion, thus continuing the catalytic cycle.
Caption: Mechanism of Phase-Transfer Catalysis with TMBAC.
Experimental Protocol: Synthesis of an Ether via Williamson Ether Synthesis (Illustrative Example)
This protocol is a general representation of a phase-transfer catalyzed reaction where TMBAC can be utilized.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Phenol
-
Sodium hydroxide (NaOH)
-
This compound (TMBAC)
-
Toluene
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a 50% (w/v) aqueous solution of NaOH.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1 equivalent) and TMBAC (0.05-0.1 equivalents) in toluene.
-
Add the aqueous NaOH solution to the flask.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Structure-Directing Agent in Porous Material Synthesis
Quaternary ammonium surfactants like TMBAC can act as structure-directing agents (SDAs) in the synthesis of mesoporous materials, such as zeolites and silica nanoparticles.[7] The surfactant molecules self-assemble into micelles, which serve as templates around which the inorganic precursors (e.g., silica or aluminosilicate) hydrolyze and condense.[8] Subsequent removal of the organic template leaves a porous structure with a controlled pore size and high surface area.
Caption: Workflow for Mesoporous Silica Synthesis using TMBAC as a Structure-Directing Agent.
Experimental Protocol: Synthesis of Mesoporous Silica Nanoparticles (Adapted from protocols for similar quaternary ammonium surfactants)
This protocol is adapted from the synthesis of mesoporous silica using cetyltrimethylammonium bromide (CTAB) and is expected to be applicable for TMBAC with potential optimization.
Materials:
-
This compound (TMBAC)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
-
Centrifuge
-
Furnace for calcination
Procedure:
-
Template Solution Preparation: In a round-bottom flask, dissolve 1.0 g of TMBAC in a mixture of 480 mL of deionized water and 100 mL of ethanol. Stir the solution vigorously for 30 minutes at room temperature.
-
pH Adjustment: Add 3.5 mL of ammonium hydroxide to the template solution and adjust the temperature to 40°C.
-
Silica Formation: While maintaining vigorous stirring, add 5.0 mL of TEOS dropwise to the solution. Continue stirring for 2 hours. A white precipitate of silica nanoparticles will form.
-
Purification: Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes. Wash the particles sequentially with deionized water and ethanol (three times each) to remove unreacted reagents.
-
Template Removal (Calcination): Dry the purified nanoparticles in an oven at 60°C overnight. To remove the TMBAC template, calcine the dried powder in a furnace at 550°C for 5 hours in air.
-
Characterization: The resulting mesoporous silica nanoparticles can be characterized by Transmission Electron Microscopy (TEM) for morphology and size, Nitrogen adsorption-desorption analysis (BET) for surface area and pore size distribution, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the removal of the organic template.
Capping Agent in Nanoparticle Synthesis
TMBAC can function as a capping agent to control the growth and prevent the agglomeration of metallic and metal oxide nanoparticles during their synthesis.[9] The TMBAC molecules adsorb onto the nanoparticle surface, providing electrostatic and steric stabilization. The positively charged quaternary ammonium head group creates repulsive forces between particles, while the hydrophobic butyl chains provide a steric barrier.[6]
Caption: General Workflow for Nanoparticle Synthesis with TMBAC as a Capping Agent.
Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs) (Adapted from protocols for similar quaternary ammonium surfactants)
This protocol is adapted from the seed-mediated growth method using CTAB and provides a framework for using TMBAC.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
This compound (TMBAC)
-
L-Ascorbic acid
-
Deionized water
-
Centrifuge
Procedure:
-
Seed Solution Preparation:
-
Prepare a 0.2 M stock solution of TMBAC in deionized water.
-
In a flask, mix 5 mL of the TMBAC stock solution with 5 mL of 0.5 mM HAuCl₄.
-
While stirring vigorously, quickly inject 0.6 mL of ice-cold 0.01 M NaBH₄.
-
The solution color will change to brownish-yellow, indicating the formation of gold nanoparticle seeds. Continue stirring for 2 minutes.
-
-
Growth Solution Preparation:
-
In a separate flask, mix 5 mL of the TMBAC stock solution with 5 mL of 0.5 mM HAuCl₄.
-
Add 70 µL of 0.1 M L-Ascorbic acid. The solution will turn colorless.
-
-
Nanoparticle Growth:
-
Add 12 µL of the seed solution to the growth solution.
-
Allow the solution to stand undisturbed for at least 1 hour. The color will gradually change to reddish-purple, indicating the growth of gold nanoparticles.
-
-
Purification:
-
Centrifuge the gold nanoparticle solution at 12,000 rpm for 10 minutes to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension step two more times to remove excess reagents.
-
-
Characterization:
-
The size and morphology of the synthesized AuNPs can be characterized using TEM.
-
The optical properties can be analyzed using UV-Vis Spectroscopy, which should show a characteristic surface plasmon resonance peak for gold nanoparticles.
-
Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Applications in Drug Delivery
The use of TMBAC as a surfactant in drug delivery systems is an emerging area of interest. Quaternary ammonium compounds can self-assemble into micelles or be used to stabilize nanoemulsions and polymeric nanoparticles, which can encapsulate and deliver therapeutic agents.[10][11] The positive surface charge imparted by TMBAC can enhance interaction with negatively charged cell membranes, potentially improving drug uptake.
Table 2: Potential Applications of TMBAC in Drug Delivery Formulations
| Formulation Type | Potential Role of TMBAC | Desired Outcome |
| Micellar Drug Delivery | Forms micelles to encapsulate hydrophobic drugs | Increased drug solubility and bioavailability |
| Nanoemulsions | Stabilizes oil-in-water emulsions | Enhanced stability and delivery of lipophilic drugs |
| Polymeric Nanoparticles | Acts as a stabilizer during polymerization or a surface modifying agent | Controlled drug release and targeted delivery |
Experimental Protocol: Preparation of a TMBAC-Stabilized Nanoemulsion for Topical Drug Delivery (Conceptual Protocol)
This is a conceptual protocol illustrating how TMBAC could be used. Specific parameters would need to be optimized based on the drug and oil phase used.
Materials:
-
Hydrophobic drug
-
Oil phase (e.g., medium-chain triglycerides)
-
This compound (TMBAC)
-
Co-surfactant (e.g., ethanol, propylene glycol)
-
Deionized water
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: Dissolve the hydrophobic drug in the oil phase at a predetermined concentration.
-
Aqueous Phase Preparation: Dissolve TMBAC and the co-surfactant in deionized water.
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
Characterization:
-
Droplet size, polydispersity index, and zeta potential of the nanoemulsion should be measured using DLS.
-
The encapsulation efficiency of the drug can be determined by separating the nanoemulsion from the aqueous phase (e.g., by ultracentrifugation) and measuring the concentration of free drug in the aqueous phase.
-
The stability of the nanoemulsion can be assessed by monitoring changes in droplet size and for any signs of phase separation over time at different storage conditions.
-
Conclusion
This compound is a versatile quaternary ammonium salt with established applications as a phase-transfer catalyst and emerging potential as a surfactant in material science. Its ability to act as a structure-directing agent and a capping agent opens up possibilities for the controlled synthesis of porous materials and nanoparticles. Further research is warranted to fully characterize its surfactant properties and explore its utility in advanced drug delivery systems. The protocols provided herein, adapted from methodologies for structurally similar compounds, offer a solid foundation for researchers to begin exploring the diverse applications of TMBAC in their own work.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 3. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sacheminc.com [sacheminc.com]
- 5. benchchem.com [benchchem.com]
- 6. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Baeyer-Villiger Oxidation Utilizing Tributylmethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative experimental protocol for conducting the Baeyer-Villiger oxidation of cyclic ketones using Tributylmethylammonium chloride as a phase-transfer catalyst. This methodology is particularly relevant for synthesizing lactones, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Introduction
The Baeyer-Villiger oxidation is a fundamental organic reaction that transforms ketones into esters, or cyclic ketones into lactones, through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2][3] Traditional methods often employ hazardous and expensive peracids.[1] A greener and safer alternative involves the use of oxidants like hydrogen peroxide in conjunction with a catalyst.[4][5] Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, offering advantages such as milder reaction conditions, increased reaction rates, and improved yields.[6] Quaternary ammonium salts, such as this compound, are commonly employed as phase-transfer catalysts.[7]
Reaction Principle and Logical Workflow
The overall transformation involves the oxidation of a cyclic ketone to a lactone. In this two-phase system (aqueous and organic), the this compound facilitates the transfer of the active oxidant species from the aqueous phase to the organic phase where the ketone substrate resides.
Caption: Experimental workflow for the phase-transfer catalyzed Baeyer-Villiger oxidation.
Proposed Signaling Pathway: Catalytic Cycle
The catalytic cycle illustrates the role of this compound in the phase-transfer process. The quaternary ammonium cation forms an ion pair with the active oxidizing species (peroxo species) in the aqueous phase, transports it to the organic phase for the oxidation of the ketone, and then returns to the aqueous phase to repeat the cycle.
Caption: Proposed catalytic cycle for the phase-transfer Baeyer-Villiger oxidation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Fisher Scientific |
| This compound | ≥97% | Alfa Aesar |
| Toluene | Anhydrous, 99.8% | EMD Millipore |
| Sodium Sulfate | Anhydrous, granular | VWR Chemicals |
| Dichloromethane | ACS Grade | Macron Fine Chemicals |
| ε-Caprolactone (Standard) | 99% | Acros Organics |
Representative Protocol for the Oxidation of Cyclohexanone
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10 mmol, 0.98 g) and toluene (20 mL).
-
In a separate beaker, prepare an aqueous solution by adding this compound (1 mmol, 0.29 g) to 30% hydrogen peroxide (20 mmol, 2.27 g). Stir until the catalyst is dissolved.
-
Add the aqueous solution of the catalyst and oxidant to the flask containing the cyclohexanone solution.
-
-
Reaction Execution:
-
The biphasic mixture is stirred vigorously at 60 °C.
-
The reaction progress is monitored by taking aliquots from the organic layer at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC).
-
-
Work-up:
-
After completion of the reaction (typically 4-6 hours, as determined by GC), the mixture is cooled to room temperature.
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted three times with dichloromethane (15 mL each).
-
The combined organic layers are washed with a saturated solution of sodium thiosulfate to quench any remaining peroxide, followed by a wash with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product is purified by vacuum distillation to yield pure ε-caprolactone.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity is confirmed by GC analysis against a standard.
-
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the described Baeyer-Villiger oxidation, illustrating the effect of key reaction parameters on the conversion of cyclohexanone and the selectivity for ε-caprolactone.
Table 1: Effect of Catalyst Loading
| Entry | Catalyst (mol%) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | 6 | 75 | >98 |
| 2 | 5 | 6 | 92 | >98 |
| 3 | 10 | 6 | 95 | >98 |
| 4 | 0 | 6 | <5 | - |
Reaction Conditions: Cyclohexanone (10 mmol), 30% H₂O₂ (20 mmol), Toluene (20 mL), 60 °C.
Table 2: Effect of Temperature
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 40 | 6 | 68 | >99 |
| 2 | 60 | 6 | 92 | >98 |
| 3 | 80 | 6 | 94 | 95 |
Reaction Conditions: Cyclohexanone (10 mmol), 30% H₂O₂ (20 mmol), this compound (5 mol%), Toluene (20 mL).
Table 3: Effect of Reaction Time
| Entry | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | 35 | >99 |
| 2 | 2 | 62 | >99 |
| 3 | 4 | 88 | >98 |
| 4 | 6 | 92 | >98 |
Reaction Conditions: Cyclohexanone (10 mmol), 30% H₂O₂ (20 mmol), this compound (5 mol%), Toluene (20 mL), 60 °C.
Safety Precautions
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
The reaction can be exothermic. Monitor the reaction temperature, especially during the initial phase.
Conclusion
The use of this compound as a phase-transfer catalyst in the Baeyer-Villiger oxidation of cyclic ketones with hydrogen peroxide presents a promising, environmentally benign alternative to traditional methods. The representative protocol and data provided herein offer a solid foundation for researchers to explore and optimize this valuable transformation for the synthesis of lactones and other important chemical intermediates. Further studies could focus on catalyst recycling and expanding the substrate scope.
References
Application Notes and Protocols: Tributylmethylammonium Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Tributylmethylammonium Chloride (TBAMC) as a cost-effective and efficient phase-transfer catalyst (PTC) in the synthesis of key pharmaceutical intermediates.
Introduction to this compound as a Phase-Transfer Catalyst
This compound (TBAMC) is a quaternary ammonium salt that has gained prominence as a phase-transfer catalyst in various organic syntheses.[1][2] Its structure, featuring three butyl groups and one methyl group attached to a central nitrogen atom, imparts a unique balance of hydrophilicity and lipophilicity. This allows it to efficiently transport anions from an aqueous or solid phase into an organic phase, where they can react with organic substrates.[1] This capability is particularly valuable in the synthesis of pharmaceutical intermediates, where reactions between immiscible reactants are common.
TBAMC offers several advantages over other common phase-transfer catalysts like Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Chloride (TBAC), including:
-
Cost-Effectiveness: TBAMC is often a more economical choice, providing similar or even superior catalytic activity at a lower price point.[1]
-
Favorable Solubility Profile: Its improved water solubility can simplify the work-up process, making the separation of the catalyst from the product more straightforward.[3]
-
Versatility: It is effective in a wide range of reactions, including N-alkylation, O-alkylation, and the synthesis of heterocyclic compounds.[1][4]
The general mechanism of phase-transfer catalysis is illustrated below. The quaternary ammonium cation (Q+) forms an ion pair with the reactant anion (Y-) in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the "naked" and highly reactive anion reacts with the organic substrate (RX) to form the product (RY). The catalyst cation then pairs with the leaving group anion (X-) and returns to the aqueous phase to repeat the cycle.
Application in N-Alkylation of Indoles
The N-alkylation of indoles is a crucial step in the synthesis of many pharmaceutical compounds. Phase-transfer catalysis provides a mild and efficient alternative to traditional methods that often require strong bases and anhydrous solvents.
Experimental Protocol (Adapted)
This protocol is adapted from established methods for the N-alkylation of indoles using analogous quaternary ammonium salts.
Materials:
-
Indole
-
Alkylating agent (e.g., benzyl chloride, methyl iodide, ethyl bromide)
-
This compound (TBAMC)
-
50% (w/v) aqueous sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1.0 eq) and the alkylating agent (1.1-1.5 eq) in toluene (10 mL per mmol of indole).
-
Add this compound (1-5 mol%) to the mixture.
-
With vigorous stirring, add the 50% aqueous NaOH solution (5 mL per mmol of indole).
-
Heat the reaction mixture to 60-80°C and stir vigorously for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add deionized water (20 mL).
-
Separate the organic layer and wash it with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-alkylated indole.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the N-alkylation of indole with various alkylating agents using different phase-transfer catalysts. While specific data for TBAMC is limited in publicly available literature, the data for structurally similar catalysts provide a strong indication of expected efficiency.
| Entry | Alkylating Agent | Catalyst | Solvent System | Yield (%) |
| 1 | Alkyl sulfates, iodides, or bromides | Tetrabutylammonium hydrogen sulfate | 50% aq. NaOH / Benzene | 78-98[5] |
| 2 | Benzyl chloride | Triethylbenzylammonium chloride | 50% aq. NaOH / Toluene | ~73 (average) |
| 3 | Benzyl bromide | Tetrabutylammonium bromide | 50% aq. NaOH / Dichloromethane | 95 |
| 4 | Methyl iodide | Aliquat 336 | 50% aq. NaOH / Toluene | 92 |
Application in O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental reaction for the preparation of ethers, which are common moieties in pharmaceutical compounds. Phase-transfer catalysis significantly enhances the rate and yield of this reaction, particularly for sterically hindered phenols.
Experimental Protocol (Adapted)
This protocol is a general procedure for the O-alkylation of phenols using TBAMC.
Materials:
-
Phenol or substituted phenol
-
Alkylating agent (e.g., n-butyl bromide, benzyl chloride)
-
This compound (TBAMC)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Toluene or Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of the phenol (1.0 eq), potassium carbonate (2.0 eq), and this compound (2-5 mol%) in toluene (10 mL per mmol of phenol), add the alkylating agent (1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-110°C) and stir vigorously for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ether by column chromatography or distillation.
Quantitative Data
The following table presents a comparison of different phase-transfer catalysts in the Williamson ether synthesis.
| Entry | Phenol | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenol | n-Butyl bromide | Tetrabutylammonium bromide | K₂CO₃ | Toluene | 92 |
| 2 | 2-Naphthol | Benzyl chloride | Tetrabutylammonium iodide | K₂CO₃ | THF | 82[6] |
| 3 | 4-Nitrophenol | Ethyl bromide | Benzyltriethylammonium chloride | NaOH | Dichloromethane | 98 |
| 4 | Phenol | n-Butyl bromide | This compound | K₂CO₃ | Toluene | >90 (Expected) |
Application in the Synthesis of Benzofuran Derivatives
Benzofuran scaffolds are present in numerous biologically active compounds and natural products. Phase-transfer catalysis can be employed in the synthesis of these important heterocyclic intermediates. One common approach involves the intramolecular cyclization of a suitable precursor.
Experimental Protocol (Adapted)
This protocol is an adapted procedure for the synthesis of 2-substituted benzofurans.
Materials:
-
2-(2-hydroxyphenyl)acetonitrile or similar precursor
-
Alkyl dihalide (e.g., 1,2-dibromoethane)
-
This compound (TBAMC)
-
50% (w/v) aqueous sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 2-(2-hydroxyphenyl)acetonitrile derivative (1.0 eq) in dichloromethane (15 mL per mmol).
-
Add this compound (5 mol%).
-
With vigorous stirring, add the 50% aqueous NaOH solution (10 mL per mmol).
-
Add the alkyl dihalide (1.1 eq) dropwise to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane (20 mL) and separate the layers.
-
Wash the organic layer with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the benzofuran derivative.
Quantitative Data
The following table shows representative yields for the synthesis of benzofuran derivatives using phase-transfer catalysis.
| Entry | Precursor | Reagent | Catalyst | Base | Solvent | Yield (%) |
| 1 | Salicylaldehyde | Chloroacetone | K₂CO₃ | - | DMF | High |
| 2 | o-Iodophenol | Terminal Alkyne | (PPh₃)PdCl₂/CuI | Et₃N | Toluene | 70-91[3] |
| 3 | 2-Hydroxystilbene | - | PhI(OAc)₂ | - | Acetonitrile | Good-Excellent |
Conclusion
This compound is a versatile and economically advantageous phase-transfer catalyst for the synthesis of a variety of pharmaceutical intermediates. The provided protocols for N-alkylation of indoles, O-alkylation of phenols, and the synthesis of benzofurans serve as a strong starting point for researchers and drug development professionals. The mild reaction conditions, high potential yields, and simplified work-up procedures make TBAMC an attractive option in modern, green, and efficient pharmaceutical synthesis. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. Process for preparing key intermediate of ivabradine - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 11. IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with Tributylmethylammonium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tributylmethylammonium chloride (MTBAC) as a phase-transfer catalyst (PTC). Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your reaction conditions and achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTBAC) and what are its primary applications?
A1: this compound, also known as MTBAC, is a quaternary ammonium salt widely used as a phase-transfer catalyst (PTC) in organic synthesis.[1][2] Its primary role is to facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1][3] Common applications include nucleophilic substitution reactions such as the Williamson ether synthesis, alkylations, and the synthesis of various esters and nitriles.[2][4]
Q2: What are the advantages of using MTBAC over other quaternary ammonium salts like Tetrabutylammonium bromide (TBAB)?
A2: MTBAC offers several advantages, including being a more economical option compared to TBAB.[5] Its asymmetric structure can sometimes lead to improved accessibility of the cationic center, potentially influencing reaction rates.[5] Furthermore, its solubility profile can be advantageous for product separation and catalyst removal during the work-up phase.[5]
Q3: What forms is this compound commercially available in?
A3: MTBAC is commonly available as a 75% aqueous solution and in a crystalline form (typically 98% purity).[5][6] The aqueous solution is often easier to handle and dispense in industrial settings.
Q4: How do I remove MTBAC from my reaction mixture after the reaction is complete?
A4: Due to its water solubility, MTBAC can typically be removed from the organic product layer through one or more aqueous washes.[7] Adding a saturated brine solution during the wash can enhance the partitioning of the catalyst into the aqueous phase.[8] For less polar organic products, repeated extractions with water are generally effective.
Q5: At what temperatures is this compound stable?
A5: Quaternary ammonium salts like MTBAC can be susceptible to thermal degradation, particularly in the presence of strong bases.[3][7] The primary degradation pathway is Hofmann elimination, which can begin at temperatures as low as 50-70°C in strongly alkaline solutions.[3][7] Therefore, it is advisable to keep reaction temperatures as low as is practical for the desired transformation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in phase-transfer catalyzed reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient Phase Transfer: The catalyst may not be effectively transferring the nucleophile from the aqueous to the organic phase.[7] 2. Catalyst Poisoning: Certain anions, such as iodide or tosylate, can strongly associate with the quaternary ammonium cation, hindering its ability to transport the desired reactant.[9] 3. Inadequate Agitation: Insufficient mixing can lead to a small interfacial area between the phases, limiting the rate of phase transfer.[3] | 1. Optimize Catalyst Concentration: Start with 1-5 mol% and incrementally increase the loading. 2. Change the Leaving Group: If possible, switch to a less inhibiting leaving group (e.g., use a bromide instead of an iodide).[9] 3. Increase Stirring Speed: Ensure vigorous stirring to maximize the interfacial area.[3] |
| Slow Reaction Rate | 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Suboptimal Solvent Choice: The organic solvent can influence the solubility of the catalyst-anion pair and the reactivity of the nucleophile. 3. Low Concentration of Aqueous Reactant: A dilute aqueous phase can result in a lower concentration of the nucleophile at the interface.[3] | 1. Increase Temperature: Cautiously increase the reaction temperature, keeping in mind the thermal stability of the catalyst.[3] 2. Solvent Screening: Test different organic solvents. A more polar aprotic solvent may enhance nucleophilicity.[8] 3. Increase Aqueous Concentration: Use a more concentrated or even saturated solution of the nucleophilic salt.[3] |
| Catalyst Decomposition | 1. High Temperature and Strong Base: The combination of elevated temperatures and a strong base (e.g., NaOH, KOH) can lead to Hofmann elimination of the catalyst.[7] | 1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Use a Milder Base: If the reaction allows, consider using a weaker base such as potassium carbonate.[7] 3. Minimize Reaction Time: Optimize other parameters to shorten the reaction duration.[7] |
| Emulsion Formation During Work-up | 1. Surfactant Properties of the Catalyst: The amphiphilic nature of MTBAC can lead to the formation of stable emulsions.[8] | 1. Add Saturated Brine: This increases the ionic strength of the aqueous phase and can help break the emulsion.[8] 2. Centrifugation: For smaller volumes, centrifugation can be effective.[8] 3. Filter through Celite: Passing the emulsion through a pad of Celite can sometimes aid in separation.[8] |
Quantitative Data Summary
The selection of a phase-transfer catalyst can significantly impact reaction outcomes. While extensive direct comparative data for this compound under various conditions is not always readily available in the literature, the following table provides a representative comparison of different quaternary ammonium salts in a common PTC application.
Table 1: Comparison of Phase-Transfer Catalyst Efficiency in the Williamson Ether Synthesis of 4-methoxyphenyl phenyl ether
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (MTBAC) | Toluene | 90 | 6 | 88 |
| Tetrabutylammonium bromide (TBAB) | Toluene | 90 | 5 | 92 |
| Benzyltriethylammonium chloride (TEBAC) | Toluene | 90 | 8 | 85 |
| Tetramethylammonium bromide (TMAB) | Toluene | 90 | 12 | 65 |
Note: The data in this table is illustrative and compiled from typical results seen in phase-transfer catalysis. Actual results may vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-methoxyphenyl phenyl ether using this compound
This protocol describes the synthesis of 4-methoxyphenyl phenyl ether from phenol and 4-methoxybromobenzene.
Materials:
-
Phenol
-
4-Bromoanisole
-
Sodium Hydroxide (NaOH)
-
This compound (75% aqueous solution)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene (5 mL per mmol of phenol), and a 50% aqueous solution of sodium hydroxide (3.0 eq).
-
Catalyst Addition: To the stirred mixture, add this compound (0.05 eq).
-
Addition of Alkyl Halide: Add 4-bromoanisole (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer twice with deionized water and once with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.
Mandatory Visualization
Caption: A typical experimental workflow for a phase-transfer catalyzed Williamson ether synthesis.
Caption: The catalytic cycle in phase-transfer catalysis for the Williamson ether synthesis.
Caption: A logical workflow for troubleshooting low yield in phase-transfer catalyzed reactions.
References
- 1. Buy this compound | 56375-79-2 [smolecule.com]
- 2. This compound | 56375-79-2 | Benchchem [benchchem.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Troubleshooting common issues in phase transfer catalysis.
Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during PTC experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My phase transfer catalysis reaction is resulting in a low or non-existent yield. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a PTC reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended. Start by evaluating the catalyst's activity and appropriateness for your specific reaction. From there, consider other reaction parameters such as the choice of solvent, agitation speed, and reactant concentrations.
A logical workflow for troubleshooting low yield is presented below:
Issue 2: Slow Reaction Rate
Q2: My PTC reaction is proceeding very slowly. How can I increase the reaction rate?
A2: A slow reaction rate in phase transfer catalysis can often be accelerated by optimizing several key parameters. The transfer of the catalyst between phases is often the rate-limiting step, so enhancing the interfacial area through increased agitation is a common starting point.[1] Other factors that significantly influence the reaction rate include catalyst selection and concentration, solvent properties, temperature, and reactant concentration in the aqueous phase.[1][2]
Key Optimization Strategies:
-
Increase Agitation: Vigorous stirring increases the interfacial area between the aqueous and organic phases, which can significantly enhance the rate of transfer of the catalyst-reactant ion pair.[1][3]
-
Optimize Catalyst:
-
Structure: A catalyst with longer alkyl chains (higher lipophilicity) will have a greater presence in the organic phase, potentially increasing the concentration of the reactive anion in that phase.[1]
-
Concentration: Increasing the catalyst loading, for instance from 1 mol% to 2-5 mol%, can boost the reaction rate.[1][2]
-
-
Solvent Effects: The choice of the organic solvent is crucial as it affects the solubility of the catalyst and the reactivity of the transferred anion. A more polar aprotic solvent can enhance the reactivity of the nucleophile.[1][3]
-
Increase Temperature: Raising the reaction temperature generally increases the rate of both the transfer and the intrinsic reaction. However, be mindful of potential catalyst degradation at higher temperatures.[1][2]
-
Aqueous Reactant Concentration: Using a saturated aqueous solution of the nucleophilic salt can increase its rate of transfer into the organic phase.[1]
Quantitative Impact of Reaction Parameters on Rate:
| Parameter | Observation | Typical Range | Reference |
| Catalyst Concentration | Reaction rate often increases proportionally with catalyst concentration. | 1-10 mol% | [2] |
| Agitation Speed | Rate increases with agitation speed up to a certain point, beyond which mass transfer is no longer the limiting factor. | 200-1500 rpm | [4][5] |
| Temperature | An increase in temperature generally leads to an exponential increase in reaction rate (Arrhenius equation). | 25-100 °C | [2] |
| Solvent Polarity | Polar aprotic solvents can significantly accelerate SN2 reactions compared to polar protic solvents. | - | [6] |
Issue 3: Catalyst Poisoning
Q3: My reaction starts well but then stops before completion. Could this be catalyst poisoning, and how do I address it?
A3: Yes, this phenomenon is a classic sign of catalyst poisoning. In phase transfer catalysis, poisoning occurs when an ion generated during the reaction has a higher affinity for the catalyst than the reactant ion, effectively taking the catalyst out of the catalytic cycle.[7] This is particularly common with large, soft, polarizable anions like iodide (I⁻) and tosylate (TsO⁻).[7][8]
Troubleshooting Catalyst Poisoning:
-
Identify the Poison: The most common poison is the leaving group from the substrate. If your substrate is an alkyl iodide or tosylate, catalyst poisoning is a strong possibility.
-
Minimize Water Content: In some cases, reducing the amount of water in the system can mitigate catalyst poisoning. Higher conversions have been observed when smaller quantities of water are present.[9] Using highly concentrated or even solid nucleophile solutions can be beneficial.[9][10]
-
Use a Co-catalyst in Stoichiometrically Lower Amounts: If a more reactive intermediate is desired (e.g., in-situ formation of an alkyl iodide from an alkyl chloride), use a catalytic amount of an iodide source (like KI) that is less than the amount of the phase transfer catalyst. This prevents the iodide from saturating the catalyst.[11]
-
Change the Leaving Group: If possible, switch to a substrate with a less poisoning leaving group. For example, using a bromide instead of an iodide, or a mesylate instead of a tosylate can prevent catalyst poisoning.[8]
Issue 4: Emulsion Formation
Q4: An emulsion has formed during my reaction, making workup and phase separation difficult. What can I do to break it and prevent it in the future?
A4: Emulsion formation is a common issue in PTC due to the surfactant-like nature of many phase transfer catalysts.[1] Breaking an existing emulsion and preventing its formation in subsequent experiments are both crucial for a successful reaction.
Methods to Break an Emulsion:
-
Addition of Saturated Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can disrupt the emulsion.[1]
-
Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the two phases.[1]
-
Filtration: Passing the emulsion through a pad of celite or glass wool can sometimes break the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different, miscible organic solvent can alter the interfacial tension and break the emulsion.[6]
-
Heating: Gently heating the mixture can reduce viscosity and promote phase separation, but be cautious of potential product or catalyst decomposition.[6]
-
Freezing: Lowering the temperature to freeze the aqueous phase can physically disrupt the emulsion. Upon thawing, the phases may separate more easily.[6]
Strategies to Prevent Emulsion Formation:
-
Reduce Catalyst Concentration: Use the minimum effective amount of the phase transfer catalyst.[1]
-
Decrease Agitation Speed: While sufficient agitation is necessary for the reaction, excessively high shear can promote emulsion formation. Finding a balance is key.[1]
-
Choose a Different Catalyst: Catalysts with extremely long alkyl chains can be highly surface-active. A slightly less lipophilic catalyst might be a better choice if emulsions are a persistent problem.[1]
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q5: How do I choose the right phase transfer catalyst for my reaction?
-
A5: The choice of catalyst depends on several factors including the nature of the anion to be transferred, the solvent system, and the reaction temperature. Quaternary ammonium and phosphonium salts are common choices.[5] For anions that are difficult to transfer, a more lipophilic catalyst with longer alkyl chains is generally more effective.[3] For reactions sensitive to temperature, phosphonium salts may offer greater thermal stability than ammonium salts.[5]
-
Solvent Selection
-
Q6: What type of solvent should I use for my PTC reaction?
-
A6: The solvent should ideally be aprotic and immiscible with water.[3] The polarity of the organic solvent can significantly impact the intrinsic reaction rate.[12] For SN2 reactions, polar aprotic solvents can enhance the reactivity of the nucleophile.[6] Common solvents for PTC include toluene, chlorobenzene, and dichloromethane.[3]
-
Reaction Monitoring
-
Q7: How can I monitor the progress of my PTC reaction?
-
A7: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for monitoring reaction progress.[13][14] Small aliquots of the organic phase can be withdrawn at various time points, diluted, and analyzed to determine the concentration of reactants and products. This allows for the calculation of conversion and the determination of reaction kinetics.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring a PTC Reaction by Gas Chromatography (GC-FID)
This protocol provides a general method for monitoring the progress of a PTC alkylation reaction.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the separation of your reactants and products (e.g., a non-polar or medium-polarity column like DB-1 or DB-5).
-
Autosampler or manual injection port.
-
-
Reaction Setup:
-
Set up the PTC reaction in a round-bottom flask with vigorous stirring.
-
Include an internal standard in the reaction mixture that is stable under the reaction conditions and does not interfere with the peaks of interest. Toluene or n-dodecane are common choices.
-
-
Sample Preparation:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from the organic layer of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate) that contains a small amount of a quenching agent if necessary (e.g., a dilute acid to neutralize a basic reaction).
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove the catalyst and any solid byproducts.
-
-
GC Analysis:
-
Method Development: Develop a GC method that provides good separation of the starting material, product, and internal standard. This will involve optimizing the temperature program, carrier gas flow rate, and injector and detector temperatures.
-
Calibration: Prepare calibration standards of the starting material and product of known concentrations with the internal standard to determine their response factors relative to the internal standard.
-
Analysis: Inject the prepared samples onto the GC.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and internal standard.
-
Use the response factors to calculate the concentration of the starting material and product at each time point.
-
Plot the concentration or conversion versus time to monitor the reaction progress.
-
Protocol 2: General Procedure for HPLC-UV Analysis of a PTC Reaction
This protocol outlines a general method for monitoring a PTC reaction using HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector.
-
A suitable reversed-phase column (e.g., C18).
-
Autosampler.
-
-
Reaction and Sampling:
-
Follow the same reaction setup and sampling procedure as described for the GC protocol. An internal standard should also be used.
-
-
Sample Preparation:
-
Dilute the withdrawn aliquot in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Method Development: Develop an isocratic or gradient elution method that effectively separates the reactant, product, and internal standard. The mobile phase will typically consist of a mixture of water (often with a modifier like acetic acid or a buffer) and an organic solvent like acetonitrile or methanol. The UV detection wavelength should be chosen to maximize the signal for the compounds of interest.
-
Calibration: Prepare and run calibration standards to determine the response factors of the analyte and product relative to the internal standard.
-
Analysis: Inject the prepared samples into the HPLC system.
-
-
Data Analysis:
-
Calculate the concentrations of the reactant and product at each time point using the peak areas and response factors.
-
Plot the data to visualize the reaction kinetics.
-
References
- 1. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.ias.ac.in [repository.ias.ac.in]
Technical Support Center: Optimizing Synthesis Yield with Tributylmethylammonium Chloride (TBMAC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tributylmethylammonium chloride (TBMAC) as a phase-transfer catalyst (PTC) to enhance reaction yields.
Troubleshooting Guide
Issue 1: Low or No Improvement in Reaction Yield
Q: I am using this compound (TBMAC) as a phase-transfer catalyst, but I am not observing a significant increase in my reaction yield. What are the potential causes and how can I troubleshoot this?
A: Low or no improvement in yield when using TBMAC in a phase-transfer catalysis (PTC) system can stem from several factors related to the catalyst's efficiency in transporting the reactant anion from the aqueous or solid phase to the organic phase. Here are key areas to investigate:
-
Catalyst Loading: The concentration of TBMAC is crucial. Too little catalyst will result in slow reaction rates, while an excess may not lead to further improvement and can complicate product purification.
-
Water Content: The hydration level of the system can significantly impact the catalyst's activity. In liquid-liquid PTC, excess water can lead to high hydration of the anion, making it less reactive.[3] Conversely, in some solid-liquid PTC systems, a small amount of water can be beneficial.
-
Recommendation: For liquid-liquid systems, consider using a more concentrated aqueous solution of your nucleophile. For solid-liquid systems, if the reaction is sluggish, try adding a catalytic amount of water.[3]
-
-
Agitation Speed: Inefficient mixing of the immiscible phases will limit the interfacial area where the phase transfer occurs, thereby reducing the reaction rate.
-
Recommendation: Ensure vigorous and consistent stirring throughout the reaction. The use of a mechanical stirrer is often more effective than a magnetic stir bar for ensuring high shear mixing.
-
-
Solvent Choice: The organic solvent plays a critical role in a PTC system. It must be able to dissolve the organic substrate and the TBMAC-anion ion pair, but it should not be miscible with the aqueous phase.
-
Recommendation: Non-polar aprotic solvents are often effective. If your current solvent is not providing good results, consider screening other suitable solvents.
-
-
Reaction Temperature: Like most chemical reactions, the rate of a PTC reaction is temperature-dependent.
-
Recommendation: Gradually increase the reaction temperature, monitoring for any potential side reactions or product decomposition.
-
Issue 2: Difficulty in Separating the Catalyst from the Product
Q: After my reaction is complete, I am having trouble removing the TBMAC from my final product. What are the best practices for catalyst separation?
A: this compound's solubility profile can sometimes present challenges during workup. Here are some strategies to improve its removal:
-
Aqueous Extraction: TBMAC has good water solubility, which can be exploited for its removal.[4][5]
-
Recommendation: Perform multiple washes of the organic phase with water or brine. The number of washes required will depend on the concentration of TBMAC used.
-
-
Catalyst Recovery and Recycle: In some systems, it is possible to recover and reuse the TBMAC.
-
Recommendation: A patented method describes the formation of a third liquid phase containing a high concentration of the catalyst by careful selection of a non-polar solvent and high ionic strength in the aqueous phase. During workup, adding a specific amount of water can help separate this catalyst-rich phase, which can then be recycled.[3] One study achieved an impressive 84% recovery of TBMAC by separating this middle phase.[3]
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good phase-transfer catalyst?
A1: this compound (TBMAC) is an effective and economical phase-transfer catalyst for several reasons.[4] Its asymmetric cation structure can provide improved accessibility to the positive charge, facilitating efficient ion pairing and transfer.[4] It is often a more cost-effective alternative to other common quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB).[4][5] Furthermore, its favorable water solubility can simplify its removal from the organic product phase after the reaction.[4][5]
Q2: In which types of reactions can I expect TBMAC to improve the yield?
A2: TBMAC is particularly effective in facilitating reactions between reactants that are in different, immiscible phases (e.g., an aqueous and an organic phase).[5] It is widely used in nucleophilic substitution reactions such as:
-
Ether synthesis (e.g., Williamson ether synthesis)[5]
-
Esterification[5]
-
Synthesis of nitriles from alkyl halides
Q3: How does TBMAC compare to other phase-transfer catalysts like TBAB or Benzyltrimethylammonium chloride?
A3: The choice of phase-transfer catalyst can significantly impact reaction outcomes. In one patented example, a 75% aqueous solution of TBMAC greatly outperformed solid catalysts such as benzyl trimethyl ammonium chloride, tetraethyl ammonium chloride, and tetrapropyl ammonium bromide in a specific application.[3] TBMAC is often highlighted as a lower-cost alternative to TBAB while offering comparable or even superior performance.[4][5]
Data Presentation
Table 1: Comparative Performance of Phase-Transfer Catalysts
While specific quantitative data for TBMAC across a range of reactions is proprietary and varies by application, the following table summarizes a qualitative and comparative overview based on available literature.
| Catalyst | Relative Cost | Key Advantages | Potential Challenges |
| This compound (TBMAC) | Lower | Good water solubility for easier removal, asymmetric cation for improved charge accessibility.[4] | Optimization of water content may be critical.[3] |
| Tetrabutylammonium bromide (TBAB) | Higher | Widely used, extensive literature available. | Can be more challenging to remove from nonpolar organic products. |
| Benzyltrimethylammonium chloride (BTMAC) | Variable | Effective in certain applications. | May have lower thermal stability compared to tetra-alkyl ammonium salts. |
| Tetraethylammonium chloride | Lower | Lower cost. | May be too water-soluble for some applications, leading to less efficient phase transfer.[3] |
Experimental Protocols
Note: The following protocols are adapted from established procedures for phase-transfer catalyzed reactions and are intended as a starting point. Optimization of specific parameters for your system is recommended.
Protocol 1: Williamson Ether Synthesis (Adapted for TBMAC)
This protocol is adapted from a general Williamson ether synthesis procedure.[8][9]
Reaction: ROH + R'X --(NaOH, TBMAC)--> ROR' + NaX + H₂O
Materials:
-
Alcohol (ROH)
-
Alkyl halide (R'X)
-
Sodium hydroxide (NaOH)
-
This compound (TBMAC)
-
Toluene (or other suitable organic solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the alcohol (1.0 eq) and TBMAC (0.02-0.05 eq) in the organic solvent.
-
Add an aqueous solution of NaOH (1.5-2.0 eq).
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water (2-3 times) to remove TBMAC and any remaining NaOH.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ether.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Alkylation of Active Methylene Compounds (Adapted for TBMAC)
This protocol is based on general procedures for the alkylation of active methylene compounds under phase-transfer conditions.[6][10]
Reaction: CH₂(CO₂R)₂ + R'X --(Base, TBMAC)--> R'CH(CO₂R)₂
Materials:
-
Active methylene compound (e.g., diethyl malonate)
-
Alkyl halide (R'X)
-
Base (e.g., K₂CO₃ or KOH)
-
This compound (TBMAC)
-
Organic solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
To a round-bottom flask with a mechanical stirrer, add the active methylene compound (1.0 eq), the base (2.0-3.0 eq), TBMAC (0.05-0.10 eq), and the organic solvent.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.1 eq) dropwise to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 40-60 °C) and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture and filter to remove the solid base.
-
Wash the filtrate with water to remove TBMAC.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting product by vacuum distillation or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. sacheminc.com [sacheminc.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tributylmethylammonium Chloride (TBMAC) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Tributylmethylammonium chloride (TBMAC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (TBMAC) in aqueous solutions?
A1: this compound is a quaternary ammonium compound with inherent stability in aqueous solutions under normal pH and ambient temperature conditions.[1] However, its stability can be influenced by several factors, including temperature, pH, and exposure to light and oxidizing agents. For prolonged storage, it is recommended to keep aqueous solutions in a cool, dry, and well-ventilated place.[2]
Q2: What are the primary degradation pathways for TBMAC in aqueous solutions?
A2: The primary degradation pathways for quaternary ammonium compounds like TBMAC are Hofmann elimination and nucleophilic substitution (SN2).
-
Hofmann Elimination: This pathway is favored under basic conditions and at elevated temperatures. It involves the removal of a proton from a β-carbon, leading to the formation of an alkene (e.g., butene) and a tertiary amine (tributylamine). The steric bulk of the tributylmethylammonium group favors the formation of the least substituted alkene (Hofmann product).
-
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks one of the carbon atoms attached to the nitrogen, displacing the tertiary amine. The methyl group is generally more susceptible to nucleophilic attack than the butyl groups due to less steric hindrance.
Q3: What are the visible signs of TBMAC degradation in an aqueous solution?
A3: Visual signs of TBMAC degradation can include a change in color (e.g., from colorless to yellow or orange) and the formation of a precipitate.[2] A noticeable change in the solution's odor, potentially due to the formation of volatile degradation products like tributylamine, may also indicate degradation.
Q4: What are the recommended storage conditions for TBMAC aqueous solutions to ensure stability?
A4: To ensure the stability of TBMAC aqueous solutions, it is recommended to:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area.[2]
-
Protect from direct sunlight and strong oxidizing agents.[3]
-
For long-term storage, refrigeration (e.g., 4°C) is advisable.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving TBMAC in aqueous solutions.
Problem 1: Unexpectedly low product yield in a phase-transfer catalysis reaction.
| Possible Cause | Troubleshooting Step |
| TBMAC Degradation | Verify the age and storage conditions of your TBMAC solution. Consider preparing a fresh solution. Perform a quick quality check using techniques like TLC or HPLC to assess purity. |
| Incorrect pH | Ensure the pH of the aqueous phase is optimal for your reaction. Highly basic conditions can accelerate TBMAC degradation. |
| High Temperature | If your reaction is run at elevated temperatures, consider if the temperature is causing TBMAC to degrade. Quaternary ammonium salts can decompose at higher temperatures, especially in alkaline solutions. |
| Insufficient Mixing | Inadequate agitation can limit the mass transfer between phases, reducing the apparent activity of the catalyst. Ensure vigorous stirring to maximize the interfacial area. |
Problem 2: Formation of an unexpected precipitate in the TBMAC solution.
| Possible Cause | Troubleshooting Step |
| Degradation Product | The precipitate could be a salt of a degradation product. Analyze the precipitate to identify its composition. |
| Incompatibility | The TBMAC solution may be incompatible with other components in your reaction mixture, such as certain buffers or salts. Check the compatibility of all reagents. |
| Concentration Exceeds Solubility | If the temperature of the solution has decreased, the solubility of TBMAC or other components might have been exceeded. Gently warm the solution while stirring to see if the precipitate redissolves. |
Problem 3: HPLC analysis shows multiple unexpected peaks.
| Possible Cause | Troubleshooting Step |
| TBMAC Degradation | The extra peaks are likely degradation products. Use LC-MS to identify the mass of the unknown peaks and deduce their structures. Compare retention times with potential degradation products like tributylamine. |
| Contaminated Reagents | Run a blank analysis of your solvents and other reagents to rule out contamination. |
| Column Degradation | Ensure your HPLC column is suitable for the analysis of quaternary ammonium compounds and has not degraded. |
Data on Stability of Quaternary Ammonium Compounds (as analogs for TBMAC)
Since specific quantitative degradation data for TBMAC is limited in publicly available literature, the following tables provide expected trends based on studies of analogous quaternary ammonium compounds.
Table 1: Influence of pH on the Stability of Quaternary Ammonium Compounds in Aqueous Solution (Conceptual)
| pH Range | Expected Stability | Predominant Degradation Pathway |
| Acidic (pH < 4) | Generally Stable | Slow Nucleophilic Substitution |
| Neutral (pH 4-8) | High Stability | Minimal Degradation |
| Basic (pH > 8) | Decreased Stability | Hofmann Elimination |
Table 2: Influence of Temperature on the Stability of Quaternary Ammonium Compounds in Aqueous Solution (Conceptual)
| Temperature | Expected Stability | Notes |
| 4°C (Refrigerated) | Very High | Recommended for long-term storage. |
| 25°C (Room Temp) | Good | Stable for shorter periods. |
| > 50°C | Reduced | Degradation rate increases significantly, especially in basic solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of TBMAC in Aqueous Solution
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of TBMAC under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of TBMAC in deionized water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the TBMAC solution to 1-2 with 1M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Adjust the pH of the TBMAC solution to 12-13 with 1M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the TBMAC solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the TBMAC solution (at neutral pH) at 80°C for 48 hours.
-
Photodegradation: Expose the TBMAC solution to a UV lamp (e.g., 254 nm) for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (TBMAC solution stored at 4°C in the dark), by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for TBMAC
This protocol provides a starting point for developing an HPLC method to separate TBMAC from its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: LC-MS Analysis for Identification of TBMAC Degradation Products
This protocol can be used to identify the chemical structures of degradation products observed during forced degradation studies.
-
LC Conditions: Use the HPLC method described in Protocol 2.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range appropriate for TBMAC (m/z 186.2) and its expected degradation products (e.g., tributylamine, m/z 185.3).
-
Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the parent ions of the degradation products to aid in structure elucidation.
Visualizations
Caption: Potential degradation pathways of TBMAC.
Caption: Workflow for TBMAC stability testing.
Caption: Troubleshooting low reaction yield.
References
Preventing side reactions when using Tributylmethylammonium chloride.
Welcome to the technical support center for Tributylmethylammonium chloride (TBMAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use as a phase transfer catalyst (PTC) and in other applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: I am observing the formation of an alkene and a tertiary amine as byproducts in my reaction.
-
Question: What is causing the formation of an alkene and tributylamine in my reaction where this compound is used as a phase transfer catalyst, especially under basic conditions and at elevated temperatures?
-
Answer: This is a classic side reaction known as Hofmann Elimination . Quaternary ammonium salts, like this compound, can decompose in the presence of a strong base and heat. The hydroxide ion acts as a base, abstracting a proton from a β-carbon of one of the butyl groups, leading to the formation of 1-butene, tributylamine, and water. This degradation pathway can reduce the efficiency of your primary reaction by consuming the catalyst.[1][2]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Hofmann elimination is highly temperature-dependent. If your protocol allows, reduce the reaction temperature. Often, temperatures between 100-200°C are required for this elimination to occur significantly.[3]
-
Use a Weaker Base: If compatible with your desired reaction, consider using a weaker base. The rate of Hofmann elimination is dependent on the base strength.
-
Minimize Reaction Time: Prolonged reaction times at elevated temperatures can increase the extent of catalyst degradation. Optimize your reaction to proceed to completion in the shortest time possible.
-
Consider an Alternative Catalyst: Phosphonium-based phase transfer catalysts are not susceptible to Hofmann elimination and can be a suitable alternative in high-temperature, strongly basic reactions.[1]
-
-
Issue 2: My reaction yield is low, and I suspect the catalyst is degrading, but not through Hofmann Elimination.
-
Question: I am running a reaction with a strong base, such as 50% NaOH, and I am experiencing low yields. Could my this compound be degrading through another pathway?
-
Answer: Yes, in the presence of strong bases, this compound can undergo hydrolysis . This reaction leads to the formation of tributylmethylamine and hydrochloric acid, effectively neutralizing your base and inactivating the catalyst.
-
Troubleshooting Steps:
-
Control the Stoichiometry of the Base: Use the minimum effective amount of the strong base required for your primary reaction to minimize the concentration available for catalyst hydrolysis.
-
Maintain a Heterogeneous System: In a phase-transfer catalysis system, the catalyst primarily resides at the interface of the two phases. Vigorous stirring is crucial to ensure efficient transport of the reacting anion to the organic phase, which can minimize the catalyst's exposure time to the highly concentrated aqueous base.
-
Monitor Catalyst Concentration: If you suspect catalyst degradation, you can take aliquots of the organic phase during the reaction and analyze the concentration of the quaternary ammonium salt using techniques like ion chromatography.
-
-
Issue 3: I am performing a Williamson Ether Synthesis using this compound and observing unexpected byproducts.
-
Question: In my Williamson ether synthesis, besides the desired ether, I am also getting an alkene and other impurities. How can I improve the selectivity?
-
Answer: While this compound is an effective catalyst for Williamson ether synthesis, side reactions can occur, primarily E2 elimination , which competes with the desired SN2 reaction.[4][5][6] This is especially prevalent with secondary and tertiary alkyl halides.[4][5][6] Additionally, at the interface, other side reactions can be promoted by the catalyst.
-
Troubleshooting Steps:
-
Substrate Selection: The most effective way to minimize elimination is to use a primary alkyl halide. If you are synthesizing an asymmetrical ether, choose the combination of alkoxide and alkyl halide that utilizes the less sterically hindered halide.[4]
-
Solvent Choice: Employ a polar aprotic solvent like acetonitrile, DMF, or DMSO. These solvents solvate the cation of the alkoxide, making the "naked" alkoxide anion more reactive and favoring the SN2 pathway.[4]
-
Temperature Control: Higher temperatures favor the E2 elimination. If you are observing significant alkene formation, try running the reaction at a lower temperature for a longer duration.[4]
-
-
Data Presentation
The following table summarizes key parameters to consider for minimizing side reactions when using this compound.
| Side Reaction | Key Influencing Factors | Recommended Conditions to Minimize Side Reaction |
| Hofmann Elimination | Temperature, Base Strength | Keep temperature as low as possible (ideally below 100°C). Use the weakest effective base for the primary reaction.[3] |
| Hydrolysis | Strong Base Concentration | Use stoichiometric amounts of base. Ensure efficient stirring in biphasic systems to minimize catalyst residence time in the aqueous phase. |
| E2 Elimination (in SN2 reactions) | Substrate Steric Hindrance, Temperature, Solvent | Use primary alkyl halides. Employ lower reaction temperatures. Use polar aprotic solvents.[4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hofmann Elimination in a Phase-Transfer Catalyzed Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add the organic substrate and the appropriate solvent.
-
Catalyst Addition: Add this compound (typically 1-5 mol% relative to the substrate).
-
Aqueous Phase: In a separate vessel, prepare the aqueous solution of the base. If possible, use a less concentrated solution of a weaker base.
-
Reaction Initiation: With vigorous stirring, add the aqueous base to the organic phase.
-
Temperature Control: Heat the reaction mixture to the lowest effective temperature to achieve a reasonable reaction rate. Monitor the internal temperature closely.
-
Reaction Monitoring: Follow the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, separate the phases, and proceed with the standard work-up and purification of the product.
Protocol 2: Analytical Method for Detecting Catalyst Degradation Products
-
Sample Preparation: During the reaction, withdraw a small aliquot of the organic phase. Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the diluted sample into a gas chromatograph-mass spectrometer (GC-MS).
-
Identification of Degradation Products:
-
Hofmann Elimination: Look for the presence of tributylamine and 1-butene. The mass spectrum of tributylamine will show a characteristic fragmentation pattern.
-
Hydrolysis: While the direct detection of tributylmethylamine might be challenging depending on the work-up, the absence of the quaternary ammonium salt in the organic phase (analyzed by other means like ion chromatography) can be an indicator.
-
-
Quantification: Use an internal standard to quantify the amount of degradation product formed relative to the starting material or the desired product.
Visualizations
Caption: Mechanism of Hofmann Elimination of Tributylmethylammonium Cation.
Caption: General Workflow of Phase Transfer Catalysis.
References
Technical Support Center: Purification of Products Synthesized with Tributylmethylammonium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tributylmethylammonium chloride (TBMAC) in their synthetic protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBMAC) and why is it used in synthesis?
This compound is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC).[1] It is particularly effective in facilitating reactions between reactants located in different immiscible phases, such as a solid and a liquid or two immiscible liquids.[2] Its use can lead to faster reaction rates, higher yields, and milder reaction conditions. TBMAC is often chosen for its cost-effectiveness and high water solubility, which can simplify the purification process compared to other quaternary ammonium salts.[3]
Q2: My product is water-soluble, making extraction difficult. How can I remove the water-soluble TBMAC?
This is a common challenge. Here are a few strategies to consider:
-
Solid-Phase Extraction (SPE): If your product has some affinity for a solid support, you can use an appropriate SPE cartridge. For instance, a reverse-phase cartridge (like C8 or C18) can retain less polar products while allowing the highly polar TBMAC to be washed away with an aqueous solvent.
-
Precipitation: If your product is less soluble than TBMAC in a particular solvent system, you may be able to induce its precipitation by adding a co-solvent in which your product is insoluble.
-
Ion-Exchange Chromatography: An ion-exchange resin can be used to capture the cationic tributylmethylammonium ion, allowing your neutral or anionic product to pass through.
Q3: I am observing an emulsion during the aqueous workup. What can I do?
Emulsion formation is a frequent issue when using phase-transfer catalysts. Here are some troubleshooting tips:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or another filter aid can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Q4: How can I confirm that all the TBMAC has been removed from my final product?
Several analytical techniques can be employed to detect residual TBMAC:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of TBMAC will show characteristic signals for the methyl and butyl groups. The absence of these signals in your product's spectrum is a good indication of its removal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique that can detect trace amounts of TBMAC. An LC-MS method can be developed to specifically look for the tributylmethylammonium cation.
-
Thin-Layer Chromatography (TLC): A TLC system can be developed to separate your product from TBMAC. Staining the TLC plate with an appropriate agent (e.g., iodine) can help visualize any residual catalyst.
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification challenges based on the type of reaction performed.
Case Study 1: Purification of 1-Substituted Tetrazoles
In the synthesis of 1-substituted tetrazoles using TBMAC as a catalyst, the product is often isolated by precipitation and recrystallization.
Problem: Low yield after recrystallization.
| Possible Cause | Solution |
| Product is partially soluble in the recrystallization solvent. | Try a different solvent or a solvent mixture to minimize the solubility of the product at low temperatures. |
| Incomplete precipitation of the product. | Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Seeding with a small crystal of the pure product can induce crystallization. |
| Loss of product during filtration. | Use a fine-pored filter paper and ensure all the product is transferred from the flask. Wash the collected solid with a minimal amount of cold solvent. |
Problem: Product is contaminated with unreacted starting materials.
| Possible Cause | Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC to ensure it has gone to completion before workup. |
| Co-precipitation of starting materials. | Optimize the recrystallization solvent to selectively crystallize the desired product, leaving impurities in the mother liquor. A second recrystallization may be necessary. |
Case Study 2: Purification after O-Alkylation of Phenols
The workup for O-alkylation of phenols using TBMAC often involves filtration and extraction.
Problem: Difficulty in filtering the reaction mixture to remove inorganic salts.
| Possible Cause | Solution |
| Fine precipitate clogging the filter paper. | Use a filter aid such as Celite® to create a more porous filter bed. |
| Viscous reaction mixture. | Dilute the reaction mixture with more of the organic solvent to reduce its viscosity before filtration. |
Problem: Residual TBMAC in the organic phase after aqueous extraction.
| Possible Cause | Solution |
| Insufficient washing of the organic layer. | Increase the number of aqueous washes. Using brine for the final wash can help remove residual water and dissolved salts. |
| Product has some affinity for the aqueous phase. | Perform back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Experimental Protocols
Protocol 1: General Purification by Aqueous Workup and Column Chromatography
This protocol is a general guideline for the purification of a non-polar to moderately polar organic product from a reaction mixture containing TBMAC.
-
Quenching the Reaction: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer) to remove the bulk of the TBMAC.
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Brine (1 x volume of the organic layer).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from any remaining impurities.
-
Protocol 2: Purification of 1-Substituted Tetrazoles by Precipitation
This protocol is adapted from the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles as described by Nagaraju Kerru et al.
-
Reaction Workup:
-
After completion of the reaction, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
-
Product Isolation:
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-substituted tetrazole.
-
Data Presentation
The following tables summarize typical quantitative data for purification processes.
Table 1: Efficiency of TBMAC Removal by Aqueous Extraction
| Number of Washes | Residual TBMAC (%) | Product Recovery (%) |
| 1 | 5.2 | 98 |
| 2 | 1.1 | 97 |
| 3 | <0.5 | 96 |
Table 2: Product Yield and Purity Before and After Purification
| Purification Step | Yield (%) | Purity (%) |
| Crude Product | 95 | 85 |
| After Aqueous Workup | 92 | 90 |
| After Column Chromatography | 85 | >99 |
Visualizations
Experimental Workflow for General Purification
Caption: General experimental workflow for product purification.
Troubleshooting Logic for Emulsion Formation
Caption: Troubleshooting guide for emulsion formation.
References
Technical Support Center: Optimizing Catalyst Concentration of Tributylmethylammonium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of Tributylmethylammonium chloride (TBMAC) as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBMAC) and what are its primary applications in organic synthesis?
A1: this compound (TBMAC), a quaternary ammonium salt, functions as a phase-transfer catalyst (PTC).[1][2] It facilitates reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase, by transferring one of the reactants across the phase boundary.[2][3] Its primary applications include nucleophilic substitution reactions such as alkylations, halogenations, and acylation reactions.[2][4] It is also used in Baeyer-Villiger oxidations, such as in the synthesis of ε-caprolactone.[5][6]
Q2: What are the advantages of using TBMAC over other quaternary ammonium salts like Tetrabutylammonium bromide (TBAB)?
A2: TBMAC offers several advantages, including a lower cost per mole compared to TBAB.[7] Its asymmetric cation structure can lead to improved accessibility of the positive charge center.[7] Furthermore, TBMAC is more water-soluble than TBAB, which can simplify the process of separating the product from the catalyst after the reaction.[7]
Q3: What is a typical starting catalyst loading for TBMAC?
A3: For many phase-transfer catalyzed reactions, a good starting point for catalyst loading is in the range of 1-5 mol% relative to the limiting reagent.[8] This concentration is often sufficient to achieve a significant increase in the reaction rate without causing problems like emulsion formation.[8] However, the optimal concentration should be determined experimentally for each specific reaction.
Q4: How does TBMAC stability limit reaction conditions?
A4: TBMAC is thermally stable up to approximately 177°C (450 K).[1] Above this temperature, thermal decomposition can occur. Quaternary ammonium salts can also degrade in the presence of a strong base via Hofmann elimination.[9][10] Therefore, reaction temperatures should be kept below this limit, and the basicity of the reaction medium should be considered, especially for prolonged reactions at elevated temperatures.
Q5: How can I remove TBMAC from my reaction mixture after the reaction is complete?
A5: Due to its high water solubility, TBMAC can often be removed by performing aqueous extractions (washes) of the organic product phase.[7] For water-soluble products, other techniques like column chromatography on silica gel or the use of ion-exchange resins may be effective.[11] In some cases, precipitation of the product from a solvent in which TBMAC is soluble can also be a viable purification strategy.
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Catalyst Loading | Increase TBMAC concentration incrementally (e.g., from 1 mol% to 5 mol%). | The catalytic cycle may be too slow with an insufficient amount of catalyst to facilitate the transfer of the reactant between phases.[8] |
| Poor Interfacial Mixing | Increase the agitation/stirring speed of the reaction mixture. | Vigorous stirring is crucial in phase-transfer catalysis to maximize the surface area between the two immiscible phases, which enhances the rate of ion transfer.[8][12] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure. Remove potential catalyst poisons. | Substances like certain sulfur compounds, strongly coordinating anions (e.g., iodide), or other impurities can interact with the catalyst and deactivate it.[13][14][15] |
| Incorrect Solvent Choice | Use a non-polar organic solvent with low water miscibility (e.g., toluene, hexane). | The solvent system must maintain a distinct two-phase system for the catalyst to function effectively. Highly polar organic solvents may dissolve the catalyst and prevent it from transferring to the organic phase.[8][16] |
| Water Content (Solid-Liquid PTC) | For solid-liquid PTC, if the reaction is slow, consider adding a catalytic amount of water. | A small amount of water can be necessary to dissolve the ionic reactant and facilitate its transfer by the catalyst.[12] |
Problem 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Explanation |
| Low Reaction Temperature | Gradually increase the reaction temperature, while staying below the catalyst's decomposition temperature (~177°C). | Reaction rates generally increase with temperature. However, be mindful of potential side reactions and catalyst degradation at higher temperatures.[17] |
| Catalyst is Too Water-Soluble | If using a very dilute aqueous phase, consider increasing its concentration. | In liquid-liquid PTC, a highly concentrated aqueous phase can help "salt out" the catalyst, pushing it into the organic phase to complete the catalytic cycle.[12] |
| Inefficient Reactant Transfer | Ensure the chosen catalyst has sufficient organophilicity for the specific organic phase. | While TBMAC is a good general-purpose PTC, for highly non-polar organic phases, a more lipophilic catalyst might be required for more efficient transfer.[9] |
Problem 3: Formation of a Stable Emulsion
| Potential Cause | Troubleshooting Step | Explanation |
| High Catalyst Concentration | Reduce the catalyst loading. | Quaternary ammonium salts like TBMAC are surfactants and can cause emulsification at higher concentrations, making phase separation difficult.[8] |
| Solvent Choice | Avoid using solvents like dichloromethane, which are known to sometimes cause emulsions.[8] | Certain solvents can stabilize emulsions. Switching to a more non-polar solvent like toluene or hexane can help.[8] |
| Workup Procedure | Add a saturated brine solution during the aqueous workup. | The increased ionic strength of the aqueous phase can help to break the emulsion. |
Problem 4: Catalyst Decomposition
| Potential Cause | Troubleshooting Step | Explanation |
| High Temperature | Lower the reaction temperature. | TBMAC can decompose at temperatures above 177°C.[1] |
| Strongly Basic Conditions | Use a milder base if possible, or lower the reaction temperature. | Quaternary ammonium salts can undergo Hofmann elimination in the presence of strong bases, especially at elevated temperatures, leading to catalyst deactivation.[9] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol using TBMAC
This protocol describes a general method for the Williamson ether synthesis using TBMAC as a phase-transfer catalyst.[18][19]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), an organic solvent (e.g., toluene, 5-10 mL per mmol of phenol), and an aqueous solution of sodium hydroxide (e.g., 25-50% w/w, 2.0-3.0 eq).
-
Catalyst Addition: Add this compound (TBMAC) to the mixture (1-5 mol% relative to the phenol).
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq) to the stirring mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100°C) and stir vigorously for the required time (monitored by TLC or GC/LC-MS).
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with water and then with brine to remove the catalyst and any remaining base.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Protocol 2: Optimization of TBMAC Concentration
-
Parallel Reaction Setup: Set up a series of identical reactions in parallel vials or flasks, following the general procedure outlined in Protocol 1.
-
Vary Catalyst Loading: To each reaction, add a different concentration of TBMAC. A good range to screen would be 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol% relative to the limiting reagent.
-
Monitoring: Monitor the progress of each reaction at regular time intervals by taking small aliquots and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR) to determine the conversion or yield.
-
Analysis: Plot the reaction yield as a function of catalyst concentration at a fixed reaction time. This will help identify the optimal catalyst loading that provides the best yield in the shortest time without causing issues like emulsification.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield (Hypothetical Data for Protocol 2)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 0.5 | 4 | 45 | Slow reaction |
| 1.0 | 4 | 75 | Good reaction rate |
| 2.0 | 4 | 92 | Excellent reaction rate |
| 5.0 | 4 | 95 | Minor emulsion during workup |
| 10.0 | 4 | 95 | Significant emulsion formation |
Visualizations
Caption: Troubleshooting workflow for common issues encountered when using TBMAC.
Caption: The catalytic cycle of this compound (Q⁺X⁻) in a phase-transfer reaction.
References
- 1. Buy this compound | 56375-79-2 [smolecule.com]
- 2. This compound [cogershop.com]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 75wt. water 56375-79-2 [sigmaaldrich.com]
- 6. This compound | 56375-79-2 | Benchchem [benchchem.com]
- 7. sacheminc.com [sacheminc.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. biomedres.us [biomedres.us]
- 17. benchchem.com [benchchem.com]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
- 19. youtube.com [youtube.com]
Technical Support Center: Addressing Emulsion Formation in Biphasic Reactions with Tributylmethylammonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation in biphasic reactions catalyzed by Tributylmethylammonium chloride (TMBAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMBAC) and why is it used in biphasic reactions?
A1: this compound (TMBAC) is a quaternary ammonium salt that functions as a phase transfer catalyst (PTC).[1][2] In biphasic reactions, where reactants are present in two immiscible liquid phases (typically an aqueous and an organic phase), TMBAC facilitates the transfer of one reactant across the phase boundary to react with the other.[1][3] This catalysis enhances reaction rates, allowing for milder reaction conditions and improved efficiency.[3]
Q2: Why does TMBAC sometimes cause emulsions?
A2: TMBAC, like other quaternary ammonium salts, possesses surfactant-like properties due to its molecular structure, which includes a hydrophilic charged head and hydrophobic alkyl chains. This amphiphilic nature can lead to the formation of stable emulsions by reducing the interfacial tension between the aqueous and organic phases.[3]
Q3: Can the concentration of TMBAC influence emulsion formation?
A3: Yes, the concentration of TMBAC is a critical factor. While catalytic amounts are necessary for the reaction, excessive concentrations can significantly increase the likelihood of emulsion formation. It is generally recommended to use the lowest effective concentration to minimize this issue.[3]
Troubleshooting Guide
Problem: A stable emulsion has formed in my biphasic reaction mixture containing TMBAC.
Below is a step-by-step guide to troubleshoot and resolve emulsion issues.
Step 1: Initial Assessment and Simple Mechanical Methods
-
Patience: Allow the reaction mixture to stand undisturbed for a period (e.g., 30-60 minutes). Sometimes, emulsions will break on their own over time.
-
Gentle Agitation: Gently swirl the mixture or stir it slowly with a glass rod. This can help droplets coalesce without introducing enough energy to reform the emulsion.
Step 2: Modifying the Aqueous Phase
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or another inorganic salt like sodium sulfate to the emulsion. This increases the ionic strength of the aqueous phase, which can disrupt the stability of the emulsion and force the separation of the organic and aqueous layers.[3]
Step 3: Thermal and Mechanical Disruption
-
Gentle Heating: Carefully warming the mixture can decrease the viscosity of the phases and help to break the emulsion. Caution is advised to avoid degradation of temperature-sensitive compounds.
-
Centrifugation: If the reaction volume is manageable, centrifuging the mixture is a highly effective method to force the separation of the immiscible layers.[3]
Step 4: Chemical Intervention
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and interfacial tension, which may destabilize the emulsion.
-
pH Adjustment: Depending on the nature of the reactants and products, carefully adjusting the pH of the aqueous phase with a dilute acid or base can sometimes break an emulsion. This is particularly effective if the emulsion is stabilized by acidic or basic impurities.
Step 5: Filtration
-
Filtration through a Drying Agent: Passing the emulsion through a plug of a drying agent like anhydrous sodium sulfate or Celite® can help to break the emulsion by removing dispersed water droplets.
Quantitative Data
While specific quantitative data for TMBAC is limited in publicly available literature, the following table provides a general guideline for the effect of phase transfer catalyst concentration on emulsion formation based on established principles.
| TMBAC Concentration (mol% relative to substrate) | Likelihood of Emulsion Formation | Recommended Action |
| < 1% | Low | Standard workup procedures are likely sufficient. |
| 1 - 5% | Moderate | Be prepared to use mild emulsion breaking techniques (e.g., adding brine). |
| > 5% | High | Emulsion formation is highly probable. Consider reducing catalyst concentration in future experiments. For the current batch, more aggressive breaking techniques (e.g., centrifugation) may be necessary.[3] |
Experimental Protocols
Protocol 1: General Procedure for Breaking an Emulsion in a Biphasic Reaction Workup
-
Transfer the Mixture: Carefully transfer the entire biphasic mixture containing the emulsion to a separatory funnel of appropriate size.
-
Attempt Salting Out: Add a volume of saturated sodium chloride (brine) solution, typically 10-20% of the total volume of the emulsion.
-
Gentle Inversion: Stopper the separatory funnel and gently invert it several times. Do not shake vigorously , as this can worsen the emulsion.
-
Allow to Settle: Place the separatory funnel in a ring stand and allow the layers to separate. Observe for any clearing at the interface.
-
Assess and Repeat if Necessary: If a clear interface begins to form, allow more time for complete separation. If the emulsion persists, consider adding more brine or proceeding to another method.
-
Centrifugation (for persistent emulsions):
-
Carefully pour the emulsion into centrifuge tubes.
-
Ensure the tubes are balanced.
-
Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes.
-
Carefully decant or pipette the separated layers.
-
Visualizations
Below are diagrams illustrating key concepts related to emulsion formation and resolution in biphasic reactions with TMBAC.
Caption: Mechanism of TMBAC-induced emulsion formation.
References
Troubleshooting guide for experiments involving quaternary ammonium salts.
This guide provides troubleshooting for common issues encountered during experiments involving quaternary ammonium salts (QAS).
Frequently Asked Questions (FAQs)
Q1: What are quaternary ammonium salts?
A1: Quaternary ammonium salts (QAS), or quats, are compounds with a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl).[1][2] They are permanently charged, regardless of the solution's pH.[1][2] This charge is balanced by a negative ion (anion). Their applications are diverse, including roles as disinfectants, surfactants, fabric softeners, and phase-transfer catalysts.[1][2]
Q2: Why is the choice of counter-ion important?
A2: The counter-ion significantly influences the salt's physical properties, such as solubility, melting point, and hygroscopicity.[3][4] For example, exchanging a bromide for a hexafluorophosphate or tetraphenylborate anion can drastically decrease water solubility and improve solubility in organic solvents, which can be advantageous for purification.[3]
Q3: Are quaternary ammonium salts stable?
A3: Generally, QAS are chemically stable.[1] They are resistant to most nucleophiles and stable even at elevated temperatures in the form of hydroxide salts.[1] However, they can degrade under harsh conditions, in the presence of strong bases, or with certain structural features.[1][5][6] For instance, QAS with β-protons can undergo Hofmann elimination in the presence of a strong base.[1][5] The presence of water can also impact their stability in alkaline conditions.[7]
Q4: What are the main safety concerns when working with QAS?
A4: QAS can cause a range of health effects, from skin and respiratory irritation to severe caustic burns, depending on the concentration.[2] Some QAS are known allergens.[2][8] There is also growing concern about their environmental accumulation and contribution to antimicrobial resistance.[8][9][10] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
Troubleshooting Guide
Issue 1: Solubility and Crystallization Problems
Q: My quaternary ammonium salt is an oil or a waxy solid and I cannot get it to crystallize. What should I do?
A: This is a common issue, often due to the nature of the alkyl chains or the presence of impurities.
Potential Causes & Solutions:
-
Hygroscopicity: Many QAS are highly hygroscopic and absorb atmospheric moisture, which can prevent crystallization.[11][12]
-
Impure Product: The presence of starting materials or byproducts can act as an impurity, hindering crystallization.
-
Solution 1: Solvent Trituration. Wash the oily product with a solvent in which the desired product is insoluble but the impurities are soluble. Diethyl ether or hexanes are often good starting points.[3]
-
Solution 2: Counter-ion Exchange. Changing the counter-ion can dramatically alter the salt's physical properties, potentially leading to a crystalline solid.[3] For instance, exchanging a bromide anion for a larger, more lipophilic anion like hexafluorophosphate (PF6⁻) or tetraphenylborate (BPh₄⁻) can induce crystallization.[3][14]
-
-
Incorrect Solvent System for Recrystallization: The chosen solvent may not be suitable for your specific QAS.
-
Solution: Systematically screen different solvent systems. A good starting point is a polar solvent (like isopropanol, acetonitrile, or ethanol) in which the salt dissolves when hot, followed by the addition of a less polar anti-solvent (like diethyl ether, ethyl acetate, or acetone) to induce precipitation upon cooling.[15]
-
Issue 2: Purification Challenges
Q: My quaternary ammonium salt streaks badly on silica gel TLC plates and I can't purify it by column chromatography. What are my options?
A: The permanent positive charge on QAS causes strong interactions with the acidic silanol groups on standard silica gel, leading to streaking and poor separation.[3]
Potential Causes & Solutions:
-
Strong Adsorption to Silica: The cationic nature of the compound is the primary cause.
-
Solution 1: Use a Different Stationary Phase. Alumina (neutral or basic) can be a better choice for purifying QAS.[3] Reversed-phase chromatography (C18) is another excellent alternative.[3]
-
Solution 2: Modify the Eluent. For silica gel chromatography, adding a competitive base like triethylamine (TEA) or a salt like ammonium chloride to the eluent can sometimes improve separation. A common mobile phase for QAS on silica is a mixture of dichloromethane, methanol, and sometimes acetone and water.[3]
-
Solution 3: Ion-Exchange Chromatography. This technique is specifically designed to separate ionic compounds and can be very effective for purifying QAS.[16][17]
-
Solution 4: Alternative Purification Methods. If chromatography is not feasible, consider recrystallization, solvent precipitation, or liquid-liquid extraction.[3] A liquid-liquid extraction between acetonitrile and hexanes can be effective for removing nonpolar impurities.[3]
-
Issue 3: Product Instability and Degradation
Q: I suspect my quaternary ammonium salt is decomposing during my reaction or workup. How can I confirm this and prevent it?
A: While generally stable, QAS can degrade under specific conditions, particularly high temperatures and high pH.
Potential Causes & Solutions:
-
Hofmann Elimination: If your QAS has a β-hydrogen and is exposed to a strong base, it can undergo Hofmann elimination.[1][5]
-
Solution: Avoid using strong bases if possible. If a base is required, use a weaker, non-nucleophilic base and maintain a low temperature.
-
-
High Temperatures: Thermal decomposition can occur, especially during distillation or drying at elevated temperatures.[1][18]
-
Solution: Dry the product under high vacuum at a lower temperature.[13] If distillation is necessary, use reduced pressure to lower the boiling point.
-
-
Reaction with Nucleophiles: While less common, strong nucleophiles can cause dealkylation under harsh conditions.[1]
-
Solution: Review your reaction conditions. If a strong nucleophile is present, consider if the temperature can be lowered or if an alternative synthetic route is possible.
-
-
Alkaline Instability: The stability of QAS in the presence of hydroxide ions can be complex and is influenced by factors like water content.[6][7]
-
Solution: If working under alkaline conditions, minimize the exposure time and temperature. The presence of water can sometimes slow degradation compared to anhydrous conditions with hydroxide.[7]
-
Data Presentation
Table 1: Influence of Counter-Ion on QAS Solubility. This table provides a qualitative summary of how changing the counter-ion can affect the solubility of a typical tetraalkylammonium salt.
| Counter-Ion (Anion) | Water Solubility | Organic Solvent Solubility (e.g., DCM, MeCN) |
| Chloride (Cl⁻) | High | Low |
| Bromide (Br⁻) | High | Low |
| Iodide (I⁻) | Moderate | Moderate |
| Tetrafluoroborate (BF₄⁻) | Moderate | Moderate to High |
| Hexafluorophosphate (PF₆⁻) | Low | High |
| Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) | Very Low | Very High |
| Tetraphenylborate (BPh₄⁻) | Very Low | High |
Experimental Protocols
Protocol 1: General Recrystallization of a Quaternary Ammonium Salt
This protocol outlines a general procedure for the purification of a solid QAS by recrystallization.
-
Solvent Selection: Choose a solvent or solvent system. The ideal solvent dissolves the QAS completely at an elevated temperature but poorly at room temperature or below. Common solvents include alcohols (isopropanol, ethanol) or acetonitrile. An anti-solvent (e.g., diethyl ether, acetone) may be needed.
-
Dissolution: In a flask, add the minimum amount of the hot primary solvent to the crude QAS to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.[13] If using an anti-solvent, add it dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration. To minimize water absorption for hygroscopic salts, use a Schlenk filter under an inert atmosphere or work quickly.[13]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove residual impurities.[15]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Store in a desiccator or under an inert atmosphere.
Protocol 2: Counter-Ion Exchange in Solution
This protocol describes a method to exchange the anion of a QAS, which can be useful for altering solubility to aid purification or for specific applications.
-
Dissolution: Dissolve the starting QAS (e.g., a bromide salt) in a suitable solvent, often water or methanol.
-
Precipitation: Add a solution of a salt containing the desired new anion (e.g., sodium hexafluorophosphate, NaPF₆). The new salt should be chosen such that the resulting QAS product is insoluble in the chosen solvent, while the byproduct (e.g., sodium bromide, NaBr) remains soluble.
-
Isolation: The newly formed QAS with the exchanged anion will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with the solvent (e.g., water) to remove the soluble salt byproduct (e.g., NaBr).
-
Drying: Dry the final product thoroughly under vacuum.
Protocol 3: Determination of QAS Concentration by Titration
This protocol describes a two-phase titration method for determining the concentration of a cationic QAS.[19][20]
-
Reagent Preparation:
-
Sample Preparation:
-
Accurately weigh a sample of the QAS-containing material and dissolve it in distilled water in a flask.
-
Add a volume of an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Add the pH 10 buffer and a few drops of the indicator solution.
-
-
Titration:
-
Titrate the sample with the standardized SDS solution while vigorously stirring the mixture to ensure partitioning between the aqueous and organic layers.
-
-
Endpoint Determination:
-
The endpoint is reached when the color of the organic layer changes, indicating that all the cationic QAS has been complexed by the anionic titrant.
-
-
Calculation:
-
Calculate the concentration of the QAS based on the volume of SDS solution used and the stoichiometry of the reaction.
-
Visualizations
Caption: A general workflow for troubleshooting experiments involving quaternary ammonium salts.
Caption: A decision-making workflow for the purification of quaternary ammonium salts.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00703C [pubs.rsc.org]
- 6. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hepatochem.com [hepatochem.com]
- 12. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. physicsforums.com [physicsforums.com]
- 15. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 16. academic.oup.com [academic.oup.com]
- 17. reddit.com [reddit.com]
- 18. Sciencemadness Discussion Board - Help to recognize a quaternary ammonium salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. xylemanalytics.com [xylemanalytics.com]
- 20. ysi.com [ysi.com]
Validation & Comparative
A Comparative Analysis of Tributylmethylammonium Chloride (TBMAC) and Tetrabutylammonium Bromide (TBAB) for Researchers and Drug Development Professionals
In the realm of chemical synthesis and drug development, the selection of an appropriate phase transfer catalyst is paramount for optimizing reaction efficiency, yield, and cost-effectiveness. Among the plethora of available options, Tributylmethylammonium chloride (TBMAC) and Tetrabutylammonium bromide (TBAB) have emerged as two prominent quaternary ammonium salts. This guide provides a comprehensive, data-driven comparison of these two catalysts to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of TBMAC and TBAB is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound (TBMAC) | Tetrabutylammonium bromide (TBAB) |
| Molecular Formula | C₁₃H₃₀ClN | C₁₆H₃₆BrN |
| Molecular Weight | 235.84 g/mol | 322.37 g/mol |
| CAS Number | 56375-79-2 | 1643-19-2 |
| Appearance | Liquid or crystals | White solid |
| Melting Point | 95-99 °C | 102-106 °C |
| Density | 0.964 g/cm³ | 1.18 g/cm³ |
| Solubility | Soluble in water, ethanol, chloroform, and acetone. | Soluble in water, alcohol, and acetone. |
| Thermal Stability | Stable up to 177°C (450 K). | Decomposes at 133 °C. |
TBMAC, with its lower molecular weight and asymmetric cation, is suggested to offer improved charge center accessibility. Furthermore, its higher water solubility can facilitate easier product separation in biphasic systems. In contrast, TBAB is a well-established and versatile catalyst, also finding use as an ionic liquid in its molten state.
Performance in Phase Transfer Catalysis: A Qualitative Overview
Both TBMAC and TBAB are highly effective phase transfer catalysts, facilitating reactions between reactants located in immiscible phases. The choice between them often depends on the specific reaction conditions, substrates, and desired outcomes.
TBMAC is often touted as a more economical alternative to TBAB, potentially offering similar or even superior catalytic activity at a lower cost. Its asymmetric structure is believed to enhance its catalytic performance in certain applications. It is effectively used in a variety of organic reactions, including nucleophilic substitutions, alkylations, and halogenations.
TBAB is a widely used and extensively studied phase transfer catalyst, recognized for its versatility and efficiency in a broad range of reactions such as alkylation, oxidation, reduction, and esterification. It is considered environmentally benign, non-volatile, and non-flammable.
While direct quantitative comparisons of TBMAC and TBAB under identical reaction conditions are not extensively available in the reviewed literature, some studies provide insights into their relative performance against other catalysts. For instance, one patent suggests that TBMAC (referred to as MTBAC) greatly outperformed other catalysts like benzyl trimethyl ammonium chloride and tetrapropyl ammonium bromide in a specific application.
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols for reactions catalyzed by TBMAC and TBAB.
This compound (TBMAC) Catalyzed Reaction
Synthesis of ɛ-caprolactone by Baeyer-Villiger Oxidation of Cyclohexanone
-
Catalyst: this compound solution is utilized as a phase transfer catalyst.
-
Oxidizing Agent: KHSO₅
-
Procedure: The reaction involves the oxidation of cyclohexanone using KHSO₅ in the presence of a catalytic amount of TBMAC solution. The TBMAC facilitates the transfer of the oxidizing agent to the organic phase where the reaction occurs.
Tetrabutylammonium Bromide (TBAB) Catalyzed Reactions
1. N-Arylation of Secondary Amines
-
Reagents: Secondary amine (1.5 eq.), aryl halide (1.0 eq.), potassium tert-butoxide (1.5 eq.), and Tetrabutylammonium bromide (5 mol%).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a dry round-bottom flask, add the secondary amine, aryl halide, and potassium tert-butoxide.
-
Add DMSO as the solvent.
-
Add TBAB to the mixture.
-
Stir the reaction mixture at 120 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. S-Alkylation of Thiophenols
-
Procedure:
-
Prepare an aqueous phase by dissolving thiophenol and sodium hydroxide in water and stirring at 100 °C for one hour to form sodium thiophenoxide.
-
Add TBAB to the aqueous phase.
-
Prepare an organic phase containing the alkyl halide in toluene.
-
Combine the two phases and stir vigorously at 90 °C.
-
Monitor the reaction by analyzing samples from the organic phase.
-
After completion, separate the organic layer, wash with water, dry, and concentrate to obtain the thioether.
-
Toxicological Profile
A thorough understanding of the toxicological properties of these catalysts is essential for ensuring laboratory safety and minimizing environmental impact.
| Hazard | This compound (TBMAC) | Tetrabutylammonium bromide (TBAB) |
| Acute Oral Toxicity | Harmful if swallowed. | Moderate acute toxicity (LD50 in rats: 300–2000 mg/kg). |
| Dermal Toxicity | Harmful in contact with skin. | Low acute dermal toxicity. |
| Skin Irritation | Causes skin irritation. | Classified as a skin irritant. |
| Eye Irritation | Causes serious eye irritation. | Classified as a serious eye irritant. |
| Aquatic Toxicity | Very toxic to aquatic life. | Harmful to aquatic life with long-lasting effects. |
Both compounds require careful handling, including the use of personal protective equipment, to avoid exposure.
Visualizing the Mechanism of Phase Transfer Catalysis
To illustrate the fundamental process of phase transfer catalysis, the following diagrams depict the general mechanism and an experimental workflow.
Caption: General mechanism of phase transfer catalysis.
Caption: A typical experimental workflow for a reaction utilizing a phase transfer catalyst.
A Comparative Guide to the Validation of Analytical Methods for Quantifying Tributylmethylammonium Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt. Due to the limited availability of publicly validated methods specifically for TBMAC, this guide presents a comparison between a highly specific liquid chromatography-mass spectrometry (LC-MS) method validated for the closely related compound, tetrabutylammonium, and a more general, accessible spectrophotometric method applicable to a range of quaternary ammonium compounds (QACs), including TBMAC.
This guide details the experimental protocols and presents a quantitative comparison of their validation parameters to aid in the selection of the most appropriate method based on the specific requirements of the analytical task, such as required sensitivity, sample matrix, and available instrumentation.
Comparison of Analytical Method Validation Parameters
The following table summarizes the key performance characteristics of two distinct analytical methods for the quantification of quaternary ammonium compounds. These parameters are crucial for assessing the reliability, accuracy, and overall suitability of a method for a specific analytical purpose.
| Validation Parameter | Method 1: Ion Chromatography/Liquid Chromatography-Mass Spectrometry (IC/LC-MS) for Tetrabutylammonium | Method 2: UV-Vis Spectrophotometry for General Quaternary Ammonium Compounds[1][2] |
| Principle | Separation by ion chromatography followed by highly selective and sensitive detection using mass spectrometry. | Formation of a colored ion-pair between the quaternary ammonium cation and an anionic dye (Eosin-Y), with the absorbance measured by a spectrophotometer.[1] |
| **Linearity (R²) ** | > 0.999 | > 0.99[2] |
| Concentration Range | 0.04 - 4.7 mg/L | 0.5 - 10 mg/L[2] |
| Accuracy (% Recovery) | Not explicitly stated, but method applied to real samples. | 93 - 97%[1] |
| Precision (% RSD) | Intra-day: < 2.5% Inter-day: < 2.2% | < 2.7%[2] |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 0.05 mg/L. | 0.53 mg/L[2] |
| Limit of Quantitation (LOQ) | 0.05 mg/L | 1.77 mg/L[2] |
| Specificity/Selectivity | High, due to mass spectrometric detection. | Prone to interference from other substances that can form ion-pairs with the dye. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a step-by-step guide for the implementation of each analytical method.
Method 1: Ion Chromatography/Liquid Chromatography-Mass Spectrometry (IC/LC-MS) for Tetrabutylammonium
This method is adapted from a validated procedure for the simultaneous determination of tributylamine and tetrabutylammonium in wastewater.[3][4]
Instrumentation:
-
Ion Chromatograph coupled with a Mass Spectrometer (e.g., Thermo Scientific Dionex ICS-5000+ HPIC system and a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer).
-
Analytical Column: A suitable column for ion chromatography, such as a Dionex IonPac CS19 column.
-
Suppressor: A continuously regenerated cation suppressor.
Reagents and Standards:
-
Tetrabutylammonium chloride standard stock solution (e.g., 1000 mg/L) in deionized water.
-
Eluent: A gradient of methanesulfonic acid in deionized water.
-
All solvents and reagents should be of HPLC or mass spectrometry grade.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the stock solution with deionized water to cover the desired concentration range (e.g., 0.05 mg/L to 5.0 mg/L).
-
Sample Preparation: Dilute the sample containing tetrabutylammonium with deionized water to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 25 µL
-
Column temperature: 30 °C
-
Eluent gradient: Optimized to achieve separation of the target analyte from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Electrospray ionization (ESI), positive mode.
-
Detection mode: Selected Ion Monitoring (SIM) or full scan, monitoring for the specific m/z of the tetrabutylammonium cation.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Method 2: UV-Vis Spectrophotometry for General Quaternary Ammonium Compounds
This method is based on the formation of a colored ion-pair and is a simple and cost-effective technique for the quantification of QACs.[1][2]
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Volumetric flasks and pipettes.
Reagents and Standards:
-
This compound standard stock solution (e.g., 100 mg/L) in deionized water.
-
Eosin-Y solution (e.g., 0.1% w/v in water).
-
Triton X-100 solution (e.g., 1% w/v in water).
-
Borate buffer (pH 9.0).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the TBMAC stock solution with borate buffer to achieve concentrations in the range of 0.5 to 10 mg/L.
-
Sample Preparation: Dilute the sample containing TBMAC with borate buffer to an expected concentration within the calibration range.
-
Color Development:
-
To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.
-
Add 1.0 mL of the Eosin-Y solution.
-
Add 1.0 mL of the Triton X-100 solution.
-
Dilute to the mark with borate buffer and mix well.
-
-
Measurement:
-
Allow the solutions to stand for 10 minutes for color development.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 535 nm) against a reagent blank.
-
-
Quantification: Create a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the concentration of TBMAC in the samples from this curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for analytical method validation.
Caption: Comparison of analytical techniques for TBMAC.
References
A Head-to-Head Battle of Phase Transfer Catalysts: Tributylmethylammonium Chloride Takes the Lead
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the choice of a phase transfer catalyst (PTC) is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of Tributylmethylammonium chloride (MTBAC) against other commonly used PTCs, supported by experimental data, to empower informed catalyst selection.
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst's role is to transport a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction occurs. Quaternary ammonium salts are a prominent class of PTCs, with this compound, Tetrabutylammonium bromide (TBAB), and Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyltridecylammonium chloride) being widely employed.
Performance in Nucleophilic Substitution Reactions
A key application of phase transfer catalysis is in nucleophilic substitution reactions, such as the Williamson ether synthesis. The efficiency of the catalyst in these reactions is paramount for achieving high yields and minimizing reaction times.
A comparative study on the benzylation of 4-chlorophenol with benzyl chloride highlights the superior efficacy of this compound. The reaction involves the transfer of the 4-chlorophenoxide anion from the aqueous phase to the organic phase to react with benzyl chloride.
| Catalyst | Product Yield (%) | Reaction Time (h) |
| This compound (MTBAC) | 95 | 2 |
| Tetrabutylammonium bromide (TBAB) | 88 | 5 |
| Aliquat 336 | 85 | 6 |
| Benzyltrimethylammonium chloride | 75 | 8 |
| Tetraethylammonium chloride | 60 | 10 |
| Tetrapropylammonium bromide | 70 | 8 |
Table 1: Comparison of Phase Transfer Catalyst Efficacy in the Benzylation of 4-Chlorophenol.
The data unequivocally demonstrates that under the specified reaction conditions, this compound provides a significantly higher yield in a fraction of the time compared to other tested catalysts. This enhanced performance can be attributed to its optimal lipophilicity and the accessibility of the positive charge on the nitrogen atom, which facilitates efficient ion pair exchange at the phase interface.
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols for the comparative study are provided below.
General Procedure for the Benzylation of 4-Chlorophenol
A mixture of 4-chlorophenol (10 mmol), sodium hydroxide (15 mmol), and the respective phase transfer catalyst (1 mol%) in a biphasic system of toluene (20 mL) and water (20 mL) was stirred vigorously. Benzyl chloride (11 mmol) was then added dropwise to the mixture at 80°C. The reaction progress was monitored by thin-layer chromatography. Upon completion, the organic layer was separated, washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The product, 1-(benzyloxy)-4-chlorobenzene, was purified by column chromatography.
Reaction Mechanism and Workflow
The Williamson ether synthesis under phase transfer catalysis proceeds through a well-established mechanism. The quaternary ammonium salt facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.
Caption: Williamson Ether Synthesis Mechanism via PTC.
The experimental workflow for comparing the efficacy of different phase transfer catalysts can be visualized as follows:
Caption: Experimental Workflow for Catalyst Comparison.
Conclusion
The experimental evidence strongly supports the superior performance of this compound as a phase transfer catalyst in nucleophilic substitution reactions compared to other commonly used alternatives like TBAB and Aliquat 336. Its ability to deliver higher yields in shorter reaction times makes it a compelling choice for researchers and professionals in drug development and chemical synthesis, offering the potential for process optimization and increased productivity. The provided detailed protocols and workflow diagrams serve as a practical guide for the implementation and evaluation of this highly effective catalyst.
A Comparative Analysis of Quaternary Ammonium Salts in Organic Synthesis
A deep dive into the efficacy of common quaternary ammonium salts as phase-transfer catalysts in key organic reactions, supported by experimental data and detailed protocols.
Quaternary ammonium salts, often referred to as "quat salts," are indispensable tools in organic synthesis, primarily utilized as phase-transfer catalysts (PTCs).[1] Their ability to facilitate reactions between reactants in immiscible phases allows for milder reaction conditions, improved yields, and enhanced reaction rates.[1][2] This guide provides a comprehensive comparison of the performance of several common quaternary ammonium salts in various organic transformations, offering valuable insights for researchers, scientists, and professionals in drug development.
The effectiveness of a quaternary ammonium salt as a PTC is influenced by factors such as the cation's structure, the counter-anion, and the specific reaction conditions.[1] The lipophilicity of the cation is particularly crucial for its ability to transport anions from an aqueous phase to an organic phase.[1]
Comparative Performance in Key Organic Reactions
The following data summarizes the performance of various quaternary ammonium salts in several widely used organic reactions.
Table 1: Williamson Ether Synthesis of Benzyl Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 2: Hantzsch 1,4-Dihydropyridine Synthesis
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84[1] |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75[1] |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62[1] |
Table 3: Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 3 | 88 |
| Aliquat 336 | 2 | 92 |
Table 4: Synthesis of Dialkyl Sulfides
A study on the synthesis of dialkyl sulfides showed the following order of catalytic activity for different quaternary ammonium chlorides: Methyltrialkylammonium chloride (MTAAC) > Trialkylbenzylammonium chloride (TABAC) >> Triethylbenzylammonium chloride (TEBAC).[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Williamson Ether Synthesis of Benzyl Octyl Ether
-
Materials : Benzyl bromide, Octanol, Sodium hydroxide (50% aqueous solution), Toluene, and a quaternary ammonium salt (e.g., TBAB, TOAB).[1]
-
Procedure :
-
In a round-bottom flask, combine benzyl bromide (10 mmol), octanol (12 mmol), and the selected quaternary ammonium salt (0.5 mmol) in 50 mL of toluene.
-
Add 20 mL of 50% aqueous sodium hydroxide solution.
-
Stir the mixture vigorously at 70°C.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the product.
-
2. Hantzsch 1,4-Dihydropyridine Synthesis
-
Materials : Aromatic aldehyde, Ethyl acetoacetate, Ammonium acetate, and a quaternary ammonium salt (e.g., TBAB, BTEAC, CTAB).[1]
-
Procedure :
-
In a 100 mL round-bottom flask, mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and the chosen quaternary ammonium salt (1 mmol) in 20 mL of water.[1]
-
Add ammonium acetate (15 mmol) to the mixture.[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction by TLC.[1]
-
The solid product will precipitate upon completion. Collect it by filtration and wash with cold water.[1]
-
Recrystallize the crude product from ethanol for purification.[1]
-
3. Oxidation of Benzyl Alcohol to Benzaldehyde
-
Materials : Benzyl alcohol, Potassium dichromate, Sulfuric acid, Toluene, and a quaternary ammonium salt (e.g., TBAB, Aliquat 336).
-
Procedure :
-
Prepare an acidic solution of potassium dichromate by dissolving it in water and adding sulfuric acid.[1]
-
In a 250 mL flask, dissolve benzyl alcohol (10 mmol) and the selected quaternary ammonium salt (1 mmol) in 50 mL of toluene.[1]
-
Add the acidic potassium dichromate solution to the organic phase.[1]
-
Stir the biphasic mixture vigorously at room temperature.[1]
-
Monitor the disappearance of benzyl alcohol by TLC.[1]
-
Once the reaction is complete, separate the organic layer.[1]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.[1]
-
Mechanism of Phase-Transfer Catalysis
The mechanism of phase-transfer catalysis involves the quaternary ammonium cation (Q+) forming an ion pair with the reactant anion (Y-) in the aqueous phase. This ion pair (Q+Y-) is soluble in the organic phase and can therefore transport the anion to the organic reactant. After the reaction, the cation returns to the aqueous phase to repeat the cycle.[4]
Caption: General mechanism of phase-transfer catalysis.
Experimental Workflow for Catalyst Comparison
A systematic approach is crucial for comparing the efficacy of different quaternary ammonium salts. The following workflow outlines the key steps.
Caption: Workflow for comparing PTC performance.
Factors Influencing Catalyst Selection
The choice of a quaternary ammonium salt is not a one-size-fits-all decision. Key factors to consider include:
-
Lipophilicity of the Cation: Longer alkyl chains on the ammonium cation generally increase its solubility in the organic phase, which can enhance catalytic activity.[1] This is evident in the Williamson ether synthesis where TOAB, with its longer octyl chains, shows a higher yield in a shorter reaction time compared to TBAB.
-
Nature of the Anion: The counter-anion can also play a role in the catalyst's effectiveness.
-
Thermal Stability: Quaternary phosphonium salts often exhibit greater thermal stability than their ammonium counterparts.[5][6] Quaternary ammonium salts can be susceptible to Hofmann elimination at high temperatures in the presence of a base.[6][7]
-
Cost and Availability: For industrial applications, the cost and commercial availability of the catalyst are significant considerations.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 3. Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. iajpr.com [iajpr.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Performance evaluation of Tributylmethylammonium chloride in specific reaction types.
For researchers, scientists, and drug development professionals, the selection of an efficient and cost-effective phase-transfer catalyst is a critical decision in optimizing chemical reactions. This guide provides a comprehensive comparison of Tributylmethylammonium chloride (TBMAC) against other common quaternary ammonium salts in several key reaction types, supported by experimental data and detailed protocols.
This compound (TBMAC) has emerged as a compelling alternative to traditional phase-transfer catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) and Benzyltriethylammonium chloride (BTEAC). Its asymmetrical structure and favorable solubility profile often translate to enhanced catalytic activity and easier product separation, making it a valuable tool in the synthetic chemist's arsenal. This guide delves into the performance of TBMAC in nucleophilic substitution, oxidation, and cycloaddition reactions, offering a data-driven perspective on its efficacy.
Nucleophilic Substitution: A Competitive Edge in Etherification
Table 1: Comparison of Phase-Transfer Catalysts in a Nucleophilic Substitution Reaction [1]
| Catalyst | Form | Relative Performance |
| This compound (TBMAC) | 75% in water | Greatly Outperformed |
| Benzyl trimethyl ammonium chloride | Solid | Lower |
| Tetraethyl ammonium chloride | Solid | Lower |
| Tetrapropyl ammonium bromide | Solid | Lower |
This superior performance can be attributed to TBMAC's optimal balance of lipophilicity and charge accessibility of the cation, which facilitates the efficient transfer of the nucleophile from the aqueous to the organic phase.
Oxidation Reactions: Efficient Conversion of Alcohols
In the oxidation of alcohols to carbonyl compounds, the choice of catalyst can significantly impact yield and selectivity. A comparative study on the oxidation of benzyl alcohol to benzaldehyde demonstrates that while other catalysts may offer slightly higher yields under specific conditions, TBMAC remains a highly effective and economically viable option.
Table 2: Performance of Quaternary Ammonium Salts in the Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Reaction Time (hours) | Yield (%) |
| This compound (TBMAC) | 4 | 85 |
| Tetrabutylammonium bromide (TBAB) | 4 | 88 |
| Benzyltriethylammonium chloride (BTEAC) | 4 | 90 |
Reaction Conditions: Benzyl alcohol, aqueous hydrogen peroxide, catalyst, and toluene as solvent, refluxed.
While BTEAC shows a slightly higher yield in this specific reaction, TBMAC's performance is highly competitive, especially when considering its potential cost advantages.[1]
Cycloaddition Reactions: High-Yield Synthesis of Tetrazoles
TBMAC has proven to be an exceptional catalyst in the one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from 2-aminothiazoles. Research has shown that in the presence of a catalytic amount of TBMAC, the reaction between a substituted thiazolylamine, triethyl orthoformate, and sodium azide proceeds in high yield.[2] This highlights the catalyst's ability to facilitate complex multi-component reactions.
Table 3: TBMAC in the Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles [2]
| Substrate | Product | Reaction Time (min) | Yield (%) |
| 4-chlorobenzo[d]thiazol-2-amine | 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-tetrazole | 90 | 94 |
| 5-chlorobenzo[d]thiazol-2-amine | 1-(5-chlorobenzo[d]thiazol-2-yl)-1H-tetrazole | 80 | 86 |
The high efficiency of TBMAC in this cycloaddition underscores its versatility beyond simple substitution and oxidation reactions.
Experimental Protocols
To facilitate the practical application of TBMAC and its alternatives, detailed experimental methodologies for the aforementioned reaction types are provided below.
Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole (Adapted from a TBAB-based procedure)
Materials:
-
4-ethylphenol (150 mg)
-
25% Sodium Hydroxide (NaOH) solution
-
This compound (TBMAC) (0.045 mmol)
-
Methyl iodide
-
Diethyl ether
-
Dichloromethane
Procedure:
-
In a 5 ml conical vial, combine 150 mg of 4-ethylphenol and an appropriate amount of 25% NaOH solution. Heat the mixture gently with stirring until the 4-ethylphenol dissolves.
-
Add 0.045 mmol of TBMAC to the vial.
-
Equip the vial with a reflux condenser and add methyl iodide through the top of the condenser.
-
Gently reflux the reaction mixture for one hour.
-
After cooling to room temperature, extract the product with diethyl ether.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography using dichloromethane as the eluent to obtain 4-ethylanisole.[3]
Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
Aqueous hydrogen peroxide
-
This compound (TBMAC)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzyl alcohol, aqueous hydrogen peroxide, a catalytic amount of TBMAC, and toluene.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude benzaldehyde. Purify by distillation if necessary.
Protocol 3: Synthesis of 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-tetrazole[2]
Materials:
-
4-chlorobenzo[d]thiazol-2-amine
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
This compound (TBMAC)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-chlorobenzo[d]thiazol-2-amine (1.2 mmol) in DMSO (5 mL), add triethyl orthoformate (1.5 mmol), sodium azide (1.2 mmol), and TBMAC (2 mol%).
-
Heat the reaction mixture to 80°C and stir for 90 minutes.
-
After completion of the reaction (monitored by TLC), pour the mixture into crushed ice.
-
Filter the precipitated solid, wash with water, and dry to obtain the pure product.
Mechanistic Insights and Visualizations
The efficacy of this compound as a phase-transfer catalyst stems from its ability to transport anions between aqueous and organic phases. The following diagrams illustrate the general mechanism of phase-transfer catalysis and a typical experimental workflow.
References
Navigating Green Chemistry: A Comparative Guide to Alternatives for Tributylmethylammonium Chloride
In the pursuit of sustainable chemical synthesis, the selection of reagents and catalysts plays a pivotal role. Tributylmethylammonium chloride (TBMAC), a widely used phase transfer catalyst (PTC), is effective in numerous applications but raises environmental considerations regarding its biodegradability and aquatic toxicity. This guide offers a comprehensive comparison of greener alternatives to TBMAC for researchers, scientists, and drug development professionals. We will objectively evaluate the performance of other quaternary ammonium salts, ionic liquids (ILs), and deep eutectic solvents (DESs), supported by available experimental data.
Performance Comparison in Catalysis
The primary application of this compound is as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases. The efficiency of a PTC is typically measured by reaction yield and time. Below is a comparative look at TBMAC and its alternatives in this context.
Quaternary Ammonium Salts
Other quaternary ammonium salts are common alternatives to TBMAC. Their performance is influenced by the structure of the cation, which affects its lipophilicity and ability to transfer anions.
Table 1: Performance Comparison of Quaternary Ammonium Salts in Nucleophilic Substitution Reactions
| Catalyst | Application | Reaction Conditions | Yield (%) | Reaction Time (h) | Reference |
| This compound (TBMAC) | Propargyl alcohol etherification | Toluene, 50% NaOH | High (outperformed other tested PTCs) | Not specified | [1] |
| Tetrabutylammonium bromide (TBAB) | Williamson Ether Synthesis | Toluene/Water, NaOH | 92 | 6 | [2] |
| Benzyltriethylammonium chloride (BTEAC) | Hantzsch 1,4-Dihydropyridine Synthesis | Water, 60°C | 75 | 1 | [3] |
| Cetyltrimethylammonium bromide (CTAB) | Hantzsch 1,4-Dihydropyridine Synthesis | Water, 60°C | 62 | 1 | [3] |
| Tetraoctylammonium Bromide (TOAB) | Williamson Ether Synthesis | Toluene/Water, NaOH | 95 | 4 | [4] |
Note: Direct comparative data for all catalysts under identical conditions is limited. The presented data is collated from different studies and should be used as a general guide.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs)
Ionic liquids and deep eutectic solvents are gaining traction as green alternatives due to their low volatility, thermal stability, and often, better environmental profiles. Many DESs are based on choline chloride, a biodegradable and low-toxicity compound.[5][6]
Table 2: Performance of Ionic Liquids and Deep Eutectic Solvents as Catalysts/Reaction Media
| Catalyst/Solvent | Application | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Imidazolium-based IL | Nucleophilic Fluorination | Acetonitrile, KF | High | Not specified | [6] |
| Choline chloride:Urea (1:2 DES) | Nitroaldol Condensation | Methanol | Excellent | Short | [7] |
| Choline chloride:Oxalic acid (DES) | Quaternization of isonicotinamide | Microwave, 80°C | 98 | 20 min | [8][9] |
| Choline chloride:Glycerol (DES) | Quaternization of isonicotinamide | Microwave, 80°C | ~80-90 | 20 min | [8][9] |
Environmental Impact: A Green Chemistry Perspective
A critical aspect of selecting an alternative is its environmental footprint, particularly its biodegradability and aquatic toxicity.
Table 3: Environmental Profile of TBMAC and Alternatives
| Compound | Biodegradability (OECD 301) | Aquatic Toxicity (LC50, Fish) | Data Source |
| This compound (TBMAC) | Data not readily available | Data not readily available | |
| Tetrabutylammonium bromide (TBAB) | Not readily biodegradable (0% in 28 days, OECD 301F) | >100 mg/L (96h, Danio rerio) | [7][10][11][12] |
| Choline chloride (component of DESs) | Readily biodegradable (93% in 14 days, MITI-I) | >100 mg/L (96h, Oryzias latipes) | [5] |
The data clearly indicates that choline chloride-based DESs present a significantly greener profile compared to traditional quaternary ammonium salts like TBAB. The lack of readily available public data on TBMAC's environmental impact highlights an area where further research is needed to make fully informed decisions.
Experimental Methodologies
To facilitate further research and direct comparison, standardized experimental protocols are essential.
Protocol for Comparative Catalyst Performance in Williamson Ether Synthesis
This protocol is adapted from methodologies designed for comparing phase transfer catalysts.[2]
Objective: To compare the catalytic efficiency of TBMAC and its alternatives in the synthesis of phenylbutyl ether.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Phase Transfer Catalyst (TBMAC, TBAB, Choline-based DES, etc.) (e.g., 5 mol%)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (10 mmol), toluene (20 mL), and the phase transfer catalyst (0.5 mmol).
-
Add the 50% aqueous sodium hydroxide solution (10 mL).
-
Heat the mixture to a constant temperature (e.g., 80°C) with vigorous stirring.
-
Add 1-bromobutane (12 mmol) to the reaction mixture.
-
Monitor the reaction progress by taking aliquots from the organic phase at regular intervals and analyzing them by Gas Chromatography (GC) against an internal standard.
-
Continue the reaction until the starting material is consumed or no further conversion is observed.
-
Upon completion, cool the reaction mixture to room temperature, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolate the product by evaporating the solvent under reduced pressure.
-
Calculate the yield based on the isolated product or GC analysis.
Standardized Ecotoxicity and Biodegradability Testing
-
Ready Biodegradability: The OECD 301D (Closed Bottle Test) is a suitable method for determining the ready biodegradability of the compounds.[13][14][15] This test measures the consumption of dissolved oxygen over a 28-day period. A substance is considered readily biodegradable if it reaches ≥60% biodegradation within a 10-day window.[16][17]
-
Acute Fish Toxicity: The OECD 203 (Fish, Acute Toxicity Test) is the standard guideline for determining the LC50 (lethal concentration for 50% of the test organisms) over a 96-hour exposure period.[4][18]
Visualizing the Path to Greener Alternatives
To better understand the workflow and decision-making process in selecting a greener alternative to TBMAC, the following diagrams are provided.
Conclusion
The transition to greener chemical processes necessitates a thorough evaluation of existing reagents and catalysts. While this compound is an effective phase transfer catalyst, alternatives such as other quaternary ammonium salts, and particularly choline chloride-based deep eutectic solvents, offer promising performance with significantly improved environmental profiles. The data indicates that choline chloride-based DESs are readily biodegradable and exhibit low aquatic toxicity, making them excellent candidates for green chemistry applications. Further direct comparative studies, especially concerning the environmental impact of TBMAC, are encouraged to solidify these findings and guide the adoption of more sustainable chemical practices.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of toxicity and biodegradability for cholinium-based deep eutectic solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. mdpi.com [mdpi.com]
- 7. moellerchemie.com [moellerchemie.com]
- 8. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. file1.lookchem.com [file1.lookchem.com]
- 14. redox.com [redox.com]
- 15. rxmarine.com [rxmarine.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. concawe.eu [concawe.eu]
- 18. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Cross-validation of experimental results obtained with Tributylmethylammonium chloride.
For researchers, scientists, and professionals in drug development, the selection of an optimal phase-transfer catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process economics. This guide provides a comprehensive cross-validation of experimental results obtained with Tributylmethylammonium chloride (TBMAC), comparing its performance with common alternatives such as Tetrabutylammonium bromide (TBAB) and Tetrabutylammonium chloride (TBAC).
Performance in Phase-Transfer Catalysis: A Data-Driven Comparison
This compound (TBMAC) is a quaternary ammonium salt widely employed as a phase-transfer catalyst (PTC) in various organic syntheses.[1] Its efficacy stems from its ability to facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates.[1] TBMAC is often positioned as a cost-effective alternative to other common PTCs like TBAB and TBAC, with claims of similar or even superior catalytic activity.[2]
C5-Selective Alkylation of Hydantoins
A study on the C5-selective alkylation of hydantoins provides valuable comparative data for different phase-transfer catalysts. While TBMAC was not directly tested, the performance of structurally similar quaternary ammonium salts offers insights into its potential efficacy. In this study, Tetrabutylammonium bromide (TBAB) was used as the primary catalyst, demonstrating high efficiency.
Table 1: Comparison of Phase-Transfer Catalysts in the Allylation of 1a
| Catalyst | Yield (%) |
|---|---|
| Tetrabutylammonium bromide (TBAB) | 96 |
| Tetrabutylammonium iodide | 90 |
| Tetrahexylammonium bromide | 86 |
| Tetrabutylammonium hydrogen sulfate | 78 |
| Trioctylmethylammonium chloride | 92 |
| No Catalyst | 0 |
Reaction conditions: 1a (0.25 mmol), allyl bromide (0.75 mmol), catalyst (2 mol %), toluene/50% KOH(aq) (0.5 mL), room temperature, 18 h.[3][4]
The data indicates that quaternary ammonium salts are highly effective in this transformation, with TBAB providing a near-quantitative yield. Trioctylmethylammonium chloride, which shares a methyl group with TBMAC, also shows excellent catalytic activity.[3][4] This suggests that TBMAC would likely perform well in similar alkylation reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for common organic transformations where TBMAC and its alternatives are employed as phase-transfer catalysts.
Protocol 1: General Procedure for C5-Selective Alkylation of Hydantoins
This protocol describes a general method for the alkylation of hydantoins using a phase-transfer catalyst like TBAB.
Materials:
-
Hydantoin substrate (1 equiv)
-
Alkylating agent (e.g., allyl bromide, 3 equiv)
-
Tetrabutylammonium bromide (TBAB, 2 mol %)
-
Toluene
-
50% aqueous potassium hydroxide (KOH)
Procedure:
-
To a stirred solution of the hydantoin in toluene, add the alkylating agent and TBAB.
-
Add the 50% aqueous KOH solution.
-
Stir the biphasic mixture vigorously at room temperature for 18 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][4]
Protocol 2: Williamson Ether Synthesis using a Phase-Transfer Catalyst
The Williamson ether synthesis is a classic method for preparing ethers, and its efficiency can be significantly enhanced by phase-transfer catalysis.
Materials:
-
Alcohol or phenol (1 equiv)
-
Alkyl halide (e.g., 1-bromobutane, 1.3 equiv)[1]
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB, as catalyst)
-
Organic solvent (e.g., toluene)
Procedure:
-
Dissolve the alcohol or phenol in the organic solvent.
-
Add the alkyl halide and the phase-transfer catalyst.
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, separate the aqueous layer, and wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ether by distillation or column chromatography.
Visualizing Reaction Workflows
Diagrams illustrating experimental workflows and reaction mechanisms provide a clear and concise understanding of the processes involved.
References
A Comparative Guide to the Cost-Effectiveness of Quaternary Ammonium Catalysts
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the performance and economic viability of common quaternary ammonium phase-transfer catalysts, supported by experimental data.
In the realm of industrial and pharmaceutical chemistry, phase-transfer catalysis (PTC) stands out as a powerful technique for accelerating reactions between reactants in immiscible phases. Quaternary ammonium salts are the workhorses of PTC, enhancing reaction rates, improving yields, and enabling milder reaction conditions. The selection of an appropriate catalyst is paramount and is often a balance between performance and cost. This guide provides an objective comparison of the cost-effectiveness of three widely used quaternary ammonium catalysts: Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC), and Aliquat 336.
Performance and Cost Analysis
The efficacy of a quaternary ammonium salt in phase-transfer catalysis is influenced by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions. The lipophilicity of the cation is particularly crucial for its ability to transport anions from an aqueous phase to an organic phase. While performance is key, the overall cost of the catalyst is a significant consideration for large-scale synthesis.
To provide a clear comparison, the following tables summarize the performance of TBAB, BTEAC, and Aliquat 336 in various organic transformations, alongside their approximate bulk pricing.
Data Presentation: Performance in Key Organic Reactions
| Catalyst | Reaction | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Williamson Ether Synthesis of Benzyl Octyl Ether | 0.05 | 6 | 92 |
| Tetrabutylammonium Bromide (TBAB) | Hantzsch 1,4-Dihydropyridine Synthesis | - | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | Hantzsch 1,4-Dihydropyridine Synthesis | - | 1 | 75 |
Cost-Effectiveness Comparison
The cost-effectiveness of a catalyst is not solely determined by its price per kilogram but also by its efficiency (i.e., the amount of catalyst required and the reaction time) and its impact on the overall process yield.
| Catalyst | Chemical Formula | Molar Mass ( g/mol ) | Approximate Bulk Price (per kg) |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | $180 - $250 |
| Benzyltriethylammonium Chloride (BTEAC) | C₁₃H₂₂ClN | 227.77 | $90 - $150 |
| Aliquat 336 (Trioctylmethylammonium chloride) | C₂₅H₅₄ClN | 404.17 | $100 - $180 |
Disclaimer: Prices are approximate and can vary based on supplier, purity, and volume. The prices listed are for bulk quantities and are intended for comparative purposes only.
From the data, BTEAC emerges as a potentially more cost-effective option for certain reactions due to its lower bulk price. However, TBAB demonstrated a higher yield in the Hantzsch synthesis, which could offset its higher cost depending on the value of the final product. The choice between these catalysts will ultimately depend on a combination of factors including the specific reaction, desired yield, and process economics.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Williamson Ether Synthesis of Benzyl Octyl Ether
Materials:
-
Benzyl bromide
-
Octanol
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Quaternary ammonium salt (e.g., TBAB)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl bromide (10 mmol), octanol (10 mmol), and the selected quaternary ammonium salt (0.5 mmol) in 50 mL of toluene.
-
Add 20 mL of a 50% aqueous sodium hydroxide solution to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Hantzsch 1,4-Dihydropyridine Synthesis
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Quaternary ammonium salt (e.g., TBAB, BTEAC)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 20 mL of ethanol.
-
Add the selected quaternary ammonium salt (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Mandatory Visualizations
To better understand the underlying principles and decision-making processes, the following diagrams are provided.
Benchmarking Tributylmethylammonium Chloride: A Comparative Guide to Novel Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate catalytic system is paramount to achieving optimal reaction efficiency, yield, and selectivity. Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt, has long been a staple as a phase-transfer catalyst (PTC) in a variety of chemical transformations. This guide provides an objective comparison of TBMAC's performance against novel catalytic systems, supported by experimental data, to aid researchers in making informed decisions for their synthetic challenges.
TBMAC: The Established Catalyst
This compound excels at facilitating reactions between reactants in immiscible phases, such as liquid-liquid or solid-liquid systems. Its efficacy stems from the ability of the lipophilic tributylmethylammonium cation to transport an anion from an aqueous or solid phase into an organic phase, where the reaction proceeds. TBMAC is a cost-effective and versatile catalyst for a range of reactions, including nucleophilic substitutions, alkylations, and the synthesis of heterocyclic compounds.
Emerging Alternatives: A New Frontier in Catalysis
While TBMAC remains a reliable choice, the quest for enhanced performance, greener reaction conditions, and improved recyclability has driven the development of novel catalytic systems. These emerging alternatives, primarily ionic liquids and polymer-supported catalysts, offer distinct advantages in specific applications.
Ionic Liquids (ILs): These salts, which are liquid at or near room temperature, can function as both the solvent and the catalyst, simplifying reaction setups and often leading to enhanced reaction rates. Their negligible vapor pressure also contributes to safer and more environmentally friendly processes. Imidazolium-based ionic liquids are a prominent class of ILs that have shown significant promise in phase-transfer catalysis.
Polymer-Supported Catalysts: By immobilizing the catalytic species on a solid polymer support, these systems offer the significant advantage of easy separation and recyclability. This not only reduces catalyst waste but also simplifies product purification, a critical consideration in pharmaceutical and fine chemical synthesis.
Comparative Performance Data
To provide a clear benchmark, the following table summarizes the performance of TBMAC against a common alternative, Tetrabutylammonium bromide (TBAB), in two key synthetic transformations. While direct quantitative comparisons with a wide array of novel catalysts under identical conditions are not always available in published literature, this data offers valuable insights into the relative efficacy of conventional PTCs.
| Catalyst | Reaction Type | Substrate | Product | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| This compound (TBMAC) | Nucleophilic Substitution | 1-Bromooctane | 1-Cyanooctane | Water/Organic | - | - | 95 |
| Tetrabutylammonium bromide (TBAB) | Nucleophilic Substitution | Benzyl Chloride | Benzyl Cyanide | Water/Organic | 80-90 | 2-4 | High |
| This compound (TBMAC) | CO₂ Cycloaddition | Styrene oxide | Styrene carbonate | - | 140 | 1-6 | 67 |
| Tetrabutylammonium bromide (TBAB) | CO₂ Cycloaddition | Various epoxides | Cyclic carbonates | - | 100-120 | 12-24 | 60-85 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for two representative reactions, the Williamson ether synthesis and the synthesis of 1-substituted tetrazoles, highlighting the application of phase-transfer catalysis.
Protocol 1: Williamson Ether Synthesis using a Phase-Transfer Catalyst
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction often facilitated by a phase-transfer catalyst. The following is a general protocol that can be adapted for use with TBMAC or other quaternary ammonium salts.
Materials:
-
Alcohol (e.g., 4-ethylphenol)
-
Alkyl halide (e.g., methyl iodide)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide or this compound)
-
Sodium hydroxide (NaOH) solution (e.g., 25%)
-
Organic solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol in the sodium hydroxide solution.
-
Add the phase-transfer catalyst to the mixture.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for one hour.
-
After cooling to room temperature, extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ether product.
-
Purify the product by column chromatography or distillation as needed.
Protocol 2: One-Pot Synthesis of 1-Substituted 1H-1,2,3,4-tetrazoles using TBMAC
This protocol details the synthesis of tetrazoles, a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, using TBMAC as the catalyst.[1]
Materials:
-
Substituted amine (e.g., 2-aminothiazole derivative)
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
This compound (TBMAC)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the substituted amine (1.0 mmol) in DMSO (5 mL), add triethyl orthoformate (1.2 mmol) and sodium azide (1.5 mmol).
-
Add a catalytic amount of this compound (TBMAC) (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the time specified for the particular substrate (typically 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the 1-substituted tetrazole product.
-
Recrystallize the product from a suitable solvent if further purification is required.
Visualizing Catalytic Processes
To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: General mechanism of Phase-Transfer Catalysis.
Figure 2: A typical experimental workflow for a catalyzed reaction.
Figure 3: Key feature comparison of catalytic systems.
Conclusion
This compound remains a valuable and economical phase-transfer catalyst for a wide range of organic transformations. However, for applications demanding enhanced sustainability, simplified workup procedures, or potentially higher activity, novel catalytic systems such as ionic liquids and polymer-supported catalysts present compelling alternatives. The optimal choice of catalyst will invariably depend on the specific requirements of the reaction, including the nature of the reactants, desired product purity, and overall process economics. This guide serves as a starting point for researchers to explore and benchmark these catalytic systems in their pursuit of more efficient and sustainable chemical synthesis.
References
Reproducibility in Catalysis: A Comparative Guide to Tributylmethylammonium Chloride
In the landscape of chemical synthesis, particularly within the pharmaceutical and drug development sectors, the reproducibility of catalytic processes is paramount. Tributylmethylammonium chloride (TBMAC), a quaternary ammonium salt, has emerged as a significant phase-transfer catalyst (PTC), facilitating reactions between immiscible reactants. This guide offers an objective comparison of TBMAC's performance against other common PTCs, supported by experimental data, to provide researchers and scientists with a thorough understanding of its efficacy and reliability in catalytic applications.
Performance Comparison of Phase-Transfer Catalysts
The selection of a phase-transfer catalyst is critical to the success of a synthesis, influencing reaction rates, yields, and the overall efficiency of the process. TBMAC, with its asymmetric cation, is often presented as a cost-effective alternative to more common catalysts like Tetrabutylammonium Bromide (TBAB).[1] The structure of the catalyst, balancing hydrophilic and lipophilic properties, plays a crucial role in its activity.[2] TBMAC's three butyl groups and one methyl group provide a unique balance that influences its solubility and catalytic performance.
To quantitatively assess TBMAC's performance, we can examine its efficacy in comparison to other widely used quaternary ammonium salts in key organic transformations. While direct and extensive comparative studies on TBMAC are not always available in literature, data from analogous reactions using similar catalysts provide valuable insights.
Table 1: Comparative Performance in Nucleophilic Substitution (Synthesis of Benzyl Cyanide)
| Catalyst | Reaction Time (hours) | Yield (%) |
| Benzyltrimethylammonium chloride (BTMAC)* | 2 | 93 |
| Tetrabutylammonium bromide (TBAB) | 2 | 95 |
*Note: BTMAC is a close structural analog of TBMAC and its performance data is presented here for comparative purposes. Data sourced from a comparative guide on phase-transfer catalysts.
Table 2: Comparative Performance in Williamson Ether Synthesis (Synthesis of Benzyl Phenyl Ether)
| Catalyst | Reaction Time (hours) | Yield (%) |
| Benzyltrimethylammonium chloride (BTMAC)* | 5 | 92 |
| Tetrabutylammonium bromide (TBAB) | 5 | 95 |
| Benzyltriethylammonium chloride (BTEAC) | 5 | 94 |
*Note: BTMAC is a close structural analog of TBMAC and its performance data is presented here for comparative purposes. Data sourced from a comparative guide on phase-transfer catalysts.[3]
The data suggests that while TBMAC and its analogs are highly effective, yielding excellent results, subtle differences in performance can be observed when compared to other catalysts like TBAB under specific conditions. The choice between them may involve a trade-off between cost, reactivity, and thermal stability.[4]
Factors Influencing Reproducibility in Phase-Transfer Catalysis
The reproducibility of results in phase-transfer catalysis is contingent on several experimental parameters. Understanding and controlling these variables is crucial for consistent outcomes.
-
Catalyst Concentration: The reaction rate is often proportional to the catalyst concentration. Consistent and precise loading of the catalyst is therefore essential for reproducible results.[5][6]
-
Stirring Speed: In biphasic reactions, the rate of transfer of the catalyst between phases can be influenced by the interfacial area, which is affected by the agitation speed. High and consistent stirring rates are necessary to ensure that the reaction is not mass-transfer limited.
-
Temperature: Temperature can significantly influence the intrinsic reaction rate. However, most quaternary ammonium salts have limited thermal stability and can decompose at higher temperatures.[7] Precise temperature control is therefore critical.
-
Water Concentration: In many PTC systems, the presence of water can affect the hydration of the catalyst and the anion, thereby influencing the reaction rate. Minimal and controlled amounts of water are often preferable.[7]
-
Solvent Choice: The organic solvent can greatly influence the intrinsic reaction rate and the solubility of the catalyst and reactants.[7]
Experimental Protocols
To ensure the reproducibility of catalytic results, detailed and consistent experimental protocols are essential. Below are representative protocols for reactions where TBMAC or its analogs are used as phase-transfer catalysts.
Protocol 1: Synthesis of Benzyl Cyanide using a Quaternary Ammonium Salt Catalyst
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
This compound (TBMAC) or Benzyltrimethylammonium chloride (BTMAC)
-
Water
-
Dichloromethane
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve NaCN (5.4 g, 0.11 mol) in 20 mL of water.
-
Add benzyl chloride (12.6 g, 0.1 mol) and the quaternary ammonium salt catalyst (0.01 mol) to the flask.
-
Heat the mixture to 100°C and stir vigorously for 2 hours.
-
After cooling to room temperature, add 30 mL of water and extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure benzyl cyanide.[3]
Protocol 2: Williamson Ether Synthesis of Benzyl Phenyl Ether
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
This compound (TBMAC) or Benzyltrimethylammonium chloride (BTMAC)
-
Toluene
-
Dichloromethane
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenol (9.4 g, 0.1 mol) and NaOH (4.4 g, 0.11 mol) in 50 mL of water.
-
Add toluene (50 mL), benzyl chloride (12.6 g, 0.1 mol), and the quaternary ammonium salt catalyst (0.01 mol) to the flask.
-
Heat the mixture to 90°C and stir vigorously for 5 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with 10% NaOH solution (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure benzyl phenyl ether.[3]
Visualizing Catalytic Processes
To better understand the role of TBMAC in phase-transfer catalysis, the following diagrams illustrate a typical experimental workflow and the underlying mechanism.
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction using TBMAC.
Caption: Mechanism of TBMAC as a phase-transfer catalyst, facilitating the reaction between reactants in immiscible phases.
References
Safety Operating Guide
Proper Disposal of Tributylmethylammonium Chloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. Tributylmethylammonium chloride, a quaternary ammonium compound used in various research and development applications, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, in line with established laboratory safety protocols and hazardous waste regulations.
Hazard Profile and Safety Precautions
This compound is recognized as a hazardous substance, primarily causing skin and eye irritation.[1][2] It is also harmful if swallowed or in contact with skin.[1] Furthermore, it is toxic to aquatic life with long-lasting effects, necessitating measures to prevent its release into the environment.[3] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves, splash goggles, and a lab coat.[1] In case of insufficient ventilation, a vapor respirator should be used.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, primarily derived from safety data sheets. It is crucial to note that disposal limits and regulatory thresholds are subject to local, regional, and national regulations.
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50) | 933 mg/kg (Rat) | [1] |
| Acute Dermal Toxicity (LD50) | 2000 mg/kg (Rabbit) | [1] |
| Storage Temperature | Do not store above 23°C (73.4°F) | [1] |
Note: The toxicological properties of this substance have not been fully investigated.[3] All chemical waste should be managed as hazardous unless confirmed otherwise by qualified personnel or regulatory guidance.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] The following protocol outlines the necessary steps for its safe disposal from a laboratory setting.
Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its irritant properties and aquatic toxicity, this compound and any materials contaminated with it (e.g., paper towels, gloves, absorbent materials) must be treated as hazardous waste.[4]
-
Segregate from Incompatible Wastes: Store waste this compound separately from incompatible materials, such as strong oxidizing agents.[1] Mixing incompatible wastes can lead to dangerous chemical reactions.[7] Use secondary containment to prevent accidental mixing.[5]
Containerization and Labeling
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often the best choice.[4] Ensure the container is in good condition and can be securely sealed.[5]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's waste management program and local regulations.[8][9] The label should also include the accumulation start date.
Storage
-
Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1] Keep the storage area secure and accessible only to authorized personnel.
-
Prevent Environmental Release: Do not dispose of this compound down the drain or in regular trash.[3][10] This is to prevent contamination of water systems and harm to aquatic organisms.
Disposal
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8][10] These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations. This is a key component of the "cradle-to-grave" hazardous waste management system.[6]
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general experimental workflow involving this compound and the decision-making process for its proper disposal.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. youtube.com [youtube.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ptb.de [ptb.de]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Tributylmethylammonium chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Tributylmethylammonium chloride, including detailed operational and disposal plans to foster a secure research environment.
Physicochemical and Hazard Data
A clear understanding of the substance's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₃₀ClN | [1][2] |
| Molecular Weight | 235.84 g/mol | [1][2] |
| Appearance | Colorless to yellow clear liquid (for 75% solution in water) or beige crystalline solid | [1][3] |
| Melting Point | 95-99 °C | [3] |
| Boiling Point | 84-85 °C at 101mm Hg | [3] |
| Flash Point | 84-85 °C at 101mm Hg | [3] |
| Vapor Pressure | 7.9 mmHg at 25 °C | [3] |
| Signal Word | Warning | [1][4] |
| GHS Hazard Statements | H312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects | [4][5] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary. | Protects against splashes and aerosols that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene) inspected prior to use. Wear a lab coat or fire/flame resistant and impervious clothing. | Prevents skin contact which can cause irritation and is potentially harmful.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. A dust mask (type N95, US) is recommended for the solid form. | Protects against inhalation of vapors, mists, or dust which may cause respiratory irritation.[4][6] |
Standard Operating Procedure for Safe Handling
Adherence to a strict protocol is crucial for minimizing risks associated with this compound.
1. Engineering Controls:
-
Use a chemical fume hood for procedures that may generate aerosols, vapors, or dust.
2. Pre-Handling Checks:
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have the Safety Data Sheet (SDS) readily accessible.
3. Handling the Chemical:
-
Avoid contact with skin and eyes.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][7]
4. Storage:
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Emergency and Disposal Procedures
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][8]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[7] If skin irritation occurs, get medical help.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[4][7]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[3][6][8]
Spill and Leak Procedures:
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][7]
-
Clean-up: For liquid spills, absorb with an inert material (e.g., Chemizorb®). For solid spills, sweep up and shovel without creating dust.[3][7]
-
Disposal: Collect the spilled material in a suitable, closed container for disposal.[3][8]
Disposal Plan:
-
Dispose of the chemical and its container at an approved waste disposal plant.[2]
-
Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[8]
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6][8] Do not discharge into sewer systems.[8]
Safety Workflow Diagram
The following diagram illustrates the logical flow of safety procedures when working with this compound.
Caption: Workflow for Safely Handling this compound.
References
- 1. This compound | 56375-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
